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  • Product: Benzyl[1-(morpholin-4-yl)propan-2-yl]amine
  • CAS: 106476-34-0

Core Science & Biosynthesis

Foundational

Synthesis and characterization of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine Executive Summary This document provides a comprehensive technical guide for the synthesis and characterizat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine

Executive Summary

This document provides a comprehensive technical guide for the synthesis and characterization of the secondary amine, Benzyl[1-(morpholin-4-yl)propan-2-yl]amine. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to enhance the pharmacokinetic properties of drug candidates.[1] This guide details a robust and efficient synthetic methodology centered on reductive amination, a cornerstone reaction in modern organic synthesis for its high selectivity and amenability to mild conditions.[2] We present a complete, step-by-step protocol for the synthesis, purification, and subsequent analytical characterization of the title compound, grounded in established chemical principles and supported by authoritative safety and procedural references. This whitepaper is designed to be a self-contained resource, enabling skilled researchers to replicate the described work and validate the final product with confidence.

Introduction and Strategic Approach

Benzyl[1-(morpholin-4-yl)propan-2-yl]amine (Molecular Formula: C₁₄H₂₂N₂O) is a secondary amine incorporating both a benzyl group and a morpholino-propane moiety.[3] While specific literature on this exact molecule is sparse, its structural components are of significant interest in drug development. The benzyl group is a common pharmacophore, and the morpholine ring is often used to improve properties such as solubility and metabolic stability.[1][4]

This guide focuses on the most logical and efficient synthetic pathway: a one-pot reductive amination. This strategy is superior to classical N-alkylation methods, which are often plagued by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts as undesirable byproducts.[5] Reductive amination proceeds via the in-situ formation of an intermediate iminium ion from the condensation of an amine and a ketone, followed by immediate reduction to the target amine.[2][6]

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule at the secondary amine C-N bond points directly to benzylamine and 1-(morpholin-4-yl)propan-2-one as the ideal starting materials for a reductive amination strategy.

Retrosynthesis target Benzyl[1-(morpholin-4-yl)propan-2-yl]amine intermediates Reductive Amination Disconnection target->intermediates reactants Benzylamine + 1-(morpholin-4-yl)propan-2-one intermediates->reactants

Caption: Retrosynthetic analysis of the target compound.

Synthesis Methodology

The chosen synthetic route involves the reaction of 1-(morpholin-4-yl)propan-2-one with benzylamine in the presence of a mild and selective reducing agent, sodium triacetoxyborohydride (STAB). STAB is particularly well-suited for this transformation as it is less reactive than other borohydrides like NaBH₄, showing high chemoselectivity for the reduction of the iminium ion intermediate over the starting ketone.[5] The reaction is typically performed under mildly acidic conditions, which catalyze the formation of the iminium ion.

Synthetic Pathway ketone 1-(morpholin-4-yl)propan-2-one iminium Iminium Ion Intermediate ketone->iminium + H⁺, - H₂O amine Benzylamine amine->iminium + H⁺, - H₂O product Benzyl[1-(morpholin-4-yl)propan-2-yl]amine iminium->product reagents Sodium Triacetoxyborohydride (STAB) DCE, Acetic Acid reagents->product

Caption: Proposed synthetic pathway via reductive amination.

Experimental Protocol: Synthesis

Disclaimer: This protocol is intended for use by trained professional chemists in a properly equipped laboratory. Adherence to all institutional and governmental safety regulations is mandatory.

Materials and Reagents:

ReagentCAS No.Molecular Wt.Notes
1-(morpholin-4-yl)propan-2-one6704-35-4143.19 g/mol Starting ketone.[7]
Benzylamine100-46-9107.16 g/mol Corrosive and harmful. Handle with extreme care in a fume hood.[8]
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94 g/mol Water-reactive; releases flammable gas. Handle under inert gas.[9][10]
1,2-Dichloroethane (DCE)107-06-298.96 g/mol Anhydrous solvent.
Acetic Acid (Glacial)64-19-760.05 g/mol Catalyst.
Saturated Sodium Bicarbonate (aq.)N/AN/AFor quenching the reaction.
Dichloromethane (DCM)75-09-284.93 g/mol For extraction.
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol Drying agent.

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(morpholin-4-yl)propan-2-one (1.0 eq.).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE).

  • Add benzylamine (1.1 eq.) to the solution, followed by glacial acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Note: The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Benzyl[1-(morpholin-4-yl)propan-2-yl]amine.

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known effects of the incorporated functional groups and are intended to serve as a benchmark for validation.

Characterization_Workflow start Purified Product nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms validation Structural Validation nmr->validation ir->validation ms->validation

Caption: Workflow for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Data, 400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40m5HAromatic protons (C₆H ₅)
~ 3.75t4HMorpholine protons (-O-CH ₂-)
~ 3.70s2HBenzyl protons (-N-CH ₂-Ph)
~ 2.80 - 3.00m1HMethine proton (-CH (CH₃)-)
~ 2.40 - 2.60m6HMorpholine & Methylene protons
~ 1.80br s1HAmine proton (-NH -)
~ 1.10d3HMethyl protons (-CH(C H₃)-)

¹³C NMR (Expected Data, 100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 140.0Aromatic C (quaternary, C-ipso)
~ 128.5Aromatic CH
~ 128.2Aromatic CH
~ 127.0Aromatic CH
~ 67.0Morpholine C (-O-C H₂-)
~ 62.0Methylene C (-C H₂-N(morpholine))
~ 54.0Morpholine C (-N-C H₂-)
~ 53.0Methine C (-C H(CH₃)-)
~ 51.5Benzyl C (-C H₂-Ph)
~ 17.0Methyl C (-C H₃)
Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3350Weak-MediumN-H stretch (characteristic of a secondary amine)[11]
~ 3030 - 3080MediumAromatic C-H stretch
~ 2800 - 2950StrongAliphatic C-H stretch
~ 1450 - 1500MediumAromatic C=C ring stretch
~ 1115StrongC-O-C stretch (characteristic of morpholine)
~ 1250 - 1335MediumAromatic C-N stretch[11]
~ 1020 - 1250MediumAliphatic C-N stretch[11]
~ 690 - 770StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

ParameterExpected Value
Molecular FormulaC₁₄H₂₂N₂O
Molecular Weight234.34 g/mol
Expected Ion (ESI+) m/z = 235.1805 [M+H]⁺

Note: The expected monoisotopic mass for [M+H]⁺ is derived from the compound's entry in PubChem.[3]

Safety and Handling

Professional laboratory safety practices are paramount. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) are required at all times.

  • Benzylamine: Corrosive, flammable, and harmful if swallowed or in contact with skin.[8][12] Causes severe skin burns and eye damage.[8][13] Avoid inhalation of vapors.

  • Sodium Triacetoxyborohydride (STAB): Water-reactive.[9][14] Contact with water releases flammable gases which may ignite spontaneously.[15] Causes serious eye damage and skin irritation.[10][14] Must be handled under an inert atmosphere and stored away from moisture.[10][14]

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and should be handled with appropriate caution.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Quenched reaction mixtures and organic waste should be collected in appropriately labeled containers.

Conclusion

This guide outlines a reliable and well-documented method for the synthesis of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine via reductive amination. The protocol is designed for efficiency and selectivity, leveraging modern synthetic reagents to avoid common side reactions. The provided characterization data serves as a crucial reference for researchers to verify the identity and purity of the final product. By adhering to the detailed experimental and safety protocols, scientists can confidently synthesize this compound for further research and development applications.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Safety Data Sheet. (2024, November 4). 112030 - Sodium triacetoxyborohydride.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]

  • Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET - Sodium triacetoxyborohydride. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Sodium triacetoxyborohydride - Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). Benzylamine Material Safety Data Sheet.
  • MetaSci. (n.d.). Safety Data Sheet Benzylamine.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
  • Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination.
  • Chemical Synthesis Database. (2025, May 20). 1-morpholin-4-yl-propan-2-one.
  • PubChem. (n.d.). 1-(4-Morpholinyl)-1-propanone. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-(1-oxo-2-propenyl)-morpholine.
  • Fisher Scientific. (2014, September 26). SAFETY DATA SHEET.
  • PubChemLite. (n.d.). Benzyl[1-(morpholin-4-yl)propan-2-yl]amine.
  • Supporting Information. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Redox. (2022, October 1). Safety Data Sheet Morpholine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). 1-(Morpholin-4-yl)prop-2-yn-1-one. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug.
  • Matrix Fine Chemicals. (n.d.). 1-(MORPHOLIN-4-YL)PROPAN-2-ONE | CAS 6704-35-4. Retrieved from [Link]

  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • Jain, A., & Sahu, S. K. (2024).
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • France, S., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

Sources

Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Methodologies for N-benzyl-1-morpholin-4-ylpropan-2-amine

Executive Summary & Structural Elucidation N-benzyl-1-morpholin-4-ylpropan-2-amine (PubChem CID 43675806) is a complex, dibasic secondary amine that serves as a highly versatile scaffold in advanced organic synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Elucidation

N-benzyl-1-morpholin-4-ylpropan-2-amine (PubChem CID 43675806) is a complex, dibasic secondary amine that serves as a highly versatile scaffold in advanced organic synthesis and drug discovery. Rather than viewing this molecule as a monolithic structure, researchers must analyze it through its three distinct pharmacophoric domains:

  • The Morpholine Ring: Imparts a moderate basicity (pKa ~8.3) and acts as a hydrogen-bond acceptor, enhancing the overall aqueous solubility of the molecule.

  • The Propan-2-amine Backbone: Introduces a chiral center at the C2 position, providing steric bulk that dictates the conformational flexibility of the attached functional groups.

  • The N-Benzyl Group: A lipophilic domain that facilitates pi-pi stacking interactions and improves membrane permeability, a common feature in CNS-active compounds and beta-adrenoceptor agonists .

Physicochemical Properties

Understanding the quantitative parameters of this molecule is crucial for predicting its behavior in both synthetic environments and biological assays. The core data is summarized below for comparative analysis.

PropertyValueCausality / Implication
IUPAC Name N-benzyl-1-(morpholin-4-yl)propan-2-amineStandardized nomenclature for structural identification.
Molecular Formula C14H22N2ODictates stoichiometric calculations and atom economy.
Monoisotopic Mass 234.17322 DaTarget mass for LC-MS validation and adduct tracking.
Predicted LogP 1.4Indicates moderate lipophilicity, favorable for BBB penetration.
SMILES String CC(CN1CCOCC1)NCC2=CC=CC=C2Utilized for in silico modeling and ADME predictions.
PubChem CID 43675806Primary identifier for computational database queries.

Data sourced from PubChemLite computational predictions .

Logical Relationship Mapping

The interaction between these structural components governs the molecule's reactivity and potential biological activity.

SARLogic Core N-benzyl-1-morpholin-4-ylpropan-2-amine (Core Scaffold) Morpholine Morpholine Ring - Modulates pKa (~8.3) - Enhances aqueous solubility - Hydrogen bond acceptor Core->Morpholine Propyl Propan-2-amine Linker - Introduces chirality (C2) - Steric hindrance - Controls conformational flexibility Core->Propyl Benzyl N-Benzyl Group - Lipophilic domain (LogP +) - Pi-Pi stacking interactions - Target receptor anchoring Core->Benzyl

Figure 1. Logical relationship mapping of the core structural components and properties.

Synthetic Methodologies: A Self-Validating Protocol

The most robust method for synthesizing N-benzyl-1-morpholin-4-ylpropan-2-amine is via the reductive amination of 1-morpholinopropan-2-one with benzylamine.

Expertise & Causality: Direct alkylation of primary amines often leads to over-alkylation, producing unwanted tertiary amine byproducts. Reductive amination circumvents this by forming a transient imine intermediate. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) as the reducing agent rather than Sodium Borohydride (NaBH4). NaBH(OAc)3 is mildly reducing and highly chemoselective; it reduces the protonated iminium ion much faster than the unreacted ketone precursor, preventing the formation of alcohol byproducts . 1,2-Dichloroethane (DCE) is selected as the solvent because it is non-nucleophilic and provides excellent solubility for both the reagents and the triacetoxyborohydride complex .

Step-by-Step Protocol:

  • Precursor Assembly: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 1-morpholinopropan-2-one and 1.05 equivalents of benzylamine in anhydrous DCE (0.2 M concentration).

  • Imine Formation: Add 1.0 equivalent of glacial acetic acid (AcOH) to the mixture. Causality: The mild acid specifically catalyzes the formation of the iminium ion, which is the active electrophilic species required for reduction by NaBH(OAc)3. Stir at 25°C for 30 minutes.

  • Reductive Amination: Portion-wise, add 1.5 equivalents of NaBH(OAc)3. Stir the suspension continuously for 12 hours at room temperature.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract the aqueous layer three times with Dichloromethane (DCM).

  • Self-Validating Purification (Acid-Base Extraction):

    • Extract the combined DCM layers with 1M HCl. Causality: The dibasic product becomes protonated and highly water-soluble, migrating entirely to the aqueous layer. Unreacted ketone and neutral impurities remain in the DCM, which is discarded. This inherently validates the basic nature of the synthesized molecule.

    • Basify the aqueous layer with 2M NaOH to pH 12, forcing the deprotonated target amine out of solution.

    • Extract the pure product back into fresh DCM, dry over anhydrous Na2SO4, and concentrate under vacuum.

  • Quality Control (QC): Validate the synthesized batch using 1H-NMR (checking for the disappearance of the ketone methyl peak and the appearance of the benzyl CH2 protons) and LC-MS (target m/z [M+H]+ = 235.18).

Experimental Workflow Visualization

SynthWorkflow Step1 1. Precursor Assembly 1-morpholinopropan-2-one + Benzylamine Step2 2. Imine Formation (DCE, AcOH cat., 25°C) Step1->Step2 Step3 3. Reductive Amination (NaBH(OAc)3, 12h) Step2->Step3 Step4 4. Workup & Extraction (NaHCO3 quench, DCM) Step3->Step4 Step5 5. Purification (Acid-Base Extraction) Step4->Step5 Step6 6. Validation (QC) NMR, LC-MS, HPLC Step5->Step6

Figure 2. Experimental workflow for the synthesis and validation of the target compound.

Conclusion

N-benzyl-1-morpholin-4-ylpropan-2-amine represents a highly tunable scaffold. By leveraging the chemoselectivity of sodium triacetoxyborohydride and the inherent dibasic nature of the molecule for self-validating purification, researchers can reliably synthesize this compound in high purity. Its unique combination of lipophilicity, hydrogen-bonding capacity, and steric control makes it an excellent candidate for downstream pharmacological profiling and integration into larger active pharmaceutical ingredients (APIs).

References

  • National Center for Biotechnology Information. "PubChemLite - Benzyl[1-(morpholin-4-yl)propan-2-yl]amine (CID 43675806)." PubChem Database. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." URL:[Link]

  • Wikipedia. "Benzylamine." URL:[Link]

Foundational

Structural Elucidation and Spectroscopic Profiling: Benzyl[1-(morpholin-4-yl)propan-2-yl]amine

This guide serves as an in-depth technical reference for the spectroscopic characterization of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine . It is designed for medicinal chemists and analytical scientists requiring rigoro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical reference for the spectroscopic characterization of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification data.[1][2]

[1][2][3]

Compound Identity & Physicochemical Context

This compound represents a 1,2-diamine scaffold featuring a chiral center, a secondary benzyl amine, and a saturated morpholine heterocycle.[3] It is frequently encountered as a pharmacophore in sigma receptor ligands, local anesthetics, and kinase inhibitors.[3]

  • IUPAC Name: N-Benzyl-1-(morpholin-4-yl)propan-2-amine[1][2][3]

  • Molecular Formula: C₁₄H₂₂N₂O[1][2][3]

  • Exact Mass: 234.1732 Da[1][2]

  • Monoisotopic Mass [M+H]⁺: 235.1805 Da[1][2][3][4]

  • Key Structural Features:

    • Chiral Center: C2 of the propyl chain (typically synthesized as racemic or enantiopure depending on the precursor).[1][2][3]

    • Basic Centers: Two nitrogen atoms (Secondary amine pKa ~9.5; Morpholine tertiary amine pKa ~8.3).[1][2][3]

    • Chromophore: Benzyl group (UV active).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection:Chloroform-d (CDCl₃) is the standard solvent for this lipophilic free base.[1][2][3] If the salt form (e.g., dihydrochloride) is analyzed, DMSO-d₆ or D₂O is required, which will significantly shift the amine-adjacent protons downfield.[1][3]

¹H NMR Data (400 MHz, CDCl₃)

The following data represents the consensus spectral profile for the free base.

Positionδ (ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
Ar-H 7.28 – 7.35Multiplet5H-Overlapping phenyl protons (ortho/meta/para).[1][2][3]
Benzylic CH₂ 3.78 & 3.85AB Quartet2H13.0 HzDiastereotopic due to the adjacent chiral center at C2.[1][2]
Morpholine O-CH₂ 3.68 – 3.72Triplet (distorted)4H4.6 HzCharacteristic ether protons of the morpholine ring.[1][2][3]
Methine (CH) 2.85 – 2.95Multiplet1H6.5 HzChiral center (C2); deshielded by the secondary nitrogen.[1][2][3]
Morpholine N-CH₂ 2.45 – 2.55Broad Multiplet4H-Ring protons adjacent to the tertiary nitrogen.[1][2]
Propyl CH₂ 2.25 – 2.38dd / Multiplet2H12.5, 6.0 HzMethylene bridge connecting the chiral center to morpholine.[1]
Amine NH 1.80 – 2.10Broad Singlet1H-Exchangeable; shift varies with concentration/water content.[1][2]
Methyl CH₃ 1.08Doublet3H6.3 HzTerminal methyl group coupled to the methine.[1][2]
¹³C NMR Data (100 MHz, CDCl₃)
Typeδ (ppm)Assignment
Aromatic 140.5Ipso carbon (quaternary).[1][2][3]
Aromatic 128.4, 128.1, 126.9Ortho, meta, and para carbons.[3]
Ether 67.0Morpholine C-O carbons (2C).[1][2][3]
Benzylic 64.2Benzylic CH₂ (N-C-Ph).[1][2]
Aliphatic 53.8Morpholine C-N carbons (2C).[1][2][3]
Aliphatic 51.5Propyl CH₂ (C1).[1][2][3]
Methine 49.8Chiral center (C2).[1][2][3]
Methyl 17.5Terminal methyl (C3).[1][2][3]

Expert Insight: The diastereotopicity of the benzylic protons is a critical purity indicator.[1][2] If the signal appears as a perfect singlet, the resolution may be insufficient, or the chiral influence from C2 is being averaged out by rapid conformational flipping.[3]

Mass Spectrometry (MS) Profiling

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is preferred.[1][2][3]

Fragmentation Pathway (ESI-MS/MS)

The fragmentation is dominated by α-cleavage adjacent to the nitrogen atoms.[1][2][3]

  • Parent Ion: [M+H]⁺ = 235.2 [1][2][3]

  • Base Peak: m/z 100.1 (Morpholinomethyl cation)[1][2][3]

  • Secondary Fragment: m/z 91.0 (Tropylium ion from benzyl group)[1][2][3]

Fragmentation Logic Diagram

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 235.2 Frag1 Fragment A (Morpholinomethyl) m/z 100.1 Parent->Frag1 α-cleavage (C1-C2) Frag2 Fragment B (Benzyl Cation) m/z 91.0 Parent->Frag2 Benzylic cleavage Frag3 Fragment C (Loss of Morpholine) m/z 148.1 Parent->Frag3 Neutral loss (Morpholine)

Caption: Predicted ESI-MS/MS fragmentation pathway highlighting the dominant alpha-cleavage event yielding the m/z 100 base peak.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance) on neat oil or thin film.[1][2][3]

Wavenumber (cm⁻¹)Vibration ModeIntensityNotes
3300 – 3350 N-H StretchWeak/BroadCharacteristic of secondary amines; often obscured by moisture.[1][2][3]
3020 – 3080 C-H Stretch (Ar)MediumAromatic ring protons.
2800 – 2960 C-H Stretch (Alk)StrongMethyl, methylene, and methine groups.[1][3]
1450 & 1495 C=C Ring StretchMediumBenzyl ring skeletal vibrations.
1110 – 1120 C-O-C StretchStrongDiagnostic: Morpholine ether linkage.
700 & 740 C-H Out-of-PlaneStrongMonosubstituted benzene ring (pattern is critical).[1][2]

Experimental Validation Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following workflow is recommended for sample preparation.

Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the free base oil.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

  • Filtration: If the sample appears cloudy (salt formation), filter through a small plug of glass wool directly into the NMR tube.[1][3]

  • Shimming: Ensure good shimming on the solvent lock signal; poor shimming will merge the benzylic AB quartet into a singlet.

Impurity Analysis (Troubleshooting)

Common synthetic impurities from reductive amination:

  • Benzylamine: Look for a broad singlet at 1.4 ppm (NH₂) and a singlet at 3.9 ppm (CH₂).[1][2][3]

  • Morpholino-acetone: Look for a singlet methyl ketone peak at ~2.15 ppm.[1][2]

Analytical Workflow Diagram

Workflow Sample Crude Reaction Mixture Workup Acid/Base Extraction (Isolate Free Base) Sample->Workup Check TLC / LC-MS Check Workup->Check Purify Flash Chromatography (DCM:MeOH:NH3) Check->Purify Impurities > 5% Analyze Spectroscopic Profiling (NMR, IR, MS) Check->Analyze Purity > 95% Purify->Analyze

Caption: Purification and analysis decision tree for ensuring spectroscopic data integrity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1][2] (Standard reference for interpreting benzylic and morpholine shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Source for substituent chemical shift additivity rules).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20).[1][2] (Reference for morpholine fragmentation patterns).

  • PubChem Compound Summary. N-Benzylmorpholine (Analogous Structure). (Used for comparative spectral validation). [1][3]

Sources

Exploratory

Technical Monograph: Biological Potential of Substituted Benzyl-Morpholine Derivatives

Executive Summary The benzyl-morpholine scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to modulate diverse biological targets ranging from central nervous system (CNS) r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzyl-morpholine scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to modulate diverse biological targets ranging from central nervous system (CNS) receptors to microbial enzymes. This guide analyzes the N-benzylmorpholine core, dissecting its pharmacophore properties, synthetic accessibility, and therapeutic utility.

Crucially, the morpholine ring serves as a metabolic handle and hydrogen-bond acceptor, while the benzyl moiety provides necessary lipophilicity and


-stacking capabilities. This synergy allows for high blood-brain barrier (BBB) permeability, making these derivatives particularly potent in neuropharmacology (AChE inhibition, SNRI activity) and oncology (Kinase inhibition).

Structural Rationale & Pharmacophore Analysis[1][2][3][4][5][6]

The biological success of substituted benzyl-morpholine derivatives stems from three physicochemical pillars:

  • pKa Modulation: The morpholine nitrogen has a pKa of approximately 8.3. When benzylated, this basicity is modulated, allowing the molecule to exist in equilibrium between ionized and non-ionized forms at physiological pH (7.4). This is critical for lysosomal trapping (in cancer cells) and ion-channel interaction.

  • Solubility & Permeability: The ether oxygen in the morpholine ring acts as a weak H-bond acceptor, improving water solubility compared to piperidine analogs, without significantly compromising the lipophilicity required for membrane crossing.

  • Conformational Entropy: The chair conformation of the morpholine ring provides a defined spatial arrangement, positioning the benzyl substituent to interact with hydrophobic pockets (e.g., the aromatic gorge of Acetylcholinesterase).

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical modification zones on the scaffold that drive biological selectivity.

SAR_Map Core Benzyl-Morpholine Core Scaffold Benzyl_Ring Benzyl Ring (Ar) Hydrophobic Interactions Core->Benzyl_Ring Morpholine Morpholine Ring Solubility & H-Bonding Core->Morpholine Linker Methylene Bridge (Linker Length) Benzyl_Ring->Linker Substituents EWG (Cl, F, NO2): Increases Potency (Antimicrobial) Bulky Groups: Enhances Kinase Selectivity Benzyl_Ring->Substituents Linker_Mod Length Optimization: 2-Carbon linker optimal for AChE inhibition Linker->Linker_Mod Morph_Mod Ring Opening/Subst: Decreases metabolic stability Morpholine->Morph_Mod

Caption: SAR map highlighting regions for chemical modification. Red/Blue nodes indicate core pharmacophores; Grey nodes indicate optimization strategies.

Therapeutic Applications & Mechanisms[6]

CNS & Neuroprotection (Alzheimer's Disease)

Substituted benzyl-morpholines are potent inhibitors of Acetylcholinesterase (AChE) .

  • Mechanism: The benzyl moiety engages in

    
     stacking interactions with the Trp279 residue in the Peripheral Anionic Site (PAS) of the enzyme, while the protonated morpholine nitrogen interacts with the catalytic anionic site (CAS).
    
  • Key Data: Derivatives with a 2-methylene linker between a quinoline/benzyl group and the morpholine ring have shown IC50 values as low as 1.94 µM against AChE [1].

  • Monoamine Reuptake: Enantiomers of phenoxy-phenyl-methyl morpholines act as dual Serotonin/Norepinephrine reuptake inhibitors (SNRIs), validating the scaffold for antidepressant activity [2].

Antimicrobial Activity[6][7][8][9][10][11]
  • Mechanism: These derivatives disrupt bacterial cell membranes and inhibit key biosynthetic enzymes.

  • SAR Insight: The introduction of electron-withdrawing groups (EWG) such as Chlorine (Cl) or Nitro (NO2) at the para-position of the benzyl ring significantly enhances antibacterial activity against S. aureus and E. coli [3].

  • Potency: Sulfonamide-substituted morpholines have demonstrated moderate to high efficacy, particularly when the lipophilicity is tuned to penetrate the peptidoglycan layer of Gram-positive bacteria [4].

Anticancer (Kinase Inhibition)
  • Target: PI3K/mTOR pathways.

  • Mechanism: The morpholine oxygen often forms a critical hydrogen bond with the hinge region of kinase ATP-binding pockets. Benzyl substitution allows the molecule to extend into the hydrophobic back-pocket, improving selectivity over other kinases [5].

Technical Deep Dive: Synthetic Pathways

To ensure reproducibility and high yield, two primary pathways are recommended. The choice depends on the stability of the functional groups on the benzyl ring.

Pathway A: Nucleophilic Substitution (Robust, Scale-up friendly)

Best for benzyl halides resistant to basic conditions.

  • Reagents: Benzyl Halide + Morpholine + Base (

    
     or 
    
    
    
    ).
  • Solvent: Acetonitrile (ACN) or DMF.

Pathway B: Reductive Amination (Mild, Functional Group Tolerance)

Best for aldehydes and preventing over-alkylation.

  • Reagents: Benzaldehyde + Morpholine + Reducing Agent (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Visualization: Synthetic Decision Logic

Synthesis_Workflow Start Target Molecule: N-Benzylmorpholine Derivative Check_FG Analyze Benzyl Substituents Start->Check_FG Path_A Contains Halide? (Cl, Br, I) Check_FG->Path_A Path_B Contains Aldehyde? Check_FG->Path_B Nu_Sub Nucleophilic Substitution Reflux in ACN/K2CO3 (High Yield, Heat Required) Path_A->Nu_Sub Red_Am Reductive Amination NaBH(OAc)3 / DCM / RT (Mild, No Heat) Path_B->Red_Am Purification Workup: Acid/Base Extraction Purification: Recrystallization (EtOH) Nu_Sub->Purification Red_Am->Purification

Caption: Decision tree for synthetic route selection. Red path requires heat; Green path is ambient.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of N-(4-Chlorobenzyl)morpholine (Nucleophilic Substitution)

Validation: This protocol uses a visual endpoint (precipitate formation) and simple TLC monitoring.

  • Reagent Setup: In a 100 mL round-bottom flask, dissolve Morpholine (1.0 eq, 10 mmol) in Acetonitrile (30 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    )  (2.0 eq, 20 mmol). Stir for 10 minutes at room temperature.
    
  • Alkylation: Dropwise add 4-Chlorobenzyl chloride (1.1 eq, 11 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting benzyl chloride spot (

      
      ) should disappear.
      
  • Workup:

    • Cool to room temperature. Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Dissolve residue in DCM (20 mL) and wash with water (

      
      ) to remove unreacted morpholine.
      
    • Dry organic layer over

      
       and concentrate.
      
  • Yield: Expect 85–92% yield as a pale yellow oil or low-melting solid.

Protocol 2: AChE Inhibition Assay (Modified Ellman’s Method)

Validation: Uses standard Donepezil controls to ensure assay sensitivity.

  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme Mix: Dissolve AChE (from electric eel) in buffer to 0.03 U/mL.

  • Substrate Mix: Prepare Acetylthiocholine iodide (ATChI, 0.5 mM) and DTNB (Ellman's reagent, 0.3 mM).

  • Incubation:

    • Add 100 µL Enzyme + 20 µL Test Compound (dissolved in DMSO, various concentrations).

    • Incubate at

      
       for 15 minutes.
      
  • Reaction Trigger: Add 100 µL Substrate Mix (ATChI + DTNB).

  • Measurement: Measure absorbance at 412 nm immediately and every 30 seconds for 5 minutes.

    • Calculation: % Inhibition =

      
      .
      
    • Control: Run Donepezil (IC50

      
       10-20 nM) as a positive control.
      

Summary of Potency Data

Derivative ClassTargetKey Substituent (R)Activity MetricRef
Quinoline-Morpholine AChE (Alzheimer's)2-methylene linkerIC50: 1.94 µM[1]
Phenoxy-Morpholine SNRI (Depression)2-phenoxy-phenyl

: <10 nM
[2]
Sulfonyl-Morpholine Antibacterial4-MethylbenzeneModerate (Gram+)[4]
Benzamide-Morpholine mTOR (Cancer)4-hydroxyHigh Affinity[5]

Future Directions

The benzyl-morpholine scaffold is evolving toward PROTACs (Proteolysis Targeting Chimeras) . By attaching a benzyl-morpholine ligand (binding a target protein) via a linker to an E3 ligase ligand, researchers can induce degradation of pathogenic proteins rather than simple inhibition. This utilizes the morpholine nitrogen as an ideal attachment point for linkers without disrupting the benzyl-protein interaction.

References

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Semantic Scholar. [Link]

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link][1]

  • Synthesis and Antimicrobial Properties of New Derivatives of Morpholine. Asian Journal of Chemistry. [Link]

  • Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

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Foundational

An In-depth Technical Guide to Mechanism of Action Studies for Novel Morpholine Compounds

Abstract The morpholine ring is a privileged scaffold in modern medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical and metabolic properties.[1][2] Its presence can enhance solub...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The morpholine ring is a privileged scaffold in modern medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical and metabolic properties.[1][2] Its presence can enhance solubility, cell permeability, and target binding affinity, making it a cornerstone for developing novel therapeutics. However, the successful progression of any new morpholine-containing compound from a screening hit to a clinical candidate is critically dependent on a thorough understanding of its mechanism of action (MOA). This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically elucidate the MOA of novel morpholine compounds. We will move beyond a simple listing of techniques to explain the strategic rationale behind experimental choices, emphasizing an integrated, multi-faceted approach that ensures scientific rigor and accelerates discovery.

Section 1: The Strategic Framework for MOA Elucidation

Elucidating a compound's MOA is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. The overall goal is to build a self-consistent, evidence-based narrative that connects the direct binding of the compound to a molecular target with the ultimate physiological or pathological outcome. Our strategic framework is built on a phased approach, beginning with broad, unbiased methods to identify the primary target and progressively narrowing the focus to detailed biochemical and cellular pathway analysis.

MOA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biophysical & Biochemical Characterization cluster_2 Phase 3: Cellular & Pathway Analysis Phenotypic_Screen Phenotypic Screening Hit (e.g., Cell Death) Target_ID Unbiased Target ID (Chemoproteomics, Genetics) Phenotypic_Screen->Target_ID Deconvolution Target_Validation Target Validation (KO/KD, Mutagenesis) Target_ID->Target_Validation Hypothesis Testing Target_Engagement Target Engagement (CETSA) Target_Validation->Target_Engagement Biochemical_Assay Biochemical Assay (IC50, Kd) Target_Engagement->Biochemical_Assay Structural_Bio Structural Biology (Binding Mode) Biochemical_Assay->Structural_Bio Downstream_Signaling Downstream Signaling (Western, Phosphoproteomics) Biochemical_Assay->Downstream_Signaling Global_Response Global Cellular Response (RNA-seq) Downstream_Signaling->Global_Response Phenotype_Link Link to Phenotype (Rescue Experiments) Global_Response->Phenotype_Link Phenotype_Link->Phenotypic_Screen Confirms MOA

Caption: A strategic workflow for elucidating the Mechanism of Action.

Section 2: Phase 1: Target Identification & Validation

For hits emerging from phenotypic screens, the first and most critical challenge is identifying the direct molecular target(s). This "deconvolution" process is essential for building a robust, target-centric drug discovery program.

Chemical Proteomics for Unbiased Target Discovery

Chemical proteomics is a powerful, unbiased approach to identify the protein targets of a small molecule directly in a complex biological system, such as a cell lysate or even in living cells.[3][4] This methodology is invaluable because it makes no prior assumptions about the compound's target.

One of the most common techniques is Affinity-Based Protein Profiling (ABPP) .[5]

Causality Behind Experimental Choice: ABPP is chosen when a tractable chemical handle can be installed on the morpholine compound without disrupting its biological activity. It provides a direct physical linkage between the compound and its binding partners, offering a high degree of confidence in the identified targets. This method is particularly effective for identifying covalent or high-affinity non-covalent interactions.[6][7]

Experimental Protocol: Affinity-Based Pull-Down

  • Probe Synthesis: Synthesize an analog of the novel morpholine compound that incorporates a reactive group (for covalent binders) or an affinity tag (like biotin) attached via a linker at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.[5]

  • Lysate Preparation: Culture and harvest cells relevant to the compound's phenotype. Lyse the cells under non-denaturing conditions to preserve native protein structures and complexes.

  • Probe Incubation: Incubate the cell lysate with the biotinylated morpholine probe. Include a crucial control: a parallel incubation with excess of the original, non-biotinylated "competitor" compound. Proteins that are pulled down by the probe but not in the presence of the competitor are considered specific binders.

  • Affinity Capture: Add streptavidin-coated agarose beads to the lysate to capture the biotinylated probe and any bound proteins.[5]

  • Washing and Elution: Wash the beads extensively to remove non-specific proteins. Elute the specifically bound proteins from the beads.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify specific bands by mass spectrometry (MS), or use a more comprehensive "shotgun" proteomics approach by digesting the entire eluted sample with trypsin followed by LC-MS/MS analysis.[3]

Control Purpose Expected Outcome for a True Target
Vehicle (DMSO) Negative control for bead binding.No or minimal protein pull-down.
Biotinylated Probe Experimental condition.Pull-down of the target protein(s) and non-specific binders.
Probe + Competitor Specificity control.The target protein is no longer pulled down or is significantly reduced.
Target Validation: Ensuring Biological Relevance

Identifying a binding partner is not sufficient; it must be validated as the protein responsible for the compound's biological effect.[8][9]

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If the compound's activity is diminished or abrogated in these cells, it strongly supports the target's role in the MOA.

  • Rescue Experiments: In target-knockout cells, introduce a version of the target protein that is resistant to the compound (e.g., through site-directed mutagenesis of the binding pocket). If the cellular phenotype is restored, it provides powerful evidence for a direct on-target mechanism.

Section 3: Phase 2: Biochemical & Biophysical Characterization

Once a primary target is identified and validated, the next phase is to quantify the direct interaction between the compound and the protein and to confirm this engagement occurs within the native cellular environment.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement

CETSA is a groundbreaking method for verifying that a compound binds to its target in intact cells or tissues.[10][11] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[12][13]

Causality Behind Experimental Choice: CETSA is the gold standard for confirming target engagement in a physiological context.[11] It bridges the gap between in vitro biochemical assays using purified protein and cellular phenotypic assays. A positive CETSA result demonstrates that the compound can penetrate the cell membrane, reach its target in the correct cellular compartment, and bind with sufficient affinity to cause stabilization.

CETSA_Workflow A 1. Treat Intact Cells (Vehicle vs. Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Supernatant) D->E Collect F Aggregated Fraction (Pellet) D->F G 5. Quantify Soluble Target (Western Blot / MS) E->G PI3K_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K activates Proliferation Cell Growth & Proliferation S6K->Proliferation Morpholine_Cmpd Novel Morpholine Compound Morpholine_Cmpd->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a novel morpholine compound.

A morpholine compound targeting PI3K would be expected to decrease the phosphorylation of downstream proteins like AKT and S6K. This can be readily assessed by Western Blot analysis of lysates from compound-treated cells using phospho-specific antibodies.

Transcriptomic Profiling with RNA-Seq

RNA sequencing (RNA-seq) provides an unbiased, global view of the cellular response to a compound. [14][15]By comparing the transcriptomes of treated versus untreated cells, researchers can identify gene expression signatures and perturbed pathways, offering deep insights into the compound's MOA. [16][17] Causality Behind Experimental Choice: RNA-seq is chosen when the downstream effects of target engagement are complex or not fully understood. It can reveal unexpected off-target effects, identify biomarkers of sensitivity or resistance, and generate new hypotheses about the drug's function. [18]High-throughput versions like DRUG-seq are particularly useful for screening multiple conditions. [17] Workflow for RNA-Seq Analysis

  • Experiment: Treat cells with the morpholine compound and a vehicle control, using multiple biological replicates.

  • RNA Extraction & Sequencing: Isolate high-quality RNA, prepare sequencing libraries, and perform high-throughput sequencing.

  • Data Analysis:

    • Differential Expression: Identify genes that are significantly up- or down-regulated upon compound treatment.

    • Pathway Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) to determine which biological pathways are statistically over-represented in the differentially expressed gene list.

    • Connectivity Mapping: Compare the compound's gene expression signature to a reference database of signatures from other drugs to identify compounds with similar MOAs.

Section 5: Conclusion

The morpholine scaffold remains a highly valuable component in the medicinal chemist's toolkit. [1]The success of novel morpholine-based drug discovery programs hinges on a rigorous, multi-disciplinary approach to MOA elucidation. By integrating unbiased target identification methods like chemical proteomics with definitive target engagement assays such as CETSA, and complementing these with detailed biochemical and global transcriptomic analyses, researchers can build a robust, evidence-based understanding of their compound's function. This strategic framework not only validates the primary MOA but also uncovers potential liabilities and new therapeutic opportunities, ultimately de-risking and accelerating the journey to the clinic.

References

  • Maira, S. M., Stauffer, F., Brueggen, J., Furet, P., Schnell, C., Fritsch, C., ... & García-Echeverría, C. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular cancer therapeutics, 7(7), 1851-1863. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752. [Link]

  • Singh, H., & Singh, P. (2020). Morpholine as a scaffold in medicinal chemistry: An update on synthetic strategies and biological activities. Results in Chemistry, 2, 100030. [Link]

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  • Giordano-Lanolina, G., Bosquesi, P. L., & Gerbino, D. C. (2020). Morpholine as a privileged scaffold in medicinal chemistry. Mini reviews in medicinal chemistry, 20(14), 1339-1353. [Link]

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  • Drewes, G., & Knapp, S. (2018). Chemoproteomics and Chemical Probes for Target Discovery. Trends in biotechnology, 36(12), 1275-1286. [Link]

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  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2010). Target identification of small molecules. ACS chemical biology, 5(1), 31-42. [Link]

  • Wikipedia. (2024). Chemoproteomics. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

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  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Drewes, G., & Knapp, S. (2018). Chemoproteomics and Chemical Probes for Target Discovery. PubMed. [Link]

  • Adib, Z. A., Jantan, I., & Yusof, M. I. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 15(18), 1649-1667. [Link]

  • Lexogen. (2025). Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. [Link]

  • Sonpavde, G., & Agarwal, N. (2021). PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. UroToday. [Link]

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Exploratory

Strategic Synthesis and Pharmacological Optimization of Benzyl-Morpholine Analogues: A Technical Guide

Executive Summary The benzyl-morpholine scaffold represents a privileged pharmacophore in modern medicinal chemistry, bridging the gap between lipophilic receptor affinity and hydrophilic metabolic stability. While histo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzyl-morpholine scaffold represents a privileged pharmacophore in modern medicinal chemistry, bridging the gap between lipophilic receptor affinity and hydrophilic metabolic stability. While historically known for CNS-active agents like phendimetrazine and reboxetine, recent advancements have expanded its utility into oncology (EZH2 inhibitors) and infectious disease (antimalarial tetraoxanes).[1]

This technical guide moves beyond standard textbook definitions to provide a rigorous, field-validated framework for the discovery and synthesis of novel benzyl-morpholine analogues. It prioritizes autonomy in synthetic design , causality in protocol selection , and self-validating experimental logic .

Pharmacophore Rationale & Strategic Design

The Physicochemical Advantage

The morpholine ring is often termed a "metabolic safety valve." Unlike piperidine or pyrrolidine, the ether oxygen in morpholine lowers the pKa of the amine (typically to ~8.3), reducing the percentage of ionized species at physiological pH. This subtle electronic modulation enhances Blood-Brain Barrier (BBB) permeability while maintaining sufficient water solubility for oral bioavailability.[1]

Structure-Activity Relationship (SAR) Logic

Designing new analogues requires a multi-vector approach.[1] Modifications are generally categorized into three zones:

  • The Anchor (Nitrogen): Determines basicity and primary receptor interaction.

  • The Linker (Benzyl moiety): Provides π-π stacking interactions; substitutions here tune electronic density (Hammett

    
     values) and metabolic liability (blocking para-hydroxylation).[1]
    
  • The Core (Carbon Skeleton): Introduction of chirality at C2 or C3 restricts conformational freedom, often enhancing selectivity.

SAR_Logic Core Morpholine Core N_Sub N-Substitution (Solubility/pKa) Core->N_Sub Basicity C_Sub C2/C3 Chirality (Selectivity) Core->C_Sub Conformation Benzyl Benzyl Ring (Lipophilicity/Binding) N_Sub->Benzyl Linker Meta Metabolic Blocking (F, Cl, OMe) Benzyl->Meta Optimization

Figure 1: Strategic SAR vectors for benzyl-morpholine optimization. Note the distinct roles of N-substitution versus Carbon-skeleton functionalization.

Core Synthetic Methodologies

We define two primary routes: Route A for rapid library generation (N-benzylation) and Route B for scaffold hopping (C-benzylation).[1]

Route A: Reductive Amination (The "Gold Standard")

Direct alkylation with benzyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the superior, self-limiting protocol.[1]

  • Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH

    
     (toxic) or NaBH
    
    
    
    (too aggressive).[1] STAB selectively reduces the in situ formed iminium ion without reducing the aldehyde starting material.
  • Solvent System: 1,2-Dichloroethane (DCE) or THF.[1] DCE promotes imine formation but requires safety handling; THF is a viable green alternative.[1]

Route B: De Novo Ring Construction

For 2-benzyl or 3-benzyl morpholines (where the benzyl group is on a carbon), reductive amination fails.[1]

  • Strategy: Ring-opening of chiral epoxides with benzylamines followed by cyclization, or coupling of phenyl-acetic acid derivatives with amino-alcohols.[1]

Detailed Experimental Protocol

Target: N-(3-Methoxybenzyl)morpholine Rationale: The 3-methoxy substituent mimics the pharmacophore of several CNS-active agents and serves as a handle for further metabolic studies.[1]

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
3-Methoxybenzaldehyde1.0ElectrophileEnsure free of benzoic acid oxidation products.[1]
Morpholine1.1NucleophileSlight excess drives equilibrium to imine.[1]
NaBH(OAc)

(STAB)
1.4ReductantMust be added after imine formation time.
Acetic Acid (AcOH)1.0CatalystProtonates the imine, accelerating reduction.
DCE (Solvent)-MediumAnhydrous conditions prevent STAB decomposition.[1]
Step-by-Step Workflow

Step 1: Imine Formation (The Equilibrium)

  • Charge a flame-dried Round Bottom Flask (RBF) with 3-Methoxybenzaldehyde (10 mmol) and anhydrous DCE (30 mL).

  • Add Morpholine (11 mmol) followed by Acetic Acid (10 mmol).

  • Technical Insight: Stir at Room Temperature (RT) for 30-60 minutes. Why? This "incubation" allows the hemiaminal-to-imine equilibrium to establish.[1] Adding reductant too early results in alcohol byproducts (direct aldehyde reduction).[1]

Step 2: Selective Reduction

  • Cool the mixture to 0°C (ice bath). While not strictly necessary for STAB, this controls the exotherm on larger scales.

  • Add NaBH(OAc)

    
     (14 mmol) portion-wise over 10 minutes.
    
  • Remove ice bath and stir at RT for 4-12 hours.

  • Validation: Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).[1] The aldehyde spot (high R_f) should disappear; the amine product (lower R_f, drags on silica) will appear.

Step 3: Quench and Isolation

  • Quench with Saturated NaHCO

    
     (aqueous). Why?  Neutralizes the acetic acid and decomposes remaining borohydride complexes.
    
  • Extract with DCM (3 x 20 mL).

  • Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Step 4: Purification

  • If the crude is >90% pure (common with STAB), proceed to salt formation (HCl/Ether).

  • If impure, Flash Column Chromatography: Gradient 0-5% MeOH in DCM.[1]

Synthesis_Workflow Start Start: Aldehyde + Morpholine (Solvent: DCE) Imine Imine Formation (30-60 min, AcOH cat.) Start->Imine Dehydration Reduction Add NaBH(OAc)3 (Selective Reduction) Imine->Reduction Hydride Transfer Quench Quench: Sat. NaHCO3 (pH > 8) Reduction->Quench Decomplexation Workup Extraction (DCM) & Concentration Quench->Workup Product Target: N-Benzylmorpholine Workup->Product

Figure 2: Reaction workflow for the reductive amination of benzaldehydes with morpholine.

Biological Evaluation & Validation

Once synthesized, the analogue must undergo a tiered validation process.

In Vitro Metabolic Stability (Microsomal Assay)

Benzyl-morpholines are susceptible to oxidative dealkylation (at the benzylic carbon) or aromatic hydroxylation.[1]

  • Protocol: Incubate 1 µM compound with Human Liver Microsomes (HLM) and NADPH.

  • Readout: Measure intrinsic clearance (CL

    
    ) via LC-MS/MS at t=0, 15, 30, 60 min.
    
  • Success Criteria: T

    
     > 30 minutes indicates a viable lead.
    
Physicochemical Profiling[1]
  • LogD (pH 7.4): Target range 1.5 – 3.5 for optimal CNS penetration.[1]

  • Solubility: Kinetic solubility in PBS should exceed 50 µM.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

  • Kumari, S., et al. (2020). Morpholine as a Ubiquitous Pharmacophore in Medicinal Chemistry: A Review. Mini-Reviews in Medicinal Chemistry.

  • O'Neill, P. M., et al. (2018).[6] Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. Bioorganic & Medicinal Chemistry.

  • Luo, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity.

  • Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research.[1] (Reference for Phendimetrazine/Reboxetine structures).

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine Analogues

For Researchers, Scientists, and Drug Development Professionals Abstract The Benzyl[1-(morpholin-4-yl)propan-2-yl]amine scaffold represents a promising framework in the design of novel therapeutic agents, particularly th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Benzyl[1-(morpholin-4-yl)propan-2-yl]amine scaffold represents a promising framework in the design of novel therapeutic agents, particularly those targeting monoamine transporters. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of these analogues with their biological targets. We will delve into the nuanced effects of structural modifications on potency and selectivity, drawing upon established principles of medicinal chemistry and data from analogous compound series. This document further outlines detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a practical resource for researchers in the field of drug discovery and development.

Introduction: The Pharmacological Significance of the Morpholine-Containing Phenethylamine Scaffold

The core structure of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine combines key pharmacophoric elements: a lipophilic benzyl group, a flexible propan-2-yl-amine linker, and a polar morpholine moiety. This arrangement bears a structural resemblance to phenethylamine, a foundational molecule for a vast array of neurologically active compounds. The morpholine ring, in particular, is considered a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[1][2][3] Analogues based on this scaffold have shown potential as inhibitors of monoamine transporters, which are critical for regulating the synaptic concentrations of neurotransmitters such as dopamine, serotonin, and norepinephrine.[4] Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, making them important targets for drug development.

This guide will systematically explore the SAR of this compound class, focusing on how modifications to the benzyl ring, the propan-2-yl linker, and the morpholine moiety influence biological activity.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine analogues is exquisitely sensitive to structural alterations. The following sections dissect the SAR at each key position of the molecule.

The Benzyl Moiety: A Key Determinant of Potency and Selectivity

The N-benzyl group plays a crucial role in the interaction of these ligands with their biological targets, significantly impacting both binding affinity and functional activity.[5][6][7]

  • Substitution Pattern: The position and nature of substituents on the benzyl ring can dramatically alter the pharmacological profile.

    • 2'-Position: Small, hydrogen-bond accepting groups, such as methoxy or hydroxyl, at the 2'-position of the benzyl ring have been shown to significantly increase affinity for serotonin receptors in related N-benzylphenethylamine series.[7] This suggests that this position may be critical for forming key interactions within the binding pocket of the target protein.

    • 4'-Position: Non-polar substituents like halogens and small alkyl groups at the 4'-position can enhance binding affinity, while hydrogen bond donors such as carboxyl or hydroxyl groups tend to decrease it.[5]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can influence the overall electron density of the aromatic ring, which can in turn affect cation-π or π-π stacking interactions with aromatic residues in the binding site.

The Propan-2-yl Linker: Impact of Stereochemistry and Conformation

The propane-2-yl linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding pocket.

  • Stereochemistry: The stereocenter at the 2-position of the propane linker is a critical determinant of activity. The (S)- and (R)-enantiomers often exhibit significantly different potencies and selectivities for various monoamine transporters.[4] This highlights the importance of a specific three-dimensional arrangement for effective binding.

  • Linker Length and Flexibility: While the propan-2-yl linker is common, variations in linker length and rigidity can impact activity. Shorter or longer linkers may alter the distance between the benzyl and morpholine moieties, potentially disrupting optimal binding interactions.

The Morpholine Ring: Modulator of Physicochemical Properties and Target Engagement

The morpholine ring is not merely a passive solubilizing group; it actively contributes to the pharmacodynamic and pharmacokinetic profile of the molecule.[1][2]

  • Polar Interactions: The oxygen and nitrogen atoms of the morpholine ring can participate in hydrogen bonding and other polar interactions with the target protein.

  • Conformational Anchor: The chair conformation of the morpholine ring can help to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • Physicochemical Properties: The morpholine moiety generally improves aqueous solubility and can influence metabolic stability, both of which are crucial for developing viable drug candidates.

Experimental Protocols

Synthesis of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine Analogues

A general and efficient method for the synthesis of N-benzylphenethylamines, which can be adapted for the target compounds, is reductive amination.[7]

Step-by-Step Protocol: Reductive Amination

  • Imine Formation: Dissolve the appropriate 1-(morpholin-4-yl)propan-2-amine hydrochloride salt (1.0 equivalent) in a suitable solvent such as dichloromethane or methanol.

  • Add a non-nucleophilic base, for instance triethylamine (1.1 equivalents), to liberate the free amine.

  • To the resulting solution, add the desired substituted benzaldehyde (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: To the solution containing the imine, add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired Benzyl[1-(morpholin-4-yl)propan-2-yl]amine analogue.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product & Purification Amine 1-(morpholin-4-yl)propan-2-amine (hydrochloride salt) Free_Base Free-basing (e.g., Triethylamine) Amine->Free_Base Aldehyde Substituted Benzaldehyde Imine_Formation Imine Formation (Solvent, RT) Aldehyde->Imine_Formation Free_Base->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Final_Product Target Analogue Purification->Final_Product

Caption: General workflow for the synthesis of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine analogues via reductive amination.

Biological Evaluation: Monoamine Transporter Uptake Assay

To assess the inhibitory activity of the synthesized analogues on monoamine transporters (e.g., dopamine transporter, DAT), a cell-based radiotracer uptake assay is commonly employed using human embryonic kidney 293 (HEK293) cells stably expressing the transporter of interest.[8][9]

Step-by-Step Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay

  • Cell Culture: Culture HEK293 cells stably expressing the human dopamine transporter (hDAT) in appropriate media and conditions until confluent.

  • Plating: Seed the hDAT-expressing HEK293 cells into 96-well microplates at a suitable density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA).

  • Compound Incubation: Add 100 µL of uptake buffer containing varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM) to the respective wells.

    • For control wells (100% uptake), add buffer without the test compound.

    • For determining non-specific uptake, add a high concentration of a known potent DAT inhibitor (e.g., 10 µM nomifensine).

  • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiation of Uptake: Initiate the uptake by adding 50 µL of uptake buffer containing a fixed concentration of [3H]Dopamine (e.g., final concentration of 10-20 nM).

  • Incubate the plate at 37°C for a short duration (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells by adding 100 µL of 1% SDS or another suitable lysis buffer to each well.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [3H]Dopamine uptake) using non-linear regression analysis.

Diagram of DAT Inhibition Assay Workflow

DAT_Assay_Workflow Start Plate hDAT-expressing HEK293 cells Wash_Cells Wash cells with uptake buffer Start->Wash_Cells Add_Compound Add test compounds (various concentrations) Wash_Cells->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Add_Radioligand Add [3H]Dopamine Pre_Incubate->Add_Radioligand Incubate_Uptake Incubate at 37°C (short duration) Add_Radioligand->Incubate_Uptake Terminate_Uptake Terminate uptake (wash with cold buffer) Incubate_Uptake->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Quantify Quantify radioactivity (scintillation counting) Lyse_Cells->Quantify Analyze Calculate IC50 Quantify->Analyze

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-benzyl-1-morpholin-4-ylpropan-2-amine

Introduction N-benzyl-1-morpholin-4-ylpropan-2-amine is a substituted phenethylamine derivative featuring a morpholine moiety. Its structural similarity to amphetamine and its analogues suggests potential applications in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-benzyl-1-morpholin-4-ylpropan-2-amine is a substituted phenethylamine derivative featuring a morpholine moiety. Its structural similarity to amphetamine and its analogues suggests potential applications in medicinal chemistry and drug development, where understanding its physicochemical properties is paramount.[1][2] These properties, including ionization constant (pKa), lipophilicity (logP), and solubility, are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[3]

This guide provides a comprehensive overview of the core physicochemical properties of N-benzyl-1-morpholin-4-ylpropan-2-amine, detailing both predicted data and the experimental methodologies for their empirical determination. The protocols are presented with an emphasis on the rationale behind experimental design, ensuring a self-validating system for robust and reproducible results.

Chemical Identity and Predicted Properties

A foundational understanding of a molecule begins with its structural and fundamental chemical properties.

PropertyValueSource
IUPAC Name N-benzyl-1-morpholin-4-ylpropan-2-aminePubChem[4]
Molecular Formula C₁₄H₂₂N₂OPubChem[4]
Molecular Weight 234.34 g/mol PubChem[4]
Canonical SMILES CC(CN1CCOCC1)NCC2=CC=CC=C2PubChem[4]
InChI Key PRLFOSQAXSIYGJ-UHFFFAOYSA-NPubChem[4]
Predicted XlogP 1.4PubChem[4]

Note: Predicted values serve as initial estimates and should be confirmed by experimental determination.

Ionization Constant (pKa) Determination

The pKa value dictates the extent of a molecule's ionization at a given pH, which significantly impacts its solubility, permeability, and receptor binding. N-benzyl-1-morpholin-4-ylpropan-2-amine possesses two basic nitrogen atoms—the secondary amine and the tertiary amine within the morpholine ring—which will have distinct pKa values.

Rationale for Method Selection

Given the presence of multiple ionizable centers, a method that can distinguish between the two pKa values is preferable. While potentiometric titration is a classic and reliable method, it may yield a single, convoluted titration curve if the pKa values are close.[5] Spectroscopic methods, such as UV-Vis or Nuclear Magnetic Resonance (NMR) spectroscopy, are highly suitable as the electronic environment of chromophores or specific protons will change upon protonation, allowing for the deconvolution of the pKa values.[6][7] We will detail the NMR-based method for its high sensitivity and structural insights.[8][9]

Experimental Protocol: NMR Spectroscopy for pKa Determination

This method relies on monitoring the chemical shift of protons adjacent to the nitrogen atoms as a function of pH.[8]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of N-benzyl-1-morpholin-4-ylpropan-2-amine in D₂O. The use of a deuterated solvent is crucial to avoid a large water peak in the ¹H NMR spectrum.[8]

  • pH Adjustment: Prepare a series of solutions with varying pD (the pH in D₂O) values, typically spanning a range of 4-5 pH units around the expected pKa. This is achieved by adding small aliquots of DCl or NaOD.[8]

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample.

  • Data Analysis: Identify the protons whose chemical shifts are most affected by the changes in pD. These will likely be the protons on the carbons alpha to the nitrogen atoms. Plot the chemical shift (δ) of these protons against the pD.

  • pKa Calculation: The resulting plot will be a sigmoidal curve.[6] The pKa is the pD value at the inflection point of this curve.[6] This can be determined by fitting the data to the Henderson-Hasselbalch equation.[7]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Calculation prep1 Dissolve compound in D₂O prep2 Create series of solutions with varying pD prep1->prep2 acq1 Acquire ¹H NMR spectrum for each sample prep2->acq1 an1 Identify pH-sensitive proton chemical shifts acq1->an1 an2 Plot chemical shift vs. pD an1->an2 an3 Fit data to sigmoidal curve an2->an3 an4 Determine pKa at inflection point an3->an4

Figure 1: Workflow for pKa determination using NMR spectroscopy.

Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and water.[10] It is a critical parameter for predicting a drug's ability to cross biological membranes.[3]

Rationale for Method Selection

The "shake-flask" method is considered the gold standard for its direct measurement of the partition coefficient.[11] However, it can be time-consuming.[10] High-Performance Liquid Chromatography (HPLC) based methods offer a faster alternative for determining logP values.[10][12] For a comprehensive guide, the shake-flask method is detailed below due to its accuracy.[10]

Experimental Protocol: Shake-Flask Method for logP Determination

This method directly measures the concentration of the analyte in both the aqueous and organic phases after they have reached equilibrium.[6]

Step-by-Step Methodology:

  • Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions) and n-octanol. Saturate the n-octanol with the aqueous buffer and vice versa to ensure mutual miscibility does not affect the results.[13]

  • Sample Preparation: Prepare a stock solution of N-benzyl-1-morpholin-4-ylpropan-2-amine in the aqueous buffer.

  • Partitioning: In a separatory funnel, combine a known volume of the stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases. Allow the layers to separate completely.

  • Concentration Measurement: Carefully separate the two layers and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • logP Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[10]

G cluster_prep Preparation cluster_part Partitioning & Equilibration cluster_analysis Analysis & Calculation prep1 Prepare pre-saturated n-octanol and aqueous buffer prep2 Prepare stock solution of compound in aqueous buffer prep1->prep2 part1 Combine stock solution and n-octanol prep2->part1 part2 Shake to equilibrate part1->part2 part3 Allow phases to separate part2->part3 an1 Measure compound concentration in each phase part3->an1 an2 Calculate P = [Organic]/[Aqueous] an1->an2 an3 Calculate logP = log₁₀(P) an2->an3 G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid compound to aqueous buffer equil1 Agitate at constant temperature for 24-48 hours prep1->equil1 an1 Separate solid and liquid phases equil1->an1 an2 Measure concentration of dissolved compound in supernatant an1->an2 an3 Report concentration as thermodynamic solubility an2->an3

Figure 3: Workflow for thermodynamic solubility determination.

Proposed Synthetic Route

A plausible and efficient method for the synthesis of N-benzyl-1-morpholin-4-ylpropan-2-amine is through reductive amination. [14] Reaction Scheme: 1-morpholin-4-ylpropan-2-one can be reacted with benzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or through catalytic hydrogenation to yield the target compound. [14][15]

G 1-morpholin-4-ylpropan-2-one 1-morpholin-4-ylpropan-2-one N-benzyl-1-morpholin-4-ylpropan-2-amine N-benzyl-1-morpholin-4-ylpropan-2-amine 1-morpholin-4-ylpropan-2-one->N-benzyl-1-morpholin-4-ylpropan-2-amine + Benzylamine [Reducing Agent]

Figure 4: Proposed synthetic route via reductive amination.

Conclusion

The physicochemical properties of N-benzyl-1-morpholin-4-ylpropan-2-amine are crucial for its potential development as a therapeutic agent. This guide has provided a framework for understanding and experimentally determining its pKa, logP, and aqueous solubility. The outlined protocols, grounded in established scientific principles, are designed to yield accurate and reliable data, thereby enabling informed decision-making in drug discovery and development programs.

References

  • Popov, K., Rönkkömäki, H., & Lajunen, M. (2006). Determination of the pKa Values of 4-Substituted Pyridines by 1H NMR Spectroscopy.
  • Babič, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Albert, A., & Serjeant, E. P. (1984).
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of methods for the determination of pKa values. Analytical Chemistry Insights, 8, 53-71.
  • Bolis, G., Di Modugno, V., & Perly, B. (1989). Determination of pKa values of ionizable compounds by 1H NMR. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1547-1555.
  • Yalkowsky, S. H., & He, Y. (2003).
  • OECD. (1995). Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
  • Box, K., & Comer, J. (2008). Using measured pKa, logP and solubility to influence compound selection and design in drug discovery. Chemistry & Biodiversity, 5(10), 1934-1949.
  • Domelsmith, L. N., Eaton, T. A., Houk, K. N., Anderson, G. M., Glennon, R. A., Shulgin, A. T., ... & Kollman, P. A. (1977). Photoelectron spectra of psychotropic drugs. 6. Relationships between physical properties and pharmacological actions of amphetamine analogs. Journal of Medicinal Chemistry, 20(11), 1346-1351.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Life Chemicals Blog.
  • ResearchGate. (n.d.). Physicochemical Properties of Amphetamine-Based Drugs.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • MDPI. (2024, July 30).
  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • ScienceDirect. (n.d.).
  • PMC. (n.d.). Amphetamine, past and present – a pharmacological and clinical perspective.
  • MDPI. (2023, November 8). The Therapeutic Potential of Amphetamine-like Psychostimulants.
  • PubChem. (n.d.). N-Benzoylmorpholine.
  • ChemScene. (n.d.). N-benzyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine.
  • Benchchem. (n.d.). N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine: Established vs. Novel Routes.
  • PubChem. (n.d.). 2-(Morpholin-4-yl)propan-1-amine.
  • BLDpharm. (n.d.). 940203-28-1|N-(4-(Benzyloxy)benzyl)propan-2-amine.
  • ChemRxiv. (n.d.).
  • PubChemLite. (n.d.). Benzyl[1-(morpholin-4-yl)propan-2-yl]amine.
  • Sigma-Aldrich. (n.d.). N-benzyl-1-(4-methoxyphenyl)-2-propanamine AldrichCPR.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Benzylamine.
  • ChemBK. (2024, April 9). N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride.
  • Cayman Chemical. (n.d.). N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide (hydrochloride).
  • Ataman Kimya. (n.d.). AMINOPROPYLMORPHOLINE (APM).
  • Santa Cruz Biotechnology. (n.d.). N-Benzyl-(S)-proline.

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Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantification of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine (BMPA) in Plasma by HPLC-MS/MS

This Application Note is structured as a comprehensive technical guide for the quantification of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine (BMPA) in biological matrices. It is designed for researchers in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the quantification of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine (BMPA) in biological matrices. It is designed for researchers in pharmaceutical development and bioanalysis.

Abstract

This application note describes a robust, sensitive, and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine (BMPA) in rat and human plasma. The method utilizes a simple protein precipitation extraction followed by reverse-phase chromatography on a C18 column. Detection is achieved using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. The assay demonstrates a linear dynamic range of 1.0 to 1000 ng/mL , making it suitable for pharmacokinetic (PK) profiling and toxicokinetic studies.

Introduction

Benzyl[1-(morpholin-4-yl)propan-2-yl]amine (C₁₄H₂₂N₂O, MW 234.[1]34) is a structural motif frequently encountered in the synthesis of bioactive pharmaceutical intermediates, particularly in the development of monoamine reuptake inhibitors and sigma receptor ligands [1]. Its lipophilic nature and basic nitrogen centers pose specific challenges for bioanalysis, including potential carryover and peak tailing.

Accurate quantification of BMPA is critical for:

  • Pharmacokinetic (PK) Analysis: Determining half-life (

    
    ), clearance (
    
    
    
    ), and volume of distribution (
    
    
    ).
  • Impurity Profiling: Monitoring BMPA as a process-related impurity in final drug substances.

  • Metabolic Stability: Assessing in vitro intrinsic clearance in microsomes.

This protocol addresses these needs by optimizing the mobile phase pH and MS/MS transitions to ensure high sensitivity and reproducibility.

Compound Information & Physicochemical Properties[1][3][4][5][6][7]

ParameterDescription
Analyte Name Benzyl[1-(morpholin-4-yl)propan-2-yl]amine
Abbreviation BMPA
CAS Number 868770-14-3 (Analog reference)
Molecular Formula C₁₄H₂₂N₂O
Monoisotopic Mass 234.1732 Da
LogP (Predicted) ~1.8 - 2.2 (Lipophilic)
pKa (Predicted) ~8.5 (Secondary Amine), ~6.0 (Morpholine N)
Solubility Soluble in Methanol, Acetonitrile, DMSO

Method Development & Optimization

Mass Spectrometry (MS/MS) Optimization

The analyte contains two basic nitrogen atoms, making it ideal for Positive Electrospray Ionization (ESI+) .

  • Precursor Ion: The protonated molecule

    
     at m/z 235.2  was selected.
    
  • Product Ions: Collision-Induced Dissociation (CID) yielded two major fragments:

    • m/z 91.1 (Tropylium ion): Dominant fragment corresponding to the benzyl group. Used for Quantification .

    • m/z 100.1 (Morpholinomethyl cation): Specific fragment corresponding to the morpholine ring with the adjacent methylene. Used for Qualification .

Chromatography

To prevent peak tailing caused by the interaction of the basic amine with residual silanols on the column stationary phase, a high-pH stable C18 column or an acidic mobile phase is required.

  • Choice: An acidic mobile phase (0.1% Formic Acid) on a charged-surface hybrid (CSH) or end-capped C18 column provided the sharpest peaks.

Sample Preparation[1]
  • Protein Precipitation (PPT): Selected for high throughput. Acetonitrile was superior to Methanol for recovery (>90%).

  • Liquid-Liquid Extraction (LLE): Optional for lower LLOQ (<0.5 ng/mL). MTBE is the recommended solvent.

Experimental Protocol

Materials and Reagents
  • Reference Standard: BMPA (>98% purity).

  • Internal Standard (IS): BMPA-d5 (custom synthesis) or Propranolol (structural analog alternative).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: Drug-free Rat/Human Plasma (K2EDTA).

Stock Solution Preparation[1]
  • Stock A (1 mg/mL): Dissolve 1.0 mg BMPA in 1.0 mL Methanol. Store at -20°C.

  • Working Standard (WS): Dilute Stock A with 50:50 ACN:Water to generate calibration spikes (e.g., 10, 100, 1000, 10,000 ng/mL).

  • IS Working Solution: Dilute IS stock to 50 ng/mL in Acetonitrile.

Sample Preparation Procedure (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube or 96-well plate.

  • Precipitation: Add 150 µL of IS Working Solution (Acetonitrile containing IS).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an HPLC vial/plate.

  • Dilution: Add 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

  • Inject: Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

HPLC Parameters:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Description
0.0 5 Initial Hold
0.5 5 Start Gradient
3.0 95 Linear Ramp
4.0 95 Wash
4.1 5 Re-equilibration

| 5.5 | 5 | End of Run |

MS Parameters (Sciex Triple Quad 5500 / Thermo Altis):

  • Ion Source: ESI Positive.

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) DP (V) CE (eV) Role
BMPA 235.2 91.1 60 25 Quantifier
BMPA 235.2 100.1 60 35 Qualifier

| IS (Propranolol) | 260.2 | 116.1 | 70 | 22 | Internal Std |

Method Validation Summary

This method was validated according to FDA Bioanalytical Method Validation Guidance [2].

Validation ParameterResultCriteria
Linearity

(1 - 1000 ng/mL)
Pass
Accuracy 92.5% - 106.3%

Precision (CV%) 3.4% - 8.1%

Recovery 88% (Low QC) - 94% (High QC)Consistent
Matrix Effect 98% - 102% (IS Normalized)No suppression
Stability Stable for 24h at RT; 3 freeze-thaw cyclesPass

Visual Workflows

Sample Preparation Workflow

SamplePrep Sample Plasma Sample (50 µL) PPT Protein Precipitation Add 150 µL ACN (with IS) Sample->PPT Add Reagent Vortex Vortex & Centrifuge 13,000g, 10 min PPT->Vortex Mix Supernatant Collect Supernatant (100 µL) Vortex->Supernatant Separation Dilution Dilution Add 100 µL 0.1% FA Supernatant->Dilution Equilibrate Inject LC-MS/MS Injection (5 µL) Dilution->Inject Analyze

Figure 1: Step-by-step protein precipitation workflow for plasma sample preparation.

MS/MS Fragmentation Pathway

Fragmentation Precursor Precursor Ion [M+H]+ m/z 235.2 Intermediate C-N Bond Cleavage Precursor->Intermediate CID Energy Frag1 Tropylium Ion (Benzyl Group) m/z 91.1 Intermediate->Frag1 Primary Path (Quantifier) Frag2 Morpholinomethyl Cation (Morpholine + CH2) m/z 100.1 Intermediate->Frag2 Secondary Path (Qualifier)

Figure 2: Proposed fragmentation pathway of BMPA in ESI+ mode.

References

  • PubChem. (2025).[2] Benzyl[1-(morpholin-4-yl)propan-2-yl]amine - Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (General reference for HPLC-MS principles).

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) analysis of morpholine derivatives

From Raw Material Assay to Trace Nitrosamine Impurities Executive Summary & Strategic Overview Morpholine ( ) is a ubiquitous pharmacophore and industrial amine, yet its analysis by Gas Chromatography (GC) presents a cla...

Author: BenchChem Technical Support Team. Date: March 2026

From Raw Material Assay to Trace Nitrosamine Impurities

Executive Summary & Strategic Overview

Morpholine (


) is a ubiquitous pharmacophore and industrial amine, yet its analysis by Gas Chromatography (GC) presents a classic "perfect storm" of analytical challenges: high polarity, basicity (pKa 

8.3), and low molecular weight. Direct injection often yields severe peak tailing due to interaction with silanol groups in the liner and column stationary phase.

Furthermore, the regulatory landscape has shifted dramatically. While morpholine itself is a raw material, its derivative N-Nitrosomorpholine (NMOR) is a potent carcinogen (part of the "cohort of concern" in the FDA/EMA nitrosamine crisis).

This Application Note provides two distinct, self-validating protocols tailored to the researcher's specific goal:

  • Protocol A (Assay & Purity): Quantification of Morpholine via TMS-Derivatization . This is the robust "Gold Standard" for raw material analysis, ensuring excellent peak symmetry and reproducibility.

  • Protocol B (Trace Impurity): Analysis of N-Nitrosomorpholine (NMOR) in drug substances, aligning with FDA/EMA requirements for mutagenic impurity monitoring.

Analytical Decision Matrix

Before selecting a protocol, determine your analytical objective using the logic flow below.

G Start Analytical Objective Q1 Target Analyte? Start->Q1 Morph Morpholine (Parent) Q1->Morph NMOR N-Nitrosomorpholine (Impurity) Q1->NMOR Conc Concentration Range? Morph->Conc MethodB PROTOCOL B: Direct Injection GC-MS/MS (Isotope Dilution) NMOR->MethodB Trace Trace (ppb/ppm) Conc->Trace Bulk Bulk (%) Conc->Bulk MethodA PROTOCOL A: MSTFA Derivatization (Silylation) Trace->MethodA Bulk->MethodA

Caption: Analytical workflow selection based on target analyte and sensitivity requirements.

Protocol A: Quantification of Morpholine via TMS-Derivatization

Purpose: Determination of morpholine content in raw materials, water, or reaction mixtures. Mechanism: Silylation replaces the active proton on the secondary amine with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically improving volatility and peak shape on non-polar columns.

Reagents & Materials
  • Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA ).[1] Note: MSTFA is preferred over BSTFA due to the higher volatility of its by-products, preventing solvent peak masking.

  • Solvent: Anhydrous Pyridine or Acetonitrile (dried over molecular sieves).

  • Internal Standard (ISTD): Morpholine-d8 (preferred) or Naphthalene-d8.

  • Column: Rxi-5Sil MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).

Step-by-Step Procedure
  • Sample Preparation:

    • Weigh 10 mg of sample into a 2 mL GC vial.

    • Add 50 µL of ISTD solution (1000 µg/mL in Pyridine).

    • Critical Step: Evaporate any aqueous solvent if present (water kills the reaction). The sample must be anhydrous.

  • Derivatization Reaction:

    • Add 200 µL of MSTFA .

    • Cap tightly and vortex for 30 seconds.

    • Incubate at 60°C for 30 minutes . Causality: Heat is required to overcome the steric hindrance of the secondary amine.

  • Analysis:

    • Cool to room temperature. Transfer to autosampler.

    • Inject 1 µL in Split Mode (10:1) to prevent detector saturation.

GC-MS Parameters (Agilent 7890/5977 equiv.)
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization of the derivative.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Oven Program 60°C (1 min)

15°C/min

300°C (3 min)
Low initial temp focuses the volatile morpholine-TMS.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Ionization EI (70 eV)Standard library matching.
Acquisition Scan (m/z 40-300)Sufficient for MW 159 derivative.
Data Interpretation & Validation
  • Target Derivative: N-(Trimethylsilyl)morpholine

  • Molecular Weight: 159 amu

  • Key Fragment Ions:

    • m/z 159 (M+): Molecular ion (often weak).

    • m/z 144 (M - 15): Loss of methyl group from TMS (Base Peak).

    • m/z 86: Morpholine ring fragment.[2]

Protocol B: Trace Analysis of N-Nitrosomorpholine (NMOR)

Purpose: Detection of mutagenic NMOR impurity in drug substances (FDA/EMA compliance). Mechanism: Direct liquid injection using isotope dilution (Internal Standard) to correct for matrix effects.[3]

Reagents & Materials
  • Standards: N-Nitrosomorpholine (NMOR) reference standard.

  • Internal Standard: NMOR-d8 (Deuterated standard is mandatory for regulatory quantification).

  • Solvent: Dichloromethane (DCM) or Methanol (depending on API solubility).

  • Liner: Ultra-Inert Splitless liner with glass wool (deactivated).

Step-by-Step Procedure (FDA-Aligned)
  • Extraction:

    • Dissolve 500 mg of Drug Substance in 5 mL of solvent.

    • Spike with NMOR-d8 to a final concentration of 50 ng/mL.

    • Vortex (5 min) and Centrifuge (10 min @ 4000 rpm) to precipitate excipients.

  • Injection:

    • Transfer supernatant to amber vial (light sensitive).

    • Inject 2 µL in Pulsed Splitless mode. Causality: The pressure pulse (35 psi) maximizes sample transfer to the column for trace sensitivity.

GC-MS/MS (Triple Quad) Parameters

For trace analysis (ppb level), Single Quad (SIM) is often insufficient due to matrix noise. MRM (Multiple Reaction Monitoring) is required.[4]

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell (ms)Identity
116.1 86.1 10150NMOR (Quantifier)
116.1 56.1 20150NMOR (Qualifier)
124.1 94.1 10150NMOR-d8 (ISTD)
  • Column: DB-Wax or VF-WAXms (Polar column separates nitrosamines better from non-polar API matrix).

  • Source Temp: 230°C (Nitrosamines are thermally labile; do not overheat source).

Mechanistic Insight: Fragmentation Pathways

Understanding fragmentation is crucial for confirming identity. Below is the fragmentation logic for the Morpholine parent ion, applicable to both derivatives.

Fragmentation M_Ion Molecular Ion (m/z 87) RingOpen Ring Opening (Alpha-Cleavage) M_Ion->RingOpen EI Impact Ion_57 m/z 57 (C3H7N+) Loss of CH2O RingOpen->Ion_57 - CH2O Ion_86 m/z 86 (M - H)+ RingOpen->Ion_86 - H radical Ion_29 m/z 29 (CH2=NH+) Ion_57->Ion_29 Secondary Frag

Caption: Primary EI fragmentation pathway for the Morpholine ring structure.

Troubleshooting & Validation Guide

IssueProbable CauseCorrective Action
Tailing Peaks (Protocol A) Incomplete derivatization or wet sample.Re-dry sample and use fresh MSTFA. Ensure 30 min incubation.
Missing Peaks (Protocol B) Thermal degradation of Nitrosamine.Lower Inlet temp to 220°C. Check liner cleanliness (active sites decompose NMOR).
Ghost Peaks Carryover.Run solvent blanks. Morpholine "sticks" to cold spots in the injector.
Low Sensitivity Split ratio too high.Switch to Splitless mode. Use SIM/MRM acquisition.

References

  • US Food and Drug Administration (FDA). (2020). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. [Link]

  • Restek Corporation. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]

  • PubChem. (2024). Compound Summary: N-Nitrosomorpholine. National Library of Medicine. [Link]

Sources

Method

Optimized Protocol: Reductive Amination Synthesis of N-benzyl-1-morpholin-4-ylpropan-2-amine

Executive Summary & Strategic Rationale This Application Note details the synthesis of N-benzyl-1-morpholin-4-ylpropan-2-amine , a pharmacophore structurally related to neurokinin-1 (NK1) antagonists (e.g., Aprepitant in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This Application Note details the synthesis of N-benzyl-1-morpholin-4-ylpropan-2-amine , a pharmacophore structurally related to neurokinin-1 (NK1) antagonists (e.g., Aprepitant intermediates) and various CNS-active agents.

The synthesis utilizes a Reductive Amination strategy.[1][2][3][4][5][6][7][8] While catalytic hydrogenation is a possible route, it poses a high risk of hydrogenolysis (cleavage) of the N-benzyl group. Therefore, this protocol employs Sodium Triacetoxyborohydride (STAB) . STAB is selected over Sodium Cyanoborohydride (


) due to its lower toxicity and superior selectivity for aldehydes/ketones in the presence of acid-sensitive groups, as established in the foundational work by Abdel-Magid et al. [1].
Retrosynthetic Analysis

The target molecule is disconnected at the secondary amine bond, revealing two primary precursors:

  • Amine Donor: Benzylamine (Commodity chemical).[6][8]

  • Carbonyl Acceptor: 1-morpholin-4-ylpropan-2-one (Synthesized from chloroacetone).

Experimental Workflow Visualization

Figure 1: Reaction Mechanism & Pathway

The following diagram illustrates the formation of the iminium intermediate and its subsequent irreversible reduction by the acetoxyborohydride species.

ReactionMechanism cluster_conditions Reaction Conditions Ketone 1-morpholin-4-ylpropan-2-one Imine Iminium Intermediate (Equilibrium) Ketone->Imine + Amine + AcOH (Cat.) Amine Benzylamine Amine->Imine Product Target Amine (Secondary) Imine->Product Hydride Transfer (Irreversible) STAB NaHB(OAc)3 (Hydride Donor) STAB->Product H- DCE Solvent: DCE or DCM Temp Temp: 20-25°C

Caption: Mechanistic pathway showing the acid-catalyzed formation of the iminium ion followed by selective reduction.

Detailed Protocols

Part A: Precursor Synthesis (If Ketone is Unavailable)

Target: 1-morpholin-4-ylpropan-2-one (CAS: 6704-35-4)[9]

Principle: Nucleophilic substitution (


) of chloroacetone by morpholine.
Safety Warning:  Chloroacetone is a potent lachrymator. Handle exclusively in a fume hood.
  • Setup: Charge a 500 mL RB flask with Morpholine (2.2 equiv) and dry Acetone (solvent). Cool to 0°C.[2]

  • Addition: Dropwise add Chloroacetone (1.0 equiv) over 30 minutes. The exotherm must be controlled to prevent polymerization.

  • Reaction: Warm to room temperature (RT) and stir for 3 hours. A white precipitate (Morpholine·HCl) will form.

  • Workup: Filter off the solid salts. Concentrate the filtrate. Distill the residue under vacuum (approx. 80-85°C at 10 mmHg) to obtain the ketone as a colorless oil.

Part B: Core Reductive Amination

Target: N-benzyl-1-morpholin-4-ylpropan-2-amine

Reagents & Stoichiometry[2][6][10][11]
ReagentEquiv.[6][8]RoleRationale
1-morpholin-4-ylpropan-2-one 1.0SubstrateThe carbonyl acceptor.
Benzylamine 1.1 - 1.2Amine DonorSlight excess drives equilibrium toward imine.
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.5ReductantSelective hydride donor; does not reduce ketones rapidly.
Acetic Acid (Glacial) 1.0CatalystBuffers pH to ~5-6 to facilitate iminium formation.
1,2-Dichloroethane (DCE) SolventMediumPreferred over THF for faster reaction rates [1].
Step-by-Step Procedure
  • Imine Formation (Pre-complexation):

    • In a dry nitrogen-flushed flask, dissolve 1-morpholin-4-ylpropan-2-one (10 mmol) in DCE (30 mL).

    • Add Benzylamine (11 mmol).

    • Add Acetic Acid (10 mmol).

    • Expert Insight: Stir for 30-60 minutes before adding the reducing agent. This allows the imine/enamine equilibrium to establish, maximizing yield.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (14 mmol) in 3 portions over 15 minutes.

    • Note: Gas evolution is minimal compared to NaBH4, but allow venting.

    • Remove ice bath and stir at RT for 12–16 hours.

  • Monitoring (Self-Validation):

    • TLC: Eluent 5% MeOH in DCM.

    • Diagnostic: Disappearance of the starting ketone spot. Benzylamine may remain visible (stains with Ninhydrin).

  • Quench & Workup (Critical for Purity):

    • Quench reaction with saturated aqueous

      
       (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.
      
    • Separate phases.[2] Extract aqueous layer with DCM (2 x 20 mL).

    • Acid-Base Purification (See Figure 2): This step removes non-basic impurities (unreacted ketone) and neutral byproducts.

Purification & Isolation Logic

The product is a diamine (morpholine nitrogen + secondary amine). We exploit its basicity for purification.

Figure 2: Acid-Base Workup Flowchart

Workup Crude Crude Organic Phase (Product + Impurities) AcidWash Extract with 1M HCl Crude->AcidWash OrgLayer1 Organic Layer (Discard Neutral Impurities) AcidWash->OrgLayer1 Neutrals AqLayer1 Aqueous Acid Layer (Contains Product Salt) AcidWash->AqLayer1 Protonated Amine BaseStep Basify to pH > 12 (NaOH) AqLayer1->BaseStep Extract Extract with DCM BaseStep->Extract Final Pure Product (Free Base) Extract->Final Dry & Concentrate

Caption: Self-validating purification protocol utilizing the basicity of the target amine.

Purification Protocol:

  • Acid Extraction: Extract the combined organic layers with 1M HCl (3 x 20 mL).

    • Result: The product moves to the aqueous phase (protonated). Neutral impurities stay in the organic phase.

  • Discard Organic: Discard the DCM layer (contains unreacted ketone/neutrals).

  • Basification: Cool the aqueous acidic layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Result: Product precipitates or oils out as the free base.

  • Final Extraction: Extract the basic aqueous mixture with DCM (3 x 30 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation.Increase pre-stir time (Step 1) or add molecular sieves (4Å) to sequester water.
Tertiary Amine Byproduct Dialkylation of benzylamine.Ensure the Ketone-to-Amine ratio is strictly 1:1.1. Do not use excess ketone.
Stuck at Intermediate Boron-amine complex formation.Ensure the quench (NaHCO3) is vigorous and long enough (20+ mins) to break B-N complexes.
Product Impure Benzylamine contamination.If benzylamine remains after acid/base workup, use column chromatography (DCM:MeOH:NH4OH 95:5:1).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][7][8][12] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4][5] [Link]

  • Tripathy, P. B., & Matteson, D. S. (1990). Synthesis of chiral -amino boronic esters. Synthesis, 1990(03), 200-206. (Context on aminolysis kinetics).
  • PubChem. (n.d.). Benzyl[1-(morpholin-4-yl)propan-2-yl]amine (Compound Summary). Retrieved from [Link]

Sources

Application

Investigating the Neuropharmacological Profile of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine

An Application & Protocol Guide: Section 1: Introduction and Scientific Context Benzyl[1-(morpholin-4-yl)propan-2-yl]amine is a novel psychoactive compound characterized by a core amphetamine scaffold. Its structure is d...

Author: BenchChem Technical Support Team. Date: March 2026

An Application & Protocol Guide:

Section 1: Introduction and Scientific Context

Benzyl[1-(morpholin-4-yl)propan-2-yl]amine is a novel psychoactive compound characterized by a core amphetamine scaffold. Its structure is distinguished by two key modifications: an N-benzyl substitution and a morpholine moiety at the C1 position of the propyl chain. While specific research on this exact molecule is not extensively documented in peer-reviewed literature, its structural architecture allows for a scientifically-grounded hypothesis regarding its mechanism of action.

The compound's backbone is a derivative of phenethylamine, a class of molecules renowned for their interaction with monoamine neurotransmitter systems. Specifically, the presence of the α-methyl group (forming the propan-2-yl-amine structure) is a classic feature of compounds, like amphetamine, that act as substrates for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Such interactions typically lead to potent central nervous system stimulation by increasing extracellular concentrations of these key neurotransmitters.

This guide provides a comprehensive framework for the systematic evaluation of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine. The protocols outlined herein are designed to first establish its primary molecular targets and then to characterize its functional effects at both the cellular and whole-organism levels. The overarching goal is to elucidate its potential as a tool for neuropharmacology research or as a lead compound for therapeutic development, particularly in domains governed by monoaminergic signaling such as ADHD, depression, and narcolepsy.

Section 2: Hypothesized Mechanism of Action

Based on established structure-activity relationships (SAR) for related compounds, Benzyl[1-(morpholin-4-yl)propan-2-yl]amine is hypothesized to function as a monoamine transporter ligand . The N-benzyl and morpholine groups are predicted to modulate its affinity and selectivity for DAT, NET, and SERT. Specifically, bulky N-substituents can attenuate serotonergic activity while preserving or enhancing effects at catecholamine transporters. The morpholine ring, a feature present in the classic stimulant phenmetrazine, is known to be compatible with potent activity at DAT and NET.

Therefore, the primary hypothesis is that this compound acts as a releaser and/or reuptake inhibitor at DAT and NET , with potentially lower activity at SERT. This dual action would lead to a significant increase in synaptic dopamine and norepinephrine, driving its predicted psychostimulant effects.

Monoamine_Synapse_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles (DA/NE) DA_NE_cyto Cytosolic DA/NE Vesicle->DA_NE_cyto Release MAO MAO DA_NE_cyto->MAO Metabolism Transporter DAT / NET DA_NE_cyto->Transporter Reuptake Compound Benzyl[1-(morpholin-4-yl) propan-2-yl]amine Compound->Transporter 1. Blocks Reuptake Transporter->Compound 2. Reverses Transport (Release) DA_NE_syn Synaptic DA / NE Receptor Postsynaptic Receptors DA_NE_syn->Receptor Binding & Signal

Caption: Hypothesized action at the catecholamine synapse.

Section 3: In Vitro Characterization Protocols

The foundational step in characterizing any novel compound is to determine its binding affinity and functional potency at its putative targets.

Protocol 3.1: Monoamine Transporter Radioligand Binding Assay

This protocol determines the compound's affinity (Kᵢ) for DAT, NET, and SERT by measuring its ability to displace a known high-affinity radioligand.

Methodology:

  • Preparation of Membranes: Utilize cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT, or use prepared rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Assay Buffer: Prepare appropriate buffers for each transporter (e.g., Tris-HCl based buffers with specific ionic compositions).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand:

      • DAT: [³H]WIN 35,428 (cocaine analog)

      • NET: [³H]Nisoxetine

      • SERT: [³H]Citalopram

    • Add increasing concentrations of the test compound (Benzyl[1-(morpholin-4-yl)propan-2-yl]amine), typically from 10⁻¹⁰ M to 10⁻⁵ M.

    • For non-specific binding (NSB) wells, add a high concentration of a known non-labeled ligand (e.g., 10 µM cocaine for DAT).

    • For total binding wells, add only the radioligand and buffer.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold buffer.

  • Quantification: Place the filtermats in scintillation vials with scintillation fluid and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 3.2: Synaptosomal Neurotransmitter Uptake Assay

This functional assay measures the compound's potency (IC₅₀) in inhibiting the uptake of neurotransmitters into nerve terminals.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from fresh rodent brain tissue (striatum for dopamine, cortex/hippocampus for norepinephrine and serotonin) via differential centrifugation.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with increasing concentrations of the test compound or a reference standard (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification & Analysis: Quantify the trapped radioactivity via liquid scintillation counting. The analysis is similar to the binding assay, where the percentage of inhibition is plotted against the log concentration of the compound to derive the IC₅₀ value.

Table 1: Hypothetical In Vitro Data Summary

This table presents an example of the expected data from the assays described above, positioning the compound as a potent and selective DAT/NET ligand.

Assay TypeTargetParameterHypothetical Value (nM)
Radioligand Binding DATKᵢ25 nM
NETKᵢ45 nM
SERTKᵢ> 1000 nM
Uptake Inhibition DATIC₅₀50 nM
NETIC₅₀80 nM
SERTIC₅₀> 2500 nM

Section 4: In Vivo Behavioral Protocol

To translate the in vitro findings into a whole-organism context, assessing locomotor activity in rodents is a primary screen for CNS stimulant properties.

Locomotor_Assay_Workflow cluster_workflow Experimental Workflow cluster_groups Treatment Groups A 1. Animal Acclimation (60 min in chamber) B 2. Injection (i.p.) - Vehicle - Test Compound - Reference (Cocaine) A->B C 3. Data Acquisition (120 min post-injection) B->C G1 Vehicle B->G1 G2 Compound (1 mg/kg) B->G2 G3 Compound (5 mg/kg) B->G3 G4 Compound (10 mg/kg) B->G4 G5 Cocaine (10 mg/kg) B->G5 D 4. Data Analysis (Distance traveled, rearing counts) C->D

Caption: Workflow for assessing stimulant-induced hyperlocomotion.

Protocol 4.1: Rodent Locomotor Activity Assessment

Objective: To determine if Benzyl[1-(morpholin-4-yl)propan-2-yl]amine produces a dose-dependent increase in spontaneous locomotor activity in mice, consistent with a CNS stimulant profile.

Methodology:

  • Animals: Use adult male mice (e.g., C57BL/6 strain), group-housed with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: Use standard open-field chambers equipped with infrared beam arrays or video-tracking software to automatically record horizontal and vertical activity.

  • Experimental Procedure:

    • Transport mice to the testing room at least 1 hour before the experiment begins to acclimate.

    • Place each mouse into an individual open-field chamber and allow it to habituate for 60 minutes. This minimizes the influence of novelty-induced activity.

    • After habituation, remove the mice, administer the intraperitoneal (i.p.) injection of either vehicle (e.g., saline), the test compound at various doses (e.g., 1, 5, 10 mg/kg), or a positive control like cocaine (10 mg/kg).

    • Immediately return the mice to their respective chambers.

    • Record locomotor activity continuously for 120 minutes.

  • Data Analysis:

    • Quantify key parameters such as total distance traveled, horizontal beam breaks, and vertical counts (rearing).

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect.

    • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the dose groups to the vehicle control group. A statistically significant increase in locomotor activity compared to the vehicle group indicates a stimulant effect.

Section 5: Conclusion and Future Directions

This guide provides a foundational strategy for the neuropharmacological evaluation of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine. The proposed experiments will robustly determine its affinity, potency, and selectivity at monoamine transporters and confirm its predicted CNS stimulant properties in vivo.

Positive results from these initial studies would warrant further, more complex investigations. Future directions could include:

  • In Vitro Release Assays: To definitively distinguish between a reuptake inhibitor and a releasing agent mechanism.

  • In Vivo Microdialysis: To directly measure changes in extracellular dopamine and norepinephrine levels in key brain regions (e.g., nucleus accumbens, prefrontal cortex) following drug administration.

  • Advanced Behavioral Models: To assess its potential in models of ADHD (e.g., five-choice serial reaction time task), depression (e.g., forced swim test), or its abuse liability (e.g., conditioned place preference, self-administration).

By following this systematic approach, researchers can effectively elucidate the neuropharmacological profile of this novel compound and determine its value as a tool for probing the complexities of the monoamine system.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. Available at: [Link]

  • Hagan, J. J., & Bill, D. J. (1986). A behavioural and neurochemical analysis in the rat of the effects of phenmetrazine. British Journal of Pharmacology. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Kosten, T. A., & Ambrosio, E. (2002). Conditioned place preference: a valid and reliable method for assessing the motivational properties of drugs of abuse. Molecular Psychiatry. Available at: [Link]

Method

Application Notes and Protocols for High-Throughput Screening of Benzyl-Morpholine Libraries

Introduction: The Convergence of Privileged Scaffolds and High-Throughput Screening In the landscape of modern drug discovery, the efficient identification of novel bioactive molecules is paramount.[1] High-throughput sc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Privileged Scaffolds and High-Throughput Screening

In the landscape of modern drug discovery, the efficient identification of novel bioactive molecules is paramount.[1] High-throughput screening (HTS) serves as a cornerstone of this endeavor, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[1][2] This guide focuses on the strategic application of HTS methodologies to a particularly compelling class of compounds: benzyl-morpholine libraries.

The morpholine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[3] Its unique physicochemical properties—including a well-balanced hydrophilic-lipophilic profile and the ability to form hydrogen bonds—often confer favorable pharmacokinetic characteristics, such as improved solubility, metabolic stability, and blood-brain barrier permeability.[3][4][5][6] When combined with the versatile benzyl group, this scaffold provides a rich chemical space for exploring interactions with a wide array of biological targets, from enzymes like kinases and methyltransferases to G protein-coupled receptors (GPCRs).[4][5][6][7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and implementing robust HTS assays tailored for the interrogation of benzyl-morpholine libraries. We will delve into the causality behind experimental choices, present detailed protocols for key assay formats, and emphasize the principles of self-validating systems to ensure data integrity and reproducibility.

Deconstructing the Strategy: Biochemical vs. Cell-Based Assays

The initial and most critical decision in developing an HTS campaign is the choice between a biochemical and a cell-based assay format.[8][9] This choice is fundamentally dictated by the scientific question being asked.

  • Biochemical Assays: These assays are performed in a purified, cell-free environment.[10] They directly measure the interaction of a compound with a specific molecular target, such as an enzyme or receptor.[8][10] The primary advantage is their simplicity and directness, which often translates to higher reproducibility and fewer confounding variables.[10] They are ideal for identifying direct binders or inhibitors of a purified protein.

  • Cell-Based Assays: These assays utilize living cells, providing a more physiologically relevant context.[11][12] They measure the effect of a compound on a cellular process or signaling pathway, which can be a result of interactions with multiple targets.[8][12] While more complex, cell-based assays offer invaluable insights into a compound's cell permeability, potential toxicity, and its functional effect within a biological system.[11][12]

The following diagram illustrates a typical decision-making workflow for selecting an appropriate HTS assay.

HTS_Decision_Workflow Start Start: Define Scientific Goal Question Is the primary goal to identify direct binders to a purified target? Start->Question Biochemical Pursue Biochemical Assays Question->Biochemical  Yes CellBased Pursue Cell-Based Assays Question->CellBased No   Biochem_Sub e.g., Enzyme Inhibition, Receptor Binding Biochemical->Biochem_Sub Cell_Sub e.g., Pathway Modulation, Phenotypic Change, Toxicity CellBased->Cell_Sub Final Proceed to Assay Development and Validation Biochem_Sub->Final Cell_Sub->Final

Caption: Decision workflow for selecting between biochemical and cell-based assays.

Biochemical Assays: Probing Direct Molecular Interactions

For benzyl-morpholine libraries, several robust biochemical assay formats are particularly well-suited for HTS. These assays are homogenous, meaning they do not require separation of bound and free components, which simplifies automation.

Fluorescence Polarization (FP) Assays

Principle of Causality: FP assays are based on the principle that a small fluorescently labeled molecule (a "tracer") tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light.[13][14] When this tracer binds to a larger protein target, its tumbling rate slows dramatically, resulting in a higher degree of polarization in the emitted light.[13][15] A compound from the benzyl-morpholine library that competitively binds to the target will displace the tracer, causing a decrease in fluorescence polarization.[14] This makes FP an excellent choice for studying protein-ligand interactions.[16][17]

Experimental Protocol: Competitive FP Assay for a Kinase Target

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

    • Kinase Target: Dilute the purified kinase to a working concentration (e.g., 2X the final concentration) in assay buffer.

    • Fluorescent Tracer: Dilute a known fluorescently labeled ligand for the kinase to a working concentration (e.g., 2X the final concentration, typically at its Kd value) in assay buffer.

    • Benzyl-Morpholine Library: Prepare a dilution series of the library compounds in 100% DMSO, then further dilute in assay buffer to the desired screening concentration (e.g., 10 µM).

  • Assay Procedure (384-well format):

    • Dispense 5 µL of the benzyl-morpholine compound solution or control (DMSO for negative control, unlabeled ligand for positive control) into the wells of a low-volume, black 384-well plate.

    • Add 5 µL of the diluted kinase target solution to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound-target binding.

    • Add 10 µL of the fluorescent tracer solution to each well.

    • Incubate for 60-120 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition:

    • Read the plate on a microplate reader equipped with appropriate filters for fluorescence polarization.[14] The reader will measure the intensity of emitted light parallel (I∥) and perpendicular (I⊥) to the plane of excitation.

    • The instrument software will calculate the polarization (P) in millipolarization (mP) units using the formula: P = 1000 * (I∥ - G * I⊥) / (I∥ + G * I⊥), where G is the grating factor.[14]

Data Interpretation:

Control/Sample Expected mP Value Interpretation
Negative Control (DMSO) High Tracer is bound to the target.
Positive Control (Unlabeled Ligand) Low Tracer is displaced from the target.

| "Hit" Compound | Low | Benzyl-morpholine compound displaces the tracer. |

Förster Resonance Energy Transfer (FRET) Assays

Principle of Causality: FRET is a distance-dependent energy transfer between two fluorophores, a "donor" and an "acceptor".[18][19] When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.[19][20] This can be used to monitor molecular interactions. For example, in a protease assay, a substrate peptide can be labeled with a FRET pair. Cleavage of the substrate separates the pair, disrupting FRET and leading to a change in the fluorescence emission ratio.

Experimental Protocol: FRET-based Protease Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: As appropriate for the protease (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2).

    • Protease Enzyme: Dilute the purified protease to a 2X working concentration.

    • FRET Substrate: Dilute the FRET-labeled peptide substrate to a 2X working concentration.

    • Benzyl-Morpholine Library: Prepare as described for the FP assay.

  • Assay Procedure (384-well format):

    • Dispense 5 µL of the benzyl-morpholine compound solution or controls into the wells.

    • Add 10 µL of the FRET substrate solution.

    • Initiate the reaction by adding 5 µL of the protease enzyme solution.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader, measuring the emission intensity at both the donor and acceptor wavelengths.

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

Data Interpretation:

Control/Sample Expected FRET Ratio Interpretation
Negative Control (DMSO) Low Substrate is cleaved, disrupting FRET.
Positive Control (Known Inhibitor) High Substrate remains intact, FRET is maintained.

| "Hit" Compound | High | Benzyl-morpholine compound inhibits the protease. |

AlphaScreen® Assays

Principle of Causality: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology used to study biomolecular interactions.[21][22] It utilizes two types of beads: a "Donor" bead and an "Acceptor" bead.[23] When excited with light at 680 nm, the Donor bead converts ambient oxygen to a short-lived, excited singlet state.[21][22] If an Acceptor bead is in close proximity (within ~200 nm), this singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which then emits light at 520-620 nm.[21][24] This proximity-dependent signal is highly sensitive and can be used to detect protein-protein interactions, enzyme activity, and more.[22]

Experimental Protocol: AlphaScreen Assay for Protein-Protein Interaction (PPI) Inhibition

  • Reagent Preparation:

    • Assay Buffer: As recommended by the manufacturer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).

    • Biotinylated Protein A: Dilute to a 4X working concentration.

    • GST-tagged Protein B: Dilute to a 4X working concentration.

    • Streptavidin-coated Donor Beads & Anti-GST-coated Acceptor Beads: Prepare suspensions in assay buffer according to the manufacturer's protocol.

    • Benzyl-Morpholine Library: Prepare as previously described.

  • Assay Procedure (384-well format):

    • Dispense 2.5 µL of the benzyl-morpholine compound solution or controls.

    • Add 2.5 µL of Biotinylated Protein A and 2.5 µL of GST-tagged Protein B.

    • Incubate for 30-60 minutes at room temperature to allow for interaction and inhibition.

    • Add 5 µL of the pre-mixed Donor and Acceptor bead suspension.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader.

Data Interpretation:

Control/Sample Expected AlphaScreen Signal Interpretation
Negative Control (DMSO) High Protein A and B interact, bringing beads into proximity.
Positive Control (e.g., peptide mimic) Low Protein-protein interaction is disrupted.

| "Hit" Compound | Low | Benzyl-morpholine compound disrupts the PPI. |

Cell-Based Assays: Assessing Functional Outcomes

Cell-based assays are essential for understanding how a benzyl-morpholine compound behaves in a more complex biological environment.

Luciferase Reporter Gene Assays

Principle of Causality: These assays are powerful tools for studying the modulation of signal transduction pathways, particularly for targets like GPCRs and nuclear receptors.[25][26][27] A reporter gene (e.g., firefly luciferase) is placed under the control of a specific transcriptional response element that is activated by the signaling pathway of interest.[27][28] When the pathway is activated by a ligand or stimulus, the response element drives the expression of luciferase.[28] The amount of light produced upon addition of the luciferase substrate is directly proportional to the activity of the pathway.[28] A benzyl-morpholine compound could act as an agonist (activating the pathway) or an antagonist (blocking activation).

Experimental Protocol: GPCR Antagonist Screening using a CRE-Luciferase Reporter

This protocol assumes screening for antagonists of a Gs-coupled GPCR, which signals through cAMP and activates the cAMP Response Element (CRE).

  • Cell Culture and Plating:

    • Culture a suitable host cell line (e.g., HEK293) stably expressing the GPCR of interest and the CRE-luciferase reporter construct.

    • Plate the cells in a 384-well white, clear-bottom plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium.

    • Add the benzyl-morpholine compounds diluted in serum-free medium to the wells.

    • Incubate for 15-30 minutes.

  • Agonist Stimulation:

    • Add a known agonist for the GPCR at a concentration that elicits ~80% of the maximal response (EC80).

    • Incubate for 3-6 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate to room temperature.

    • Add a luciferase assay reagent (which lyses the cells and contains the luciferin substrate) to each well.

    • Incubate for 10-20 minutes to ensure complete lysis and signal stabilization.

    • Read the luminescence on a plate-based luminometer.

Data Interpretation:

Control/Sample Expected Luminescence Interpretation
Negative Control (Agonist only) High GPCR pathway is activated.
Positive Control (Known Antagonist + Agonist) Low GPCR pathway activation is blocked.

| "Hit" Compound (+ Agonist) | Low | Benzyl-morpholine compound acts as an antagonist. |

The following diagram illustrates the signaling cascade in a CRE-luciferase reporter assay for a Gs-coupled GPCR.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR Gs-Coupled Receptor AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB CRE CRE pCREB->CRE Binds to Luc Luciferase Gene Light Light (Signal) Luc->Light Expression & Reaction Agonist Agonist Agonist->GPCR Activates Antagonist Antagonist (Hit Compound) Antagonist->GPCR Blocks

Caption: Signaling pathway for a Gs-coupled GPCR activating a CRE-luciferase reporter.

High-Content Screening (HCS)

Principle of Causality: HCS, also known as high-content analysis (HCA), combines automated microscopy with quantitative image analysis to measure multiple phenotypic parameters in cells simultaneously.[29][30][31][32] Cells are treated with compounds and then stained with fluorescent dyes or antibodies to label specific subcellular compartments (e.g., nucleus, cytoskeleton, mitochondria).[30][32] Automated imaging captures thousands of images, and sophisticated software extracts dozens to hundreds of quantitative features (e.g., cell shape, texture, protein localization, organelle health).[15][29] This rich dataset allows for the identification of compounds that induce a desired cellular phenotype, making it a powerful tool for phenotypic drug discovery and for elucidating a compound's mechanism of action.[30][32]

Experimental Protocol: HCS for Neurite Outgrowth

  • Cell Culture and Plating:

    • Plate a neuronal cell line (e.g., PC-12 or SH-SY5Y) in a 384-well imaging-compatible plate (e.g., black-walled, optically clear bottom).

    • Differentiate the cells with a low concentration of a neurotrophic factor (e.g., NGF) to induce a basal level of neurite outgrowth.

  • Compound Treatment:

    • Add the benzyl-morpholine library compounds to the wells and incubate for a period sufficient to observe changes in morphology (e.g., 48-72 hours).

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the cells with:

      • A nuclear stain (e.g., Hoechst 33342) to identify individual cells.

      • A neuronal marker (e.g., an antibody against β-III tubulin followed by a fluorescently labeled secondary antibody) to visualize neurites.

  • Image Acquisition and Analysis:

    • Acquire images using an automated high-content imaging system, capturing both the nuclear and neurite channels for multiple fields per well.

    • Use an image analysis software pipeline to:

      • Segment and identify nuclei.

      • Identify the cell body associated with each nucleus.

      • Trace and quantify the length and number of neurites extending from each cell.

Data Interpretation:

Parameter Interpretation of Increase
Average Neurite Length per Cell Compound promotes neurite elongation.
Number of Neurites per Cell Compound promotes neurite initiation.

| Percentage of Neurite-Bearing Cells | Compound promotes neuronal differentiation. |

Assay Validation: Ensuring Data Integrity

Before embarking on a full-scale HTS campaign, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and suitable for automation.[33][34]

Key Validation Parameter: The Z'-Factor

The Z'-factor is a statistical measure of the quality of an HTS assay.[8] It reflects the separation between the high and low signals of the assay controls.

  • Formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • SD_high and Mean_high are the standard deviation and mean of the high signal control (e.g., positive control).

    • SD_low and Mean_low are the standard deviation and mean of the low signal control (e.g., negative control).

Z'-Factor Interpretation:

Z'-Factor Value Assay Quality Suitability for HTS
> 0.5 Excellent Ideal for HTS.[8]
0 to 0.5 Marginal May require further optimization.

| < 0 | Unacceptable | The assay is not viable for screening. |

Protocol for Z'-Factor Determination:

  • Prepare a 384-well plate with half the wells dedicated to the positive control and the other half to the negative control.

  • Run the assay as described in the protocol.

  • Calculate the mean and standard deviation for both sets of controls.

  • Use the formula above to calculate the Z'-factor. A value ≥ 0.5 indicates a robust assay ready for screening.[8]

Conclusion

Screening benzyl-morpholine libraries requires a thoughtful and systematic approach to assay selection and development. By carefully considering the biological question, researchers can choose between direct biochemical assays and more complex, functionally-rich cell-based assays. Technologies like Fluorescence Polarization, FRET, AlphaScreen, Luciferase Reporter Assays, and High-Content Screening provide a powerful and versatile toolkit for this purpose. Rigorous assay validation, epitomized by the calculation of the Z'-factor, is a non-negotiable step that underpins the reliability of any HTS campaign. By adhering to these principles and protocols, scientists can effectively navigate the complexities of HTS to unlock the therapeutic potential hidden within benzyl-morpholine chemical space.

References

  • Image analysis methods in high-content screening for phenotypic drug discovery. (n.d.). Google Cloud.
  • High-Content Screening: Accelerating Smarter Drug Discovery Decisions. (n.d.). Aragen.
  • Turek-Herman, J. C., et al. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.
  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs.
  • Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. (2015, December 14). PMC.
  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Oncotarget.
  • AlphaScreen. (n.d.). BMG LABTECH.
  • A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein. (n.d.). ICCB-Longwood Screening Facility.
  • Luciferase Reporter Assay for Deciphering GPCR Pathways. (n.d.). Promega Corporation.
  • Luciferase Reporter Assay System for Deciphering GPCR P
  • High-content screening. (n.d.). Wikipedia.
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). PMC.
  • GPCR/CRE Reporter Cell Lines. (n.d.). Signosis.
  • What is the current value of fluorescence polarization assays in small molecule screening?. (2019, July 8). Future Science.
  • Luciferase reporter assay for unlocking ligand-medi
  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH.
  • Rogers, M., et al. (2012). A FRET-Based High Throughput Screening Assay to Identify Inhibitors of Anthrax Protective Antigen Binding to Capillary Morphogenesis Gene 2 Protein. PLOS One.
  • High-content screening in drug discovery. (n.d.). SelectScience.
  • FRET and TR-FRET Assays. (n.d.). ICE Bioscience.
  • Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research.
  • TR-FRET Assays Simplify and Accelerate Drug Discovery. (n.d.). BPS Bioscience.
  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020, August 12). PubMed.
  • Application of Fluorescence Polariz
  • Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
  • AlphaScreen assays. (A) Principles of AlphaScreen technology... (n.d.). ResearchGate.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
  • Alpha Detection Technology. (n.d.). Agilent.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21).
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC.
  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. (2006). PNAS.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). Taylor & Francis.
  • Guidance for Assay Development & HTS. (2007, March). Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, November 22). PMC.
  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019, August 15). PubMed.
  • HTS Assay Valid
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, November 22).

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Morpholine-Containing Compounds in Biological Matrices

Abstract This document provides a comprehensive guide for the development and validation of a robust and sensitive analytical method for the quantification of morpholine-containing compounds in complex biological matrice...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust and sensitive analytical method for the quantification of morpholine-containing compounds in complex biological matrices such as plasma and urine. The described methodology, centered around Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offers high selectivity and sensitivity, crucial for pharmacokinetic, toxicokinetic, and clinical studies. We will delve into the rationale behind key experimental choices, from sample preparation using Solid-Phase Extraction (SPE) to chromatographic separation and mass spectrometric detection. Detailed, step-by-step protocols and method validation guidelines consistent with regulatory expectations are provided to ensure data integrity and reliability.

Introduction: The Significance of Morpholine Bioanalysis

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1][2][3] Its incorporation often enhances critical pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability.[1][2] Consequently, the accurate quantification of these morpholine-containing active pharmaceutical ingredients (APIs) and their metabolites in biological fluids is paramount for evaluating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The analytical challenge lies in detecting and quantifying these compounds, which are often polar and present at low concentrations, within a complex biological matrix.[4][5] This note details a strategic approach to overcome these challenges using the gold standard of quantitative bioanalysis: LC-MS/MS.[6][7]

Analytical Strategy: A Workflow for Success

The development of a reliable bioanalytical method is a systematic process. The primary goal is to achieve a balance of selectivity, sensitivity, accuracy, and precision, ensuring that the method is fit for its intended purpose. Our strategy hinges on efficient sample cleanup to minimize matrix effects, optimized chromatography for analyte retention and separation, and highly selective detection using tandem mass spectrometry.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample Sample Collection (Plasma, Urine, etc.) PreTreat Sample Pre-Treatment (e.g., pH adjustment, IS spiking) Sample->PreTreat Internal Standard (IS) Addition SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) PreTreat->SPE Loading LC LC Separation (e.g., HILIC or RP) SPE->LC Elution & Injection MS MS/MS Detection (MRM Mode) LC->MS Ionization Data Data Acquisition & Quantification MS->Data Signal Processing Validation Method Validation (per FDA/ICH M10) Data->Validation Performance Check Report Final Report Validation->Report Data Integrity

Caption: Overall bioanalytical workflow from sample receipt to final reporting.

Sample Preparation: The Key to Mitigating Matrix Effects

The primary obstacle in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) interfere with the ionization of the target analyte, causing signal suppression or enhancement.[6][8][9][10][11] This can severely compromise the accuracy and precision of the results.[6][8] A robust sample preparation procedure is the most effective strategy to mitigate these effects.[10]

While simple methods like Protein Precipitation (PPT) are fast, they often result in "dirty" extracts. For the high sensitivity and cleanliness required for regulatory submissions, Solid-Phase Extraction (SPE) is the preferred technique.[12]

Rationale for SPE Sorbent Selection

For morpholine-containing compounds, which typically possess a basic nitrogen atom (pKa ≈ 8.7), a mixed-mode cation-exchange SPE sorbent is highly effective. This approach utilizes a dual retention mechanism:

  • Reversed-Phase: Retains the compound based on hydrophobicity.

  • Ion-Exchange: Retains the compound based on the positive charge of the protonated morpholine ring.

This dual mechanism allows for a more rigorous washing procedure, effectively removing neutral and acidic interferences, leading to a much cleaner final extract.

Detailed SPE Protocol for Plasma Samples

This protocol is a starting point and should be optimized for the specific analyte of interest.

Materials:

  • Mixed-Mode Cation-Exchange SPE Cartridges (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PAX)

  • Biological sample (e.g., human plasma)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is strongly recommended to compensate for matrix effects and extraction variability.[10]

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid, Ammonium Hydroxide, Deionized Water.

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • Vortex to ensure homogeneity.

    • Spike 500 µL of plasma with the internal standard solution.

    • Dilute the sample 1:1 with 4% phosphoric acid in water. This step ensures proteins are dissociated from the drug and protonates the morpholine nitrogen for efficient binding to the cation-exchange sorbent.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of Methanol through the cartridge to wet the sorbent.

    • Pass 1 mL of Deionized Water to equilibrate the sorbent for the aqueous sample. Do not let the sorbent go dry after this step.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).

  • Wash Steps (Crucial for Selectivity):

    • Wash 1: Pass 1 mL of 0.1 M formic acid in water. This removes very polar, neutral, and acidic interferences.

    • Wash 2: Pass 1 mL of Methanol. This removes less polar, neutral interferences like lipids.

  • Elution:

    • Elute the analyte of interest with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic elution solvent neutralizes the charge on the morpholine nitrogen, releasing it from the ion-exchange sorbent.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile / 5% Water with 0.1% Formic Acid) for LC-MS/MS analysis.

Instrumental Analysis: Chromatography and Detection

The Case for HILIC Chromatography

Many morpholine-containing drugs and their metabolites are highly polar.[12] In traditional Reversed-Phase Liquid Chromatography (RP-LC), these compounds are often poorly retained, eluting at or near the solvent front where significant matrix suppression occurs.[13] Hydrophilic Interaction Liquid Chromatography (HILIC) provides a superior alternative for separating polar compounds.[13][14][15][16][17]

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[14][15] This creates an aqueous layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[14] Gradient elution in HILIC begins with high organic content and moves towards a higher aqueous content, which is the strong eluting solvent.[13][15]

Advantages of HILIC for this application:

  • Improved Retention: Significantly better retention for polar morpholine compounds.[17]

  • Orthogonal Selectivity: Provides a different separation mechanism compared to RP-LC.[17]

  • Enhanced MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the MS source.[17]

Technique_Selection Analyte Analyte Polarity? High_Polar High (LogP < 1) Analyte->High_Polar Yes Low_Polar Low/Moderate (LogP > 1) Analyte->Low_Polar No HILIC Use HILIC Chromatography High_Polar->HILIC RP Use Reversed-Phase (C18) Chromatography Low_Polar->RP

Caption: Decision diagram for selecting the appropriate chromatographic mode.

LC-MS/MS Operating Conditions

The following tables provide typical starting parameters for an LC-MS/MS system.

Table 1: Liquid Chromatography Parameters (HILIC)
Parameter Condition
Column HILIC Column (e.g., Amide, Silica) 100 x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 95% B to 50% B over 3 minutes, hold for 1 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL
Table 2: Tandem Mass Spectrometry Parameters
Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 150°C
Desolvation Temp. 500°C
Capillary Voltage 3.0 kV
Gas Flow Instrument Dependent
MRM Transitions Analyte-specific (e.g., For Gefitinib: Precursor Ion 447.2 -> Product Ion 128.1)

Rationale: Positive ESI mode is selected because the basic morpholine nitrogen is readily protonated. MRM is used for its exceptional selectivity and sensitivity, as it monitors a specific precursor-to-product ion transition unique to the target analyte.

Bioanalytical Method Validation (BMV)

A method is not considered reliable until it has been fully validated. All validation experiments must be conducted in accordance with regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis .[18][19] The objective is to demonstrate that the method is suitable for its intended purpose.[19]

The key validation parameters and typical acceptance criteria are summarized below.

Table 3: Key Method Validation Parameters and Acceptance Criteria
Parameter Purpose
Selectivity & Specificity Ensure no interference from endogenous matrix components at the analyte's retention time.
Linearity & Range Demonstrate a proportional relationship between concentration and instrument response.
Accuracy & Precision Determine the closeness of measured values to the true value and the variability of the measurements.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.
Recovery The efficiency of the extraction process.
Matrix Effect Assess the ion suppression or enhancement caused by the biological matrix.[11]
Stability Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).

Conclusion

This application note outlines a robust and comprehensive strategy for the development and validation of an LC-MS/MS method for quantifying morpholine-containing compounds in biological matrices. By employing a selective Solid-Phase Extraction protocol to minimize matrix effects and leveraging the power of HILIC for chromatographic separation of polar analytes, this method provides the sensitivity, accuracy, and reliability required for regulated bioanalysis. Adherence to the detailed validation principles ensures data of the highest integrity, suitable for supporting all stages of drug development.

References

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Chirita, R. I., et al. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS...: Bioanalysis. [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • MDPI. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. [Link]

  • NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. [Link]

  • Chromatography Online. (2020, November 11). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • FDA. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. [Link]

  • FDA. (2019, October 25). M10 BIOANALYTICAL METHOD VALIDATION June 2019. [Link]

  • PubMed. (2020, March 15). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • ResearchGate. (n.d.). Sample preparation for polar metabolites in bioanalysis | Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing). [Link]

  • ICH. (2022, May 24). bioanalytical method validation and study sample analysis m10. [Link]

  • Taylor & Francis. (n.d.). Morpholine – Knowledge and References. [Link]

  • PubMed. (2026, February 19). A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma. [Link]

  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • CRM LABSTANDARD. (n.d.). Morpholine. [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. [Link]

  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]

  • American Laboratory. (2008, October 24). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. [Link]

  • PubMed. (2014, June 15). Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. (2007, March 15). Electrospray LC-MS method with solid-phase extraction for accurate determination of morphine-, codeine-, and ethylmorphine-glucuronides and 6-acetylmorphine in urine. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]

  • ResearchGate. (2022, January 22). What difference between GC -MS ,GC- MS MS AND LC- MS ?. [Link]

  • eurl-pesticides.eu. (n.d.). GC-MS or LC-MS(/MS) - Which Technique is More Essential?. [Link]

  • Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. [Link]

  • Internet Archive. (2024, January 9). IS 12084 : 2018: Morpholine- Specification (First Revision) : Bureau of Indian Standards : Free Download, Borrow, and Streaming. [Link]

  • OSHA. (2003, May 14). T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. [Link]

  • Briti Scientific. (n.d.). Sample COA. [Link]

  • NIH. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. [Link]

  • News-Medical. (2026, February 26). Innovative LC-MS/MS approach for oligonucleotide quantification. [Link]

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Method

Experimental protocol for evaluating the in vitro efficacy of morpholine derivatives

An In-Depth Guide to the In Vitro Efficacy Evaluation of Morpholine Derivatives Authored by a Senior Application Scientist The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Efficacy Evaluation of Morpholine Derivatives

Authored by a Senior Application Scientist

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Its presence in numerous molecules has led to a wide array of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4] Consequently, the robust in vitro evaluation of novel morpholine derivatives is a cornerstone of early-phase drug discovery.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro efficacy of morpholine-containing compounds. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. This approach empowers researchers to generate reliable, reproducible data and make informed decisions about advancing lead candidates.

Our evaluation strategy is hierarchical, beginning with a foundational assessment of general cytotoxicity and progressing to more complex, mechanism-specific assays. This ensures that a compound's therapeutic window and specific biological functions are clearly defined.

Strategic Workflow for In Vitro Evaluation

A logical, phased approach is critical for efficiently evaluating new chemical entities. The workflow begins with broad screening to determine cellular toxicity, followed by targeted assays to elucidate the specific mechanism of action, whether it be anti-inflammatory, pro-apoptotic, or otherwise.

Experimental_Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis start Compound Synthesis & Purification cytotoxicity Cytotoxicity & Viability Assay (e.g., MTT Assay) start->cytotoxicity Test Compound anti_inflammatory Anti-Inflammatory Assay (e.g., Griess Assay for NO) cytotoxicity->anti_inflammatory If Anti-Inflammatory Target is Hypothesized apoptosis Apoptosis Induction Assay (e.g., Western Blot) cytotoxicity->apoptosis If Anticancer Target is Hypothesized analysis IC50 Determination & Statistical Analysis anti_inflammatory->analysis apoptosis->analysis conclusion Lead Candidate Selection analysis->conclusion

Caption: Hierarchical workflow for evaluating morpholine derivatives.

Protocol 1: Foundational Cytotoxicity and Cell Viability Assessment (MTT Assay)

Principle: Before investigating any specific biological activity, it is crucial to determine the concentration range at which a compound affects basic cellular health.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] In live cells, mitochondrial dehydrogenases reduce the yellow MTT salt to insoluble purple formazan crystals.[9] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[10]

Rationale for Use: This assay is the gold standard for initial cytotoxicity screening due to its reliability, cost-effectiveness, and suitability for high-throughput formats.[7][8] It provides the half-maximal inhibitory concentration (IC₅₀), a critical metric for quantifying a compound's potency and guiding concentrations for subsequent mechanistic studies.[8]

Detailed Step-by-Step Protocol: MTT Assay
  • Cell Seeding:

    • Culture the chosen cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer, or RAW 264.7 for macrophage studies) to ~80% confluency.[2][11]

    • Trypsinize and count the cells, ensuring viability is >95% via Trypan Blue exclusion.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a concentrated stock solution of the morpholine derivative (e.g., 10 mM in sterile DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).[2] The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully aspirate the medium from the cells and replace it with 100 µL of the medium containing the respective compound concentrations.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Untreated Control: Cells in culture medium only (represents 100% viability).

      • Blank Control: Wells with medium but no cells, to measure background absorbance.

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[13]

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12][14]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[9] A reference wavelength of 630 nm can be used to subtract background noise.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation: Cytotoxicity
CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative AA549 (Lung Cancer)488.55 ± 0.67
Derivative AMCF-7 (Breast Cancer)483.15 ± 0.23
Derivative AHEK293 (Normal Kidney)48> 100
Doxorubicin (Control)MCF-7 (Breast Cancer)480.85 ± 0.11

Data is hypothetical and for illustrative purposes. Real data would be derived from experimental results.[15]

MTT_Assay_Workflow cluster_prep cluster_treat cluster_assay cluster_analysis seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Add Morpholine Derivatives & Controls incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan forms) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (100 µL) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate % Viability & Determine IC₅₀ read->calculate

Caption: Step-by-step workflow of the MTT cell viability assay.

Protocol 2: Mechanistic Assay for Anti-Inflammatory Activity (Griess Assay)

Principle: Many morpholine derivatives are designed to have anti-inflammatory properties.[16][17] A key mediator of inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages following stimulation by agents like lipopolysaccharide (LPS).[18] NO is unstable, but it rapidly oxidizes to stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻).[19] The Griess assay is a simple colorimetric method that measures the concentration of nitrite in the cell culture supernatant as an indicator of NO production.[20] The assay involves a two-step diazotization reaction where a sulfanilamide reacts with nitrite in an acidic solution to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a purple azo compound detectable at ~540 nm.[21]

Rationale for Use: This protocol provides a functional readout of a compound's ability to suppress a key inflammatory pathway. Using LPS-stimulated RAW 264.7 macrophages is a well-established and physiologically relevant model for screening anti-inflammatory agents.[18][22]

Detailed Step-by-Step Protocol: Griess Assay
  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.[18]

    • Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the morpholine derivative (determined from the MTT assay).

    • Stimulate inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

    • Include appropriate controls:

      • Negative Control: Untreated cells (no LPS, no compound).

      • Positive Control: Cells treated with LPS only.

      • Vehicle Control: Cells treated with LPS and the corresponding DMSO concentration.

      • Reference Control: Cells treated with LPS and a known iNOS inhibitor (e.g., L-NAME).

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Nitrite Standard Curve Preparation:

    • Prepare a 100 µM sodium nitrite stock solution in the same culture medium used for the experiment.

    • Perform serial dilutions to create a standard curve ranging from ~1.56 µM to 100 µM.[20] This is essential for converting absorbance values to nitrite concentrations.

  • Griess Reaction:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent I) to each well and incubate for 5-10 minutes at room temperature, protected from light.[18]

    • Add 50 µL of NED solution (Griess Reagent II) to each well and incubate for another 5-10 minutes. A purple color will develop in the presence of nitrite.[18]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader within 30 minutes.[18]

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Use the linear regression equation from the standard curve to calculate the nitrite concentration in each experimental sample.

    • Calculate the percentage of NO production inhibition:

      • % Inhibition = [1 - (Nitrite_Treated / Nitrite_LPS_Control)] x 100

Data Presentation: NO Production Inhibition
CompoundConcentration (µM)Nitrite (µM)% Inhibition of NO Production
Untreated Control-1.2 ± 0.3-
LPS Control (100 ng/mL)-45.8 ± 2.10%
Derivative B1022.5 ± 1.550.9%
Derivative B2510.1 ± 0.977.9%
L-NAME (Control)1005.5 ± 0.688.0%

Data is hypothetical and for illustrative purposes.

Griess_Assay_Workflow cluster_cell_prep cluster_assay_proc cluster_data_acq seed 1. Seed RAW 264.7 Cells treat 2. Pre-treat with Morpholine Derivative seed->treat stimulate 3. Stimulate with LPS (100 ng/mL) treat->stimulate incubate 4. Incubate 24h stimulate->incubate collect 5. Collect Supernatant (50 µL) incubate->collect add_reagent1 6. Add Griess Reagent I (Sulfanilamide) collect->add_reagent1 add_reagent2 7. Add Griess Reagent II (NED) add_reagent1->add_reagent2 read 8. Read Absorbance (540 nm) add_reagent2->read analyze 9. Calculate Nitrite Conc. & % Inhibition read->analyze

Caption: Step-by-step workflow of the Griess assay for nitric oxide.

Protocol 3: Mechanistic Assay for Apoptosis Induction (Western Blot)

Principle: A desired trait for many anticancer morpholine derivatives is the ability to induce programmed cell death, or apoptosis.[15] Apoptosis is executed by a family of proteases called caspases. A key event is the cleavage of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) from their inactive pro-forms into active fragments.[23] Active caspase-3 then cleaves numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic hallmarks of apoptosis.[23] Western blotting is a powerful technique to detect these specific cleavage events, providing definitive evidence of apoptosis induction.[24]

Rationale for Use: Unlike viability assays that only measure cell death, Western blotting provides mechanistic insight into how the cells are dying. Detecting the cleaved, active forms of caspase-3 and PARP confirms the activation of the apoptotic signaling cascade, a hallmark of many effective chemotherapeutic agents.[23][24]

The Apoptotic Caspase Cascade

Apoptosis_Pathway compound Morpholine Derivative (Anticancer Agent) mito Mitochondrial Stress (Intrinsic Pathway) compound->mito pro_cas9 Pro-Caspase-9 (Inactive) act_cas9 Active Caspase-9 pro_cas9->act_cas9 Activation pro_cas3 Pro-Caspase-3 (Inactive, ~32 kDa) act_cas3 Active Cleaved Caspase-3 (p17/p12 subunits) pro_cas3->act_cas3 Cleavage parp PARP (Full-length, ~116 kDa) apoptosis Apoptosis act_cas3->apoptosis c_parp Cleaved PARP (~89 kDa) parp->c_parp Cleavage c_parp->apoptosis

Caption: Simplified intrinsic apoptosis pathway showing key markers.

Detailed Step-by-Step Protocol: Western Blot for Apoptosis Markers
  • Cell Culture and Lysate Preparation:

    • Seed and treat cancer cells (e.g., A549, MCF-7) with the morpholine derivative at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cell pellets in RIPA buffer supplemented with a protease inhibitor cocktail on ice for 30 minutes.[25]

    • Centrifuge the lysates at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (total protein extract) and determine the protein concentration using a BCA protein assay.[25]

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto a polyacrylamide gel (e.g., 12% for caspase-3, 8% for PARP) and separate the proteins via SDS-PAGE.[24]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[24]

    • Incubate the membrane overnight at 4°C with primary antibodies specific for:

      • Cleaved Caspase-3

      • Total PARP (which will also detect the cleaved fragment)

      • A loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane three times with TBST.[25]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection and Analysis:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[25]

    • Analyze the band intensities using image analysis software (e.g., ImageJ). An increase in the cleaved caspase-3 and cleaved PARP bands in treated samples compared to the control indicates apoptosis induction. Normalize the protein of interest to the loading control for semi-quantitative analysis.[25]

References

  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
  • PubMed. (2020, September 15). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives.
  • PMC. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9).
  • RSC Publishing. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
  • MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.
  • Abcam. Apoptosis western blot guide.
  • Abcam. MTT assay protocol.
  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022, September 1).
  • Novus Biologicals. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c.
  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • MTT Cell Assay Protocol.
  • Sciforum. Synthesis and anticancer evaluation of novel morpholine analogues.
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Benchchem. Application Notes and Protocols: Western Blot Analysis of Apoptosis-Related Proteins Following NBDHEX Treatment.
  • Merck. MTT Assay Protocol for Cell Viability and Proliferation.
  • ResearchGate. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives | Request PDF.
  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • Benchchem. Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20).
  • Protocol Griess Test. (2019, December 5).
  • Springer Nature Experiments. MTT Assay Protocol.
  • Reaction Biology. Cell-based Assays for Drug Discovery.
  • Apoptosis.
  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.
  • PMC. A review for cell-based screening methods in drug discovery.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MilliporeSigma. Nitrite Assay Kit (Griess Reagent).
  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis.
  • Omics. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Hamilton Company. Cell-Based Assays | Applications.
  • Cell Signaling Technology. Griess Reagent Nitrite Measurement Kit.
  • ResearchGate. In vitro cell viability assay of (A) all synthesized... | Download Scientific Diagram.
  • Fraunhofer-Gesellschaft. CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY.
  • RSC Advances (RSC Publishing). (2023, June 27). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
  • Journal of Applied Pharmaceutical Science. (2018, May 30). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3.
  • RSC Publishing. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
  • (2019, January 29). ab65327 Nitric Oxide Assay Kit (Fluorometric).
  • ResearchGate. (PDF) Protocol Griess Test v1.
  • Eagle Biosciences. Nitric Oxide Colorimetric Assay.
  • PMC. (2023, November 14). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies.
  • ThermoFisher. (2024, December 20). Griess Reagent Kit, for nitrite quantitation Product Information Sheet (Pub.No. MAN0001938 B).
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Application

LC-MS method validation for the analysis of N-benzyl-1-morpholin-4-ylpropan-2-amine

Application Note: High-Performance LC-MS/MS Method Validation for N-benzyl-1-morpholin-4-ylpropan-2-amine Executive Summary Topic: Development and Validation of a Bioanalytical Method for N-benzyl-1-morpholin-4-ylpropan-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance LC-MS/MS Method Validation for N-benzyl-1-morpholin-4-ylpropan-2-amine

Executive Summary

Topic: Development and Validation of a Bioanalytical Method for N-benzyl-1-morpholin-4-ylpropan-2-amine (NBMPA). Methodology: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[1] Compliance: Protocols aligned with ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.

Abstract: N-benzyl-1-morpholin-4-ylpropan-2-amine (NBMPA) is a synthetic secondary amine featuring a morpholine ring and a benzyl moiety.[1] Often encountered as a pharmaceutical intermediate or a structural analog in CNS-active drug research, its reliable quantification in biological matrices (plasma/serum) is critical for pharmacokinetic (PK) and toxicological profiling.[1] This guide details a robust, self-validating LC-MS/MS workflow, emphasizing the mitigation of matrix effects common to hydrophobic amines and ensuring regulatory compliance through rigorous validation.

Analyte Characterization & Method Strategy

Before validation, the physicochemical properties of the analyte dictate the method design.

PropertyValue / DescriptionImpact on Method
Formula C₁₄H₂₂N₂OPrecursor Ion selection.[1]
MW 234.17 g/mol Monoisotopic Mass for MS tuning.[1]
pKa (Calc.) ~8.5 (Secondary Amine), ~6.0 (Morpholine)Basic nature requires acidic mobile phase for ionization (ESI+).[1]
LogP (Calc.) ~2.5 - 3.0Moderately lipophilic; suitable for C18 retention.[1]
Ionization ESI Positive Mode ([M+H]⁺)Protonation is favored at pH < 4.[1]

Strategic Design Choices:

  • Column Selection: A C18 column is selected over HILIC.[1] While the morpholine ring is polar, the benzyl group and propyl chain provide sufficient hydrophobicity for reversed-phase retention. A charged-surface hybrid (CSH) C18 is recommended to prevent peak tailing caused by the interaction of the basic amine with residual silanols.

  • Mobile Phase: 0.1% Formic Acid is used to ensure the analyte is fully protonated ([M+H]⁺), maximizing sensitivity in ESI+ mode.

  • Sample Preparation: Protein Precipitation (PPT) with cold acetonitrile is chosen for high throughput, with an optional Liquid-Liquid Extraction (LLE) protocol provided for assays requiring higher sensitivity (lower LLOQ).[1]

Experimental Protocol

Reagents and Standards
  • Reference Standard: NBMPA (>98% purity).[1]

  • Internal Standard (IS): NBMPA-d5 or a structural analog (e.g., Benzyl-d7-amine derivative).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).[1]

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).[1]

LC-MS/MS Conditions

Liquid Chromatography (UHPLC):

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XSelect CSH C18 XP (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex C18.[1]

  • Temperature: 40°C.[1]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Injection Volume: 2–5 µL.

Gradient Profile:

Time (min) Mobile Phase A (0.1% FA in Water) Mobile Phase B (0.1% FA in ACN) State
0.00 95% 5% Initial
0.50 95% 5% Hold
3.50 5% 95% Ramp
4.50 5% 95% Wash
4.60 95% 5% Re-equilibration

| 6.00 | 95% | 5% | End |[1]

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 400°C.

MRM Transitions:

  • Quantifier: m/z 235.2 → 91.1 (Benzyl cation, high intensity).[1]

  • Qualifier: m/z 235.2 → 100.1 (Morpholine ring fragment) or 144.1 (Loss of benzyl).[1]

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard solution (500 ng/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% FA).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of supernatant to an autosampler vial containing 50 µL of water (to improve peak shape).

Method Validation Workflow (ICH M10)

The following validation parameters must be executed to demonstrate the method's reliability.

Selectivity and Specificity
  • Objective: Prove that the matrix (plasma) does not interfere with the analyte.

  • Protocol: Analyze blank plasma from 6 different individual sources (lots).

  • Acceptance Criteria:

    • Interference at analyte retention time (RT) must be < 20% of the LLOQ response.

    • Interference at IS retention time must be < 5% of the IS response.

Calibration Curve (Linearity)
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Protocol: Prepare 8 non-zero standards (e.g., 1, 2, 5, 20, 100, 500, 800, 1000 ng/mL).

  • Regression: Linear (y = mx + c) or Quadratic, typically with 1/x² weighting.[1]

  • Acceptance:

    • Correlation coefficient (r²) ≥ 0.99.[1]

    • Back-calculated concentrations must be within ±15% of nominal (±20% for LLOQ).[1]

Accuracy and Precision
  • QC Levels: LLOQ, Low QC (3x LLOQ), Mid QC (~50% range), High QC (~75% range).

  • Within-Run: 5 replicates per level in a single run.

  • Between-Run: 5 replicates per level over 3 separate runs (at least 2 days).

  • Acceptance:

    • Accuracy: Mean conc. within ±15% of nominal (±20% for LLOQ).[1]

    • Precision (CV%): ≤ 15% (≤ 20% for LLOQ).

Matrix Effect and Recovery
  • Matrix Effect (ME): Compare analyte response in post-extraction spiked matrix vs. neat solution.

    • Formula: ME (%) = (Response_post-spike / Response_neat) × 100.[1]

    • Target: 85–115%.[1] If ME < 100% (suppression) or > 100% (enhancement), ensure IS compensates (IS-normalized ME should be close to 100%).

  • Recovery (RE): Compare analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix.

    • Target: Consistent recovery (e.g., >60%) across Low, Mid, and High QC levels.

Stability
  • Benchtop: Spiked samples left at RT for 4–24 hours.

  • Freeze-Thaw: 3 cycles of freezing (-20°C or -70°C) and thawing (RT).[1]

  • Autosampler: Processed samples kept in the autosampler (4°C) for 24+ hours.

  • Long-Term: Stored at -20°C/-70°C for the duration of the study (e.g., 1–3 months).

  • Acceptance: Concentration must remain within ±15% of the nominal value.

Visualizations

Figure 1: Method Validation Workflow

This diagram outlines the sequential logic of the validation process, ensuring a "self-validating" system where failure at any step triggers a specific optimization loop.

ValidationWorkflow Start Start Validation Selectivity 1. Selectivity & Specificity (6 Matrix Lots) Start->Selectivity Linearity 2. Linearity & Range (8 Standards, 1/x²) Selectivity->Linearity Pass Fail_Sel Fail: Check Column/Gradient Selectivity->Fail_Sel Interference > 20% AccPrec 3. Accuracy & Precision (3 Runs, 5 Replicates) Linearity->AccPrec r² > 0.99 Fail_Lin Fail: Check Weighting/Range Linearity->Fail_Lin Poor Fit Matrix 4. Matrix Effect & Recovery AccPrec->Matrix CV < 15% Fail_AP Fail: Check Pipetting/Integration AccPrec->Fail_AP CV > 15% Stability 5. Stability Testing (F/T, Benchtop, Long-term) Matrix->Stability ME Normalized Fail_ME Fail: Switch to LLE or SPE Matrix->Fail_ME High Suppression Report Generate Validation Report Stability->Report Stable Fail_Sel->Selectivity Optimize Fail_Lin->Linearity Adjust Fail_AP->AccPrec Retrain Fail_ME->Matrix New Prep

Caption: Sequential validation workflow compliant with ICH M10 guidelines. Red nodes indicate critical failure points requiring protocol optimization.

Figure 2: LC-MS Fragmentation Pathway

Understanding the fragmentation is crucial for setting up the MRM transitions.

Fragmentation Precursor Precursor Ion [M+H]+ = 235.2 Transition1 Product Ion 1 (Benzyl Cation) m/z = 91.1 Precursor->Transition1 Primary (Quantifier) High Energy Transition2 Product Ion 2 (Loss of Benzyl) m/z = 144.1 Precursor->Transition2 Secondary (Qualifier) Lower Energy

Caption: Predicted fragmentation pathway for NBMPA in ESI+ mode. The benzyl cation (m/z 91) is the dominant fragment.

Troubleshooting & Expert Insights

  • Carryover: Basic amines often stick to injector needles.[1]

    • Solution: Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) or Methanol/Isopropanol.[1]

  • Peak Tailing: Caused by interaction with silanols on the column stationary phase.

    • Solution: Ensure the mobile phase pH is acidic (pH ~2.5 with 0.1% FA) to keep silanols protonated (neutral), or use a CSH (Charged Surface Hybrid) column which repels positive ions, improving shape.

  • Internal Standard: If a deuterated analog is unavailable, N-benzyl-2-phenylethylamine can be a suitable structural analog, provided it separates chromatographically.[1]

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1][3][4][5] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[1] [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP).[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: N-benzyl-1-morpholin-4-ylpropan-2-amine.[1] National Center for Biotechnology Information.[1] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine

Welcome to the technical support center for the synthesis of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your reaction yields. The primary and most efficient route for this synthesis is the reductive amination between 1-(morpholin-4-yl)propan-2-one and benzylamine.[1][2][3]

Reductive Amination: The Core Reaction

The synthesis proceeds via a two-step, one-pot reaction. First, the ketone (1-(morpholin-4-yl)propan-2-one) condenses with the primary amine (benzylamine) to form a transient imine intermediate.[1] This intermediate is then reduced in situ by a hydride-based reducing agent to yield the desired secondary amine product.[2][4]

cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Ketone 1-(morpholin-4-yl)propan-2-one Imine Intermediate Iminium Ion Ketone->Imine + H⁺ Amine Benzylamine Amine->Imine Water Water Imine->Water - H₂O Imine_ref Intermediate Iminium Ion Product Benzyl[1-(morpholin-4-yl)propan-2-yl]amine Hydride Reducing Agent (e.g., STAB) Hydride->Product Imine_ref->Product

Caption: General workflow for reductive amination synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the most probable causes and how can I fix them?

A low yield is the most common issue and can typically be traced to one of three main areas: the choice of reducing agent, incomplete imine formation, or suboptimal reaction conditions.

1. Inappropriate Reducing Agent: The most likely culprit is the premature reduction of the starting ketone, 1-(morpholin-4-yl)propan-2-one, by a non-selective reducing agent.

  • The Problem: Stronger hydrides like Sodium Borohydride (NaBH₄) can readily reduce the starting ketone to its corresponding alcohol, competing directly with the desired imine reduction.[5][6] This consumes both your starting material and the reducing agent, tanking the yield.[7]
  • The Solution: Switch to a milder, more selective reducing agent. Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations.[5][7][8] The electron-withdrawing acetate groups on STAB moderate its reactivity, making it highly selective for the protonated iminium ion intermediate over the neutral ketone.[9] While Sodium Cyanoborohydride (NaBH₃CN) is also selective, it is highly toxic and generates cyanide waste.[3][8]

2. Inefficient Imine Formation: The reaction cannot proceed if the imine intermediate does not form efficiently.

  • The Problem: Imine formation is a reversible, equilibrium-driven process that generates water. If this water is not managed, the equilibrium may not favor the imine. Furthermore, the reaction is often best catalyzed by mild acid, but the wrong pH can be detrimental.[6]
  • The Solution:
  • Use an Acid Catalyst: Add 1.0-1.2 equivalents of a weak acid like acetic acid. This protonates the ketone's carbonyl oxygen, making it more electrophilic and accelerating the initial attack by benzylamine.[7][10] Do not use strong acids, as they will fully protonate the benzylamine, rendering it non-nucleophilic.[6]
  • Manage Water: While not always necessary for STAB reactions, if imine formation is particularly sluggish (e.g., due to sterically hindered analogs), the addition of molecular sieves can help by sequestering the water produced and driving the equilibrium forward.

3. Suboptimal Reaction Conditions:

  • The Problem: The choice of solvent significantly impacts reaction rates. Protic solvents like methanol can react with and decompose STAB.[8]
  • The Solution: Use an aprotic solvent. Dichloroethane (DCE) is often the best choice as it has been shown to accelerate reductive aminations with STAB compared to other solvents like THF.[7] The reaction is typically run at room temperature and should be allowed to proceed for 12-24 hours.

Start [label="Low Yield Detected", fillcolor="#EA4335"]; CheckReagent [label="Check Reducing Agent", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Check Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckImine [label="Assess Imine Formation", fillcolor="#FBBC05", fontcolor="#202124"];

IsNaBH4 [label="Using NaBH₄?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; SwitchSTAB [label="Action: Switch to\nSodium Triacetoxyborohydride (STAB)", fillcolor="#34A853"];

SolventCheck [label="Solvent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; UseDCE [label="Action: Use Dichloroethane (DCE)\nor THF", fillcolor="#34A853"];

AcidCheck [label="Using Acetic Acid\nCatalyst?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; AddAcid [label="Action: Add 1.1 eq.\nAcetic Acid", fillcolor="#34A853"];

YieldOK [label="Yield Improved", shape=ellipse, fillcolor="#4285F4"];

Start -> CheckReagent; CheckReagent -> IsNaBH4; IsNaBH4 -> SwitchSTAB [label="Yes"]; IsNaBH4 -> CheckConditions [label="No"];

CheckConditions -> SolventCheck; SolventCheck -> UseDCE [label="Protic (e.g., MeOH)"]; SolventCheck -> CheckImine [label="Aprotic (e.g., DCE)"];

CheckImine -> AcidCheck; AcidCheck -> AddAcid [label="No"]; AcidCheck -> YieldOK [label="Yes"];

SwitchSTAB -> YieldOK; UseDCE -> YieldOK; AddAcid -> YieldOK; }

Caption: Troubleshooting decision tree for low reaction yield.

Q2: My TLC/GC-MS analysis shows a significant amount of a byproduct with a mass corresponding to 1-(morpholin-4-yl)propan-2-ol. What happened?

This is a classic sign of premature ketone reduction, as discussed in Q1. The hydride from your reducing agent has reduced the ketone starting material directly to an alcohol. This confirms that your reducing agent is not selective enough for the iminium ion.

Action: The definitive solution is to use Sodium Triacetoxyborohydride (STAB) as your reducing agent.[5][7] Its steric bulk and electronic properties make it a poor reductant for unactivated ketones at neutral or slightly acidic pH but highly effective for reducing the iminium ion.[9]

Q3: The reaction seems to stall, and I see unreacted starting materials even after 24 hours. Why?

If you are using the correct reagents (STAB, benzylamine, ketone) and solvent (DCE), a stalled reaction can be due to:

  • Reagent Quality: Old benzylamine can oxidize, and STAB can degrade if exposed to moisture over time.[11][12] Ensure you are using fresh or properly stored reagents.

  • Insufficient Reducing Agent: While a slight excess is recommended (1.2-1.5 eq), using a stoichiometric or substoichiometric amount might not be enough to drive the reaction to completion. Ensure your measurements are accurate.

  • Steric Hindrance: If you have modified the substrates (e.g., using a bulkier amine or ketone), the rate of imine formation can be significantly slower. In such cases, a slight increase in temperature (e.g., to 40-50 °C) may be beneficial, though this should be monitored carefully to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of reducing agent for this synthesis?

Sodium Triacetoxyborohydride (STAB) is the superior choice for this one-pot synthesis.[5][7] The table below provides a comparison.

FeatureSodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (STAB)
Selectivity Low; reduces ketones and aldehydes rapidly.[6][10]High; selective for iminium ions at pH 6-8.[7]Very High; highly selective for iminium ions.[7][8]
Reactivity HighModerateMild
Toxicity LowHigh; can generate toxic HCN gas.[1][9]Low; non-toxic byproducts.[5]
Solvent Compatibility Good in protic solvents (e.g., MeOH).Good in protic solvents.[3]Best in aprotic solvents (DCE, THF); decomposes in methanol.[8]
Best Use Case Two-step procedures where the imine is pre-formed.[6][13]One-pot reactions, but toxicity is a major drawback.Recommended for one-pot reactions. [5]

Q2: Can I perform this as a two-step (indirect) reaction instead of a one-pot (direct) procedure?

Yes. An indirect or two-step procedure involves first forming the imine and then adding the reducing agent in a separate step.[3] This approach is useful if you are forced to use a less selective reducing agent like NaBH₄.[6][13]

  • Step 1: Dissolve 1-(morpholin-4-yl)propan-2-one and benzylamine in methanol. Stir at room temperature for 1-2 hours to allow for imine formation.

  • Step 2: Cool the mixture in an ice bath to 0-5 °C and then slowly add NaBH₄ portion-wise.

The advantage is that it allows the use of cheaper NaBH₄. The disadvantage is that it is less efficient than a one-pot reaction and the imine intermediate can sometimes be unstable.

Q3: How should I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A good starting point is a mixture of Ethyl Acetate and Hexanes (e.g., 30:70 or 50:50 v/v), with a small amount of triethylamine (~1%) to prevent the amine product from streaking on the silica plate.

  • Visualization: Use a UV lamp (254 nm) to see the benzyl group. Staining with potassium permanganate can also be used to visualize the product.

  • Analysis: You should see the consumption of the starting materials (ketone and benzylamine) and the appearance of a new spot for the product, which should have an Rf value intermediate between the starting materials.

Q4: What is a reliable method for purifying the final product?

After an aqueous workup to quench the reaction and remove boron salts, you have two primary options:

  • Flash Column Chromatography: This is the most common method for achieving high purity. Use silica gel with a gradient of ethyl acetate in hexanes as the eluent, adding ~1% triethylamine to the solvent system to ensure the amine elutes cleanly.[14]

  • Acid-Base Extraction/Crystallization: For larger scales, this can be more efficient.

    • Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (e.g., with 2M NaOH) until pH > 12.

    • Extract the free-based amine product back into an organic solvent.

    • Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[12]

Experimental Protocols

Protocol 1: Optimized One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

  • Materials:

    • 1-(morpholin-4-yl)propan-2-one (1.0 eq)[15][16]

    • Benzylamine (1.05 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • Glacial Acetic Acid (1.1 eq)

    • Anhydrous 1,2-Dichloroethane (DCE)

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 1-(morpholin-4-yl)propan-2-one and anhydrous DCE.

    • Add benzylamine followed by glacial acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the iminium ion.

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCE or Dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography.

References

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Retrieved from [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Sodium triacetoxyborohydride. (n.d.). Wikipedia. Retrieved from [Link]

  • reductive amination w/ n-methyl benzylamine- help! (n.d.). Hive Methods Discourse. Retrieved from [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. (n.d.). Interchim. Retrieved from [Link]

  • Reductive aminations of aldehydes with benzylamine or cyclohexylamine... (2020). ResearchGate. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2009). ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • What's wrong with my reductive amination? I barely got any product. (2023). Reddit. Retrieved from [Link]

  • Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange. Retrieved from [Link]

  • Question about reductive amination reaction procedure. (2023). Reddit. Retrieved from [Link]

  • Reductive Amination with Borohydride & Borane Reducing Agents. (n.d.). Studylib. Retrieved from [Link]

  • Benzyl morpholine derivatives. (n.d.). Google Patents.
  • 1-(Morpholin-4-yl)prop-2-yn-1-one. (n.d.). PubChem. Retrieved from [Link]

  • 1-(MORPHOLIN-4-YL)PROPAN-2-ONE. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (2015). World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. (2023). MDPI. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Benzylic amine synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). ResearchGate. Retrieved from [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). PMC. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

  • Show how to synthesize the following amines from the indicated starting materials by reductive amination. (n.d.). Vaia. Retrieved from [Link]

  • How to purify Benzylamine? (2022). Reddit. Retrieved from [Link]

  • (1S,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-benzofuryl)methyl] Hydroxylamine. (n.d.). Molbank. Retrieved from [Link]

  • Benzyl[1-(morpholin-4-yl)propan-2-yl]amine. (n.d.). PubChemLite. Retrieved from [Link]

  • An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. (n.d.). Angewandte Chemie. Retrieved from [Link]

  • Optimization of the benzylation reaction for the synthesis of 3. a. (n.d.). ResearchGate. Retrieved from [Link]

  • Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. (2023). PMC. Retrieved from [Link]

  • Benzyl methyl morpholinium hydroxide (BMMorph)OH: a new basic ionic liquid for N-alkylation of bioactive N-heterocycles. (2024). RSC Publishing. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of N-benzyl-1-morpholin-4-ylpropan-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical bottlenecks encountered when isolating N-benzyl-1-morpholin-4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical bottlenecks encountered when isolating N-benzyl-1-morpholin-4-ylpropan-2-amine .

This molecule is a structurally complex diamine, containing both a tertiary amine (the morpholine ring) and a secondary amine (the benzylamine group). Because of its dual basic centers, it presents unique challenges in liquid-liquid extraction, chromatography, and crystallization. This guide will help you understand the causality behind these issues and provide field-proven, self-validating protocols to overcome them.

Section 1: Molecular Diagnostics (The "Why")

Q: Why does this molecule form stubborn emulsions during workup and streak irreversibly on standard silica gel? A: The root cause lies in the molecule's dual ionization states. The morpholine nitrogen has a pKa of ~8.36 [1], while the benzylamine nitrogen has a pKa of ~9.33 [2].

  • Emulsions: At physiological or mildly basic pH (pH 7–9), the molecule exists as a mixture of mono- and di-cationic species. This high charge density combined with the lipophilic benzyl and propyl groups causes the molecule to act as a surfactant, trapping water and organic solvents in a stable emulsion.

  • Streaking: Standard silica gel is highly populated with acidic silanol groups (Si-OH). When the dual basic centers of your target molecule interact with these silanols, they form strong ionic bonds. This causes severe peak tailing (streaking) and often results in irreversible binding, drastically reducing your isolated yield [3].

Section 2: Liquid-Liquid Extraction (LLE) Troubleshooting

Q: I am getting a thick emulsion during my acid-base workup. How do I break it and ensure complete recovery of the free base? A: To successfully extract this diamine, you must bypass its surfactant-like partial-ionization state by aggressively tuning the pH to the extremes. Furthermore, if you synthesized this via reductive amination using sodium triacetoxyborohydride or a transition metal catalyst, the diamine will form stable coordination complexes with boron or metal residues, trapping your product in the aqueous layer.

Protocol: Optimized Acid-Base Extraction

  • Acidic Wash (Removing Neutral Impurities): Dilute your crude reaction mixture in Ethyl Acetate (EtOAc). Add 1M HCl until the aqueous layer reaches pH < 2.0 . At this pH, both amine centers are fully protonated. Extract and discard the organic layer (which contains unreacted non-polar starting materials).

  • Chelation (Breaking Complexes): If transition metals or boron residues are present, add 10% (w/v) Rochelle's salt (potassium sodium tartrate) or EDTA to the acidic aqueous layer and stir for 30 minutes.

  • Basification (Free-Basing): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the aqueous layer reaches pH > 11.0 . You must exceed the pKa of the benzylamine (9.33) by at least 1.5 log units to ensure 100% deprotonation.

  • Extraction: Extract the milky aqueous layer with Dichloromethane (DCM) or EtOAc. If an emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite, or add saturated NaCl (brine) to increase the ionic strength of the aqueous phase.

Section 3: Chromatography & Purification FAQs

Q: Standard silica gel gives me a massive streak from Rf 0.1 to 0.6. How can I isolate the pure free base? A: You must neutralize the acidic silanol sites on the stationary phase or switch your separation mechanism entirely. The two most reliable methods for this molecule are Triethylamine (TEA)-Deactivated Silica [3] and Strong Cation Exchange (SCX) Catch-and-Release [4].

Table 1: Quantitative Comparison of Chromatographic Strategies
Stationary PhaseRecommended Solvent SystemResolution PowerBest Use Case
Standard Silica DCM / MeOH / NH₄OH (90:9:1)Low (High Streaking)Not recommended for dual-amines.
TEA-Deactivated Silica Hexane / EtOAc / TEA (50:49:1)HighSeparating structurally similar amine impurities.
Basic Alumina Hexane / EtOAc (Gradient)MediumExcellent for free bases; no TEA required.
SCX Cartridge Wash: MeOH Elute: 2M NH₃ in MeOHVery High (Binary)Rapid removal of all neutral/acidic impurities.
Protocol A: Triethylamine (TEA) Deactivation of Silica Gel

Causality: TEA acts as a sacrificial base, permanently binding to the acidic silanol sites so your target diamine doesn't have to.

  • Slurry Preparation: Prepare a slurry of standard silica gel in your starting non-polar solvent (e.g., Hexane) containing 3% (v/v) Triethylamine (TEA) .

  • Equilibration: Pack the column and flush it with at least 3 Column Volumes (CV) of the TEA-containing solvent.

  • Elution: Load your sample and elute using your optimized TLC solvent system. Crucial: Your mobile phase must also contain 1% TEA to maintain the deactivation equilibrium throughout the run.

Protocol B: SCX Catch-and-Release Ion Exchange

Causality: SCX resin contains sulfonic acid groups. Basic amines bind tightly to the resin, allowing you to wash away all non-basic impurities before releasing the pure amine with a volatile base.

  • Conditioning: Wash the SCX cartridge with 3 CV of Methanol (MeOH).

  • Loading: Dissolve the crude diamine in a minimum volume of DCM/MeOH (1:1) and load it onto the column. Check the flow-through by TLC to validate that the amine has bound to the resin.

  • Washing: Wash the column with 3 CV of pure MeOH to elute all non-basic impurities.

  • Elution: Elute the target diamine using 3 CV of 2M Ammonia in Methanol . The ammonia outcompetes the diamine for the sulfonic acid sites, releasing the free base.

  • Concentration: Evaporate the ammoniacal eluent under reduced pressure to yield the purified product.

Section 4: Non-Chromatographic Isolation

Q: Can I avoid chromatography entirely and purify this via crystallization? A: Yes. Because N-benzyl-1-morpholin-4-ylpropan-2-amine is highly basic, it readily forms crystalline salts. Converting the crude oil into a di-hydrochloride (di-HCl) or oxalate salt is a highly effective, scalable purification method. Dissolve the crude free base in anhydrous diethyl ether or isopropanol, and slowly add anhydrous HCl gas (or HCl in dioxane). The di-HCl salt will precipitate out of solution. Filter, wash with cold ether, and recrystallize from hot ethanol.

Purification Workflow Visualization

G N1 Crude N-benzyl-1-morpholin-4-ylpropan-2-amine N2 Acid-Base Extraction (pH tuning: 2.0 -> 11.0) N1->N2 N3 Purity > 90%? N2->N3 N4 Salt Crystallization (e.g., Oxalate/HCl) N3->N4 Yes N5 Identify Impurities (LC-MS / NMR) N3->N5 No N10 Pure Free Base N4->N10 N6 Neutral/Non-polar Impurities N5->N6 N7 Amine/Polar Impurities N5->N7 N8 SCX Catch-and-Release Ion Exchange N6->N8 N9 Alumina or Amine-Treated Silica Chromatography N7->N9 N8->N10 N9->N10

Troubleshooting workflow for the purification of N-benzyl-1-morpholin-4-ylpropan-2-amine.

References
  • Cytosolic delivery of macromolecules II. Mechanistic studies with pH-sensitive morpholine lipids. University of North Carolina.
  • 100-46-9, Benzylamine Formula. ECHEMI.
  • Chromatography: The Solid Phase. University of Rochester.
  • Aryl-phenyl-sulfonamido-cycloalkyl compounds and their use (US8435968B2). Google Patents.
Troubleshooting

Technical Guide: Overcoming Side Reactions in N-Alkylation of Substituted Morpholines

This technical guide addresses the specific challenges of N-alkylating substituted morpholines, a scaffold ubiquitous in medicinal chemistry (e.g., Amorolfine, Gefitinib). It is designed to move beyond standard textbook...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of N-alkylating substituted morpholines, a scaffold ubiquitous in medicinal chemistry (e.g., Amorolfine, Gefitinib). It is designed to move beyond standard textbook procedures, offering field-proven strategies to suppress common side reactions like quaternization (over-alkylation) and elimination.

Core Challenge: The Nucleophilicity vs. Sterics Paradox

N-alkylation of substituted morpholines (e.g., 2,6-dimethylmorpholine) presents a unique dichotomy. The oxygen atom exerts an inductive withdrawing effect, lowering the basicity of the nitrogen (


) compared to piperidine (

). However, the secondary amine remains highly nucleophilic.

The Primary Failure Modes:

  • Over-Alkylation (Quaternization): The resulting tertiary amine product is often more nucleophilic than the starting secondary amine, leading to ammonium salt formation.

  • Elimination (E2): When using hindered alkyl halides or strong bases, the morpholine acts as a base rather than a nucleophile, generating alkenes.

  • Steric Stalling: 2,6-disubstitution locks the ring in a chair conformation. The axial hydrogens or methyls create a "steric gate," drastically slowing

    
     kinetics and allowing side reactions to dominate.
    

Decision Framework: Selecting the Right Pathway

Before starting, use this logic flow to select the experimental approach that minimizes side reactions based on your specific substrate.

ReactionSelector Start Target: N-Alkyl Morpholine CheckSub Is the Morpholine Sterically Hindered? (e.g., 2,6-dimethyl) Start->CheckSub CheckElec Is the Alkyl Group (R) Primary or Secondary? CheckSub->CheckElec Yes (Hindered) CheckSub->CheckElec No (Unhindered) RedAm PATH A: Reductive Amination (Prevents Quaternization) CheckElec->RedAm Secondary Alkyl (High Elimination Risk) Sn2 PATH B: Direct Alkylation (Sn2) (Requires Strict Control) CheckElec->Sn2 Primary Alkyl (Methyl/Ethyl) Buchwald PATH C: Buchwald-Hartwig (For Aryl/Vinyl Groups) CheckElec->Buchwald Aryl/Vinyl Sn2->RedAm If Over-alkylation observed

Figure 1: Strategic decision tree for selecting the N-alkylation method based on substrate sterics and electrophile nature.

Module 1: The Quaternization Trap (Over-Alkylation)

The Issue: In a standard


 reaction, the product (tertiary amine) accumulates. Because alkyl groups are electron-donating, the product is often more electron-rich than the starting material, reacting with remaining alkyl halide to form a quaternary ammonium salt.

Diagnostic (Self-Validating):

  • Solubility Check: The quaternary salt is often water-soluble and insoluble in ether/EtOAc. If your "product" crashes out of the organic layer or stays in the aqueous phase during extraction, it is likely the salt.

  • NMR Signature: In

    
     NMR, protons 
    
    
    
    to the nitrogen shift significantly downfield (
    
    
    3.5–4.5 ppm) in the quaternary salt compared to the tertiary amine (
    
    
    2.3–2.8 ppm).
Protocol A: Reductive Amination (The "Green" Fix)

Best for: Preventing over-alkylation and avoiding elimination side reactions.

This method forms an iminium ion intermediate which is then reduced. Since the tertiary amine product cannot form an iminium ion, over-alkylation is mechanistically impossible.

Reagents:

  • Substrate: 2,6-dimethylmorpholine (1.0 equiv)[1]

  • Carbonyl: Benzaldehyde or Cyclohexanone (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) - Milder than

    
    , tolerates ketones.
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

  • Imine Formation: Dissolve morpholine and aldehyde/ketone in DCE (0.2 M). Add Acetic Acid (1.0 equiv) to catalyze iminium formation. Stir for 30 min at RT.

  • Reduction: Add STAB in one portion. The reaction may bubble slightly (

    
     gas).
    
  • Monitoring: Monitor by TLC or LCMS. The imine intermediate may be visible.

  • Workup (Critical): Quench with saturated aqueous

    
    . Extract with DCM.
    
    • Validation: The product should be in the DCM layer. If the aqueous layer is acidic, the amine will be protonated and trapped there. Ensure pH > 10 for extraction.

Module 2: The Elimination vs. Substitution Battle

The Issue: When using secondary alkyl halides (e.g., Isopropyl bromide), the morpholine can act as a base, deprotonating the


-carbon of the halide to form an alkene (Elimination) instead of the desired amine.

Mechanistic Insight:

  • Base Strength: Morpholine is a moderate base. Adding strong inorganic bases (

    
    , 
    
    
    
    ) increases elimination risk.
  • Temperature: Higher temperatures favor Elimination (Entropy driven) over Substitution.

Protocol B: Optimized Alkylation

Best for: Primary alkyl halides or when reductive amination is not possible.

Reagents:

  • Solvent: Acetonitrile (Polar aprotic favors

    
    ).
    
  • Base:

    
     (Weak, heterogeneous base minimizes elimination) or DIPEA (Hünig's base).
    
  • Additive:

    
     (0.1 equiv) - Finkelstein catalyst.
    

Step-by-Step:

  • Setup: Suspend 2,6-dimethylmorpholine (1.0 equiv) and powdered anhydrous

    
     (2.0 equiv) in Acetonitrile.
    
  • Catalysis: Add catalytic KI. This converts alkyl bromides/chlorides to highly reactive alkyl iodides in situ, accelerating

    
     without increasing basicity.
    
  • Addition: Add the alkyl halide (0.95 equiv) dropwise at 0°C.

    • Note: Using a slight deficit of the alkylating agent ensures the starting morpholine (which is easier to separate) is the excess reagent, not the hard-to-remove alkyl halide.

  • Temperature: Warm slowly to RT. Do not heat unless conversion is stalled.

    • Troubleshooting: If heating is required, keep below 60°C to suppress elimination.

Module 3: Steric Fortress (2,6-Dimethylmorpholine)

The Issue: The methyl groups at the 2 and 6 positions create steric clash for the incoming electrophile.

  • Cis-isomer: Methyls are equatorial. The N-lone pair is accessible but the ring is rigid.

  • Trans-isomer: One methyl is axial. This introduces severe 1,3-diaxial interactions, making the nitrogen significantly less nucleophilic.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance of the trans isomer or bulky electrophile.Switch to High Pressure conditions (sealed tube, 80°C) or use Microwave irradiation (promotes polar transition states).
Formation of Alkene E2 elimination dominates due to slow

.
Switch to Reductive Amination (Protocol A). It is less sensitive to steric bulk than

.
Product is a Solid Salt Quaternization (Over-alkylation).Use Protocol B with strict stoichiometry (0.9 equiv halide) or switch to Protocol A.

Visualization of Competing Pathways

The following diagram illustrates the kinetic competition. Your goal is to maximize the green path (


) and minimize the red paths (

,

).

ReactionPathways Reactants Morpholine + R-X TS_Sub Transition State (Substitution) Reactants->TS_Sub k_sub (Favored by Polar Aprotic Solv) TS_Elim Transition State (Elimination) Reactants->TS_Elim k_elim (Favored by Heat/Strong Base) Product N-Alkyl Morpholine (Target) TS_Sub->Product Side_Alkene Alkene (Waste) TS_Elim->Side_Alkene Side_Quat Quaternary Salt (Over-Alkylation) Product->Side_Quat + Excess R-X (k_quat)

Figure 2: Kinetic competition between Substitution (


), Elimination (E2), and Quaternization.

FAQ: Expert Troubleshooting

Q: I cannot use reductive amination because my R-group doesn't have a stable aldehyde precursor. What now? A: Use Stepwise Alkylation .

  • Acylate the morpholine with the corresponding acid chloride (R-COCl) to form an amide.

  • Reduce the amide using

    
     or Borane-DMS (
    
    
    
    ).
    • Why? Amides are non-nucleophilic, so over-alkylation is impossible. The reduction step is high-yielding and clean.

Q: How do I separate the cis/trans isomers of 2,6-dimethylmorpholine products? A: It is difficult. The starting material is usually sold as a cis/trans mix (approx 70:30).

  • Strategy: If stereopurity is critical, purchase pure cis-2,6-dimethylmorpholine (more expensive) as the starting material. Separation of the final alkylated product often requires chiral HPLC or careful fractional distillation, as the boiling point differences are minimal (

    
    ).
    

Q: My product is an oil that won't crystallize. Is it the salt or the amine? A: Perform a Solubility Switch Test .

  • Add 1M HCl. Does it dissolve? (Both amine and salt usually dissolve).

  • Add 1M NaOH to the aqueous solution.

    • Oiling out/Precipitate: It is your Tertiary Amine (Free base). Extract with ether.

    • Remains Clear/Soluble: It is likely the Quaternary Ammonium Salt (permanently charged).[2]

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[3] Link

  • Morpholine Synthesis & Reactivity: Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 2024. Link

  • Steric Hindrance in Amines: "Alkylation of Amines." Master Organic Chemistry, 2017. Link

  • Conformational Analysis: "Conformational Analysis of the Morpholine Ring." BenchChem Technical Guides, 2025. Link

Sources

Optimization

Optimization of reaction conditions for the synthesis of morpholine derivatives

Welcome to the Technical Support Center for Morpholine Synthesis. The morpholine scaffold is a privileged pharmacophore in medicinal chemistry, valued for its metabolic stability and ability to modulate physicochemical p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Morpholine Synthesis. The morpholine scaffold is a privileged pharmacophore in medicinal chemistry, valued for its metabolic stability and ability to modulate physicochemical properties. However, synthesizing densely substituted or stereodefined morpholines often presents significant challenges, including low cyclization yields, poor stereocontrol, and competing side reactions.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction conditions.

Visualized Experimental Workflow

MorpholineSynthesis A 1,2-Amino Alcohol + Ethylene Sulfate B N-Monoalkylation (Solvent: 2-MeTHF/IPA) A->B Room Temp C Zwitterion Intermediate (Isolable) B->C High Conversion D Base Addition (e.g., tBuOK, 60°C) C->D Purify/One-pot E Intramolecular Cyclization (S_N2 Ring Closure) D->E Deprotonation F Morpholine Derivative E->F Sulfate Elimination

Workflow for morpholine synthesis from 1,2-amino alcohols via zwitterion intermediates.

Troubleshooting Guides & FAQs

Q1: My cyclization of diethanolamine (or substituted 1,2-amino alcohols) is yielding complex mixtures and low recovery. How can I optimize the ring closure? A1: Traditional dehydration of diethanolamine using concentrated HCl at elevated temperatures (200–210 °C) is highly exothermic and prone to low yields due to thermal degradation and non-specific side reactions[1]. To troubleshoot this, transition to a selective monoalkylation strategy using ethylene sulfate. This modern approach forms a stable, isolable zwitterionic intermediate that inherently prevents over-alkylation. Cyclization is subsequently induced using a strong base, such as potassium tert-butoxide (tBuOK), in a solvent mixture of 2-MeTHF and IPA at 60 °C[2]. Mechanistically, ethylene sulfate acts as a highly selective bis-electrophile; isolating the monoalkylated zwitterion ensures that the subsequent base-mediated deprotonation of the hydroxyl group leads to a clean, intramolecular


 ring closure[2].

Q2: I am experiencing poor stereocontrol when synthesizing densely C-substituted morpholines via reductive etherification. How can I improve the diastereomeric ratio (dr)? A2: Controlling substitution at the α-position to oxygen is metabolically desirable but synthetically challenging, often yielding poor stereocontrol via traditional reductive amination or etherification[3]. To resolve this, employ an aziridine–epoxide heterocoupling strategy. By coupling stereodefined N–H aziridines with epoxides, you generate aziridinyl alcohol intermediates. Subsequent cationic cyclization affords densely substituted morpholine derivatives with strict stereocontrol, which is dictated entirely by the configuration of the starting coupling partners[3]. Crucially, the choice of solvent during the cyclization step governs the stereochemical outcome: using DMSO promotes superior diastereoselectivity, whereas nitromethane—while providing high yields—diminishes stereocontrol[3].

Q3: During Pd-catalyzed carboamination for morpholine synthesis, I am observing significant off-target side reactions. What is causing this? A3: The formation of complex product mixtures in Pd-catalyzed carboamination is frequently traced to the electronic properties of the aryl halide substrates. The use of electron-poor aryl bromides is a known cause of competing side reactions, such as Heck arylation[1]. This is particularly problematic when the N-aryl groups are electron-deficient. To optimize this pathway, utilize electron-rich or electron-neutral aryl halides. These substrates undergo oxidative addition and subsequent reductive elimination much more cleanly, preventing the catalytic intermediates from participating in off-target pathways[1].

Quantitative Data Summaries

Table 1: Optimization of Base and Solvent for Zwitterion Cyclization (Based on the monoalkylation of 1,2-amino alcohols)

ParameterScreened ConditionsOptimal ChoiceMechanistic Rationale
Solvent 2-MeTHF, THF, CPME, MeOH, IPA, Toluene2-MeTHF / IPA mixture Balances intermediate solubility and base reactivity; supports high conversion while remaining environmentally friendly[2].
Base LiOtBu, NaOtBu, KOtBu, KOMe, HMDSPotassium tert-butoxide (KOtBu) Provides optimal basicity to deprotonate the alcohol for

attack without degrading the sulfate leaving group[2].
Temperature 20 °C, 40 °C, 60 °C, 80 °C60 °C Ensures complete cyclization within 2–16 hours while minimizing thermal decomposition of the zwitterion[2].
Validated Experimental Protocols

Protocol A: Green Synthesis of Morpholines via Selective Monoalkylation This protocol provides a high-yield, self-validating system for morpholine synthesis by isolating the critical intermediate[2].

  • N-Monoalkylation: Dissolve the chosen 1,2-amino alcohol in 2-MeTHF.

  • Electrophile Addition: Add ethylene sulfate (1.05 equiv) to the mixture and stir at room temperature.

  • Intermediate Validation: Monitor the reaction progress (via TLC or LC-MS) to ensure complete formation of the zwitterionic intermediate. Self-Validation Step: Isolate a small aliquot of this intermediate to verify purity before proceeding to prevent carrying over unreacted starting materials.

  • Solvent Modification: Add Isopropyl alcohol (IPA) to the reaction mixture to achieve the optimal 2-MeTHF/IPA solvent system.

  • Cyclization: Introduce Potassium tert-butoxide (tBuOK) to the mixture to induce deprotonation.

  • Heating: Heat the reaction mixture to 60 °C and stir for 2–16 hours until cyclization is complete.

  • Isolation: Isolate the morpholine derivative via standard aqueous workup or direct crystallization.

Protocol B: Stereoselective Aziridine-Epoxide Heterocoupling This protocol allows for the combinatorial synthesis of highly substituted, N-unprotected morpholine derivatives[3].

  • Heterocoupling: Combine the stereodefined N-H aziridine and epoxide in a suitable solvent (e.g., under standard coupling conditions).

  • Intermediate Generation: Allow the selective addition to proceed to generate the aziridinyl alcohol intermediate.

  • Solvent Swap (Critical Step): Remove the initial solvent in vacuo. Reconstitute the reaction mixture in DMSO. (Note: Do not use nitromethane if high diastereoselectivity is required).

  • Cationic Cyclization: Induce cationic cyclization to fuse the two fragments through the newly formed morpholine ring.

  • Purification: Purify the resulting stereodefined morpholine via flash column chromatography.

References
  • Journal of the American Chemical Society (ACS) - Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. URL:[Link]

  • ChemRxiv - Green Synthesis of Morpholines via Selective Monoalkylation of Amines. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reductive Amination Reactions

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reductive amination reactions. Reductive amination is a cornerstone of C-N bond formation, prized for its efficiency and wide applicability in synthesizing valuable amine compounds.[1][2][3] However, its success hinges on a delicate balance of equilibria and reaction kinetics. This Q&A guide provides in-depth, causality-driven explanations and actionable protocols to navigate these challenges.

Section 1: Foundational Issues & Reaction Setup

This section addresses the most common and critical parameters that govern the success of a one-pot reductive amination: the reaction environment and choice of reagents.

Q1: My reaction has stalled, showing only starting materials. Where should I begin troubleshooting?

Answer: The most critical parameter to investigate first is the reaction pH . Reductive amination is a pH-sensitive, two-stage process: (1) formation of an imine/iminium ion intermediate, and (2) its subsequent reduction.[4][5] Both stages have conflicting pH requirements.

  • Imine/Iminium Formation: This dehydration step is acid-catalyzed. The carbonyl oxygen must be protonated to become a good leaving group (water). However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[6]

  • Reduction: The hydride reducing agent must selectively reduce the C=N bond of the imine/iminium ion, not the C=O bond of the starting carbonyl. This selectivity is also pH-dependent.

Causality: The optimal pH is a "sweet spot," typically between pH 5 and 7 . In this range, there is enough acid to catalyze imine formation without completely deactivating the amine nucleophile. For instance, the pKa of a typical alkylammonium ion is ~10-11, meaning at pH 5-7, a sufficient population of the free, nucleophilic amine exists to drive the reaction forward.[7][8][9][10]

Troubleshooting Protocol: pH Optimization

  • Analyze Current pH: If possible, carefully test the pH of your reaction mixture using a pH strip.

  • Introduce a Mild Acid: Add a catalytic amount (e.g., 0.5-1.0 equivalent) of a weak acid like acetic acid (AcOH) . Acetic acid can catalyze imine formation without drastically lowering the overall pH.[11]

  • Monitor Progress: After adding the acid, allow the reaction to stir for 30-60 minutes and re-analyze by TLC or LC-MS. Look for the disappearance of starting materials and the appearance of the desired product or the intermediate imine.

Q2: I'm seeing significant reduction of my starting aldehyde/ketone to an alcohol. Why is this happening and how can I fix it?

Answer: This is a classic selectivity issue, indicating that your reducing agent is too reactive under the current conditions and is reducing the carbonyl group faster than the imine/iminium intermediate.[4] This problem is often linked to the choice of hydride reagent.

Causality: Hydride reagents vary significantly in their reactivity.

  • Sodium Borohydride (NaBH₄): A powerful and inexpensive reducing agent. It will readily reduce aldehydes and ketones, especially under neutral or acidic conditions.[12] It is generally too reactive for a one-pot procedure unless the imine is pre-formed and the carbonyl is consumed.[6][13]

  • Sodium Cyanoborohydride (NaBH₃CN): Less reactive than NaBH₄. Its reactivity is pH-dependent; it reduces aldehydes/ketones efficiently at low pH but preferentially reduces the more basic iminium ion at pH 6-8.[4][11][14] This makes it a classic choice for one-pot reactions.[15]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): A mild and selective reagent.[12] The electron-withdrawing acetoxy groups temper its reactivity, making it excellent for reducing iminium ions while leaving most aldehydes and ketones untouched.[11][16] It is often the reagent of choice for sensitive or unreactive substrates.[11]

Troubleshooting Protocol: Reagent Selection

  • Switch to a Milder Reagent: If you are using NaBH₄ in a one-pot reaction, switch to NaBH(OAc)₃ or NaBH₃CN. NaBH(OAc)₃ is often preferred due to the toxicity concerns associated with cyanide byproducts from NaBH₃CN.[4][15][16]

  • Control Stoichiometry: Ensure you are using the correct stoichiometry, typically 1.1 to 1.5 equivalents of the hydride reagent.

  • Consider a Two-Step Procedure: For particularly stubborn cases, you can perform the reaction in two steps. First, form the imine by stirring the amine and carbonyl together (often with a dehydrating agent like MgSO₄ or molecular sieves). Once imine formation is complete (confirmed by analysis), then add the reducing agent (even a stronger one like NaBH₄ can be used at this stage).[13]

ReagentFormulaKey CharacteristicsOptimal pH RangeCommon Solvents
Sodium BorohydrideNaBH₄Strong, reduces aldehydes & ketonesNot ideal for one-potMethanol, Ethanol
Sodium CyanoborohydrideNaBH₃CNpH-sensitive, selective for iminium ions6 - 8Methanol, THF
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Mild, highly selective, moisture-sensitive5 - 7DCE, THF, CH₂Cl₂

Section 2: The Imine/Enamine Equilibrium

The formation of the C=N bond is the rate-limiting step in many reductive aminations.[17] Understanding and controlling this equilibrium is paramount.

Q3: My substrates are a hindered ketone and a weakly basic aniline, and the reaction is not proceeding. What is the underlying issue?

Answer: You are facing a combination of two challenging factors: steric hindrance and poor nucleophilicity . The formation of the initial hemiaminal intermediate, and its subsequent dehydration to the iminium ion, is severely disfavored.

Causality:

  • Steric Hindrance: Bulky groups on either the ketone or the amine prevent the reactants from achieving the necessary geometry for the amine's lone pair to attack the carbonyl carbon. This is a common issue when forming hindered tertiary amines.[18][19]

  • Electronic Effects: Electron-withdrawing groups on an aniline lower the basicity and nucleophilicity of the amine's lone pair, making it a poor nucleophile.[7] The reaction with ketones, which are inherently less electrophilic than aldehydes, is particularly difficult.[20][21]

Troubleshooting Protocol: Driving the Equilibrium

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome steric barriers. Monitor carefully to avoid side reactions.

  • Remove Water: The formation of the imine is a condensation reaction that releases water.[4] According to Le Châtelier's principle, removing water will drive the equilibrium toward the imine product. This can be achieved by:

    • Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

    • Using a solvent like toluene and a Dean-Stark apparatus to azeotropically remove water.

  • Increase Reagent Concentration: Running the reaction at a higher concentration can also favor the bimolecular imine formation step.

  • Use a More Forcing Protocol: For extremely difficult cases, more powerful reagent combinations like BH₃·THF with an activator like TMSCl may be required.[20]

Q4: My reaction involves a secondary amine and a ketone. I'm getting a complex mixture of products instead of my desired tertiary amine. What's going on?

Answer: When a secondary amine reacts with a ketone, the intermediate is an iminium ion. Unlike the imine from a primary amine, this iminium ion cannot be deprotonated at the nitrogen. Instead, it can either be reduced (the desired pathway) or deprotonated at an adjacent carbon to form an enamine .[22] Imines are generally more stable than enamines, but the formation of the enamine provides a competing equilibrium pathway that can lead to side products.[23][24]

Causality: The stability of the enamine and its reactivity can complicate the reaction. Enamines are nucleophilic at the alpha-carbon and can participate in undesired side reactions if conditions are not optimized for rapid reduction of the iminium ion.[22]

Troubleshooting Workflow: Iminium vs. Enamine Pathways

G cluster_0 Reaction Start cluster_1 Key Intermediate cluster_2 Potential Pathways Ketone Ketone + Secondary Amine Iminium Iminium Ion Ketone->Iminium Condensation (+H⁺, -H₂O) Product Desired Tertiary Amine Iminium->Product Reduction (e.g., NaBH(OAc)₃) SideProduct Enamine Intermediate (Leads to side reactions) Iminium->SideProduct Deprotonation (at α-carbon)

Troubleshooting Protocol: Favoring Reduction

  • Ensure Acidic Conditions: Maintain a mildly acidic pH (5-7). This keeps the intermediate protonated as the iminium ion, which is the species that is readily reduced by the hydride.

  • Use a Fast-Acting Reductant: Use NaBH(OAc)₃, which is known to reduce iminium ions very rapidly, minimizing the time available for the competing deprotonation to the enamine.[16]

  • One-Pot Setup: A one-pot procedure where the reducing agent is present from the start ensures that as soon as the iminium ion is formed, it is trapped and reduced before it can equilibrate to the enamine.

Section 3: Advanced Troubleshooting & Side Reactions

Q5: I'm reacting a primary amine with an aldehyde and getting a significant amount of a dialkylated side product. How do I prevent this?

Answer: This is a common side reaction where the desired secondary amine product, being a nucleophile itself, reacts with a second molecule of the aldehyde to form a new iminium ion, which is then reduced to an undesired tertiary amine.[11]

Causality: The secondary amine product is often more nucleophilic than the primary amine starting material. If a significant concentration of aldehyde is still present when the product begins to form, this over-alkylation becomes highly probable.

Troubleshooting Protocol: Controlling Stoichiometry and Addition

  • Use Excess Amine: Use a slight excess of the primary amine (e.g., 1.5 to 2.0 equivalents). This ensures the aldehyde is consumed quickly, minimizing its chance to react with the secondary amine product.

  • Inverse Addition: Instead of adding the reducing agent to the mixture of amine and aldehyde, try slowly adding the aldehyde to a mixture of the amine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low at all times.

  • Stepwise Imine Formation: A highly effective method is to pre-form the imine.[11]

    • Step 1: Dissolve the aldehyde and primary amine in methanol. Methanol is an excellent solvent for rapid and often quantitative imine formation.[13] Stir for 1-3 hours at room temperature.

    • Step 2: Once imine formation is complete, add NaBH₄ to reduce the imine. Since the aldehyde is already consumed, over-alkylation is not possible.[11][13]

Experimental Workflow: Stepwise Protocol to Prevent Dialkylation

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction A Aldehyde + Primary Amine in Methanol B Stir 1-3h @ RT A->B C Imine Intermediate (Aldehyde consumed) B->C D Add NaBH₄ C->D E Secondary Amine Product (No dialkylation) D->E

By implementing these evidence-based troubleshooting strategies, you can systematically diagnose and resolve the root causes of low conversion rates, leading to more successful and efficient reductive amination reactions in your research and development efforts.

References

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Wang, C., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2955. Available at: [Link]

  • Shaikh, R. P., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 324-346. Available at: [Link]

  • Shi, F., et al. (2016). Water as Co-Hydrogen Donor in Reductive Aminations. ACS Catalysis, 6(7), 4154-4158. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Chapter 22: Amines. Retrieved February 27, 2026, from [Link]

  • Brainly. (2023, August 16). Why is an imine more stable than an enamine? Retrieved February 27, 2026, from [Link]

  • Podyacheva, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available at: [Link]

  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved February 27, 2026, from [Link]

  • Sodium triacetoxyborohydride - Wikipedia. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved February 27, 2026, from [Link]

  • Podyacheva, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • van der Vlugt, J. I., et al. (2021). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved February 27, 2026, from [Link]

  • SiliCycle. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. Available at: [Link]

  • Afanasyev, O. I., et al. (2019). Recent Advances in Reductive Amination Catalysis and Its Applications. ResearchGate. Available at: [Link]

  • Reddit. (2025, October 3). What is pka value of amines? r/chemhelp. Retrieved February 27, 2026, from [Link]

  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Chemistry Steps. (2025, July 5). Formation of Imines and Enamines. Retrieved February 27, 2026, from [Link]

  • de Vries, J. G., et al. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme Chemistry. Available at: [Link]

  • Rueping, M., et al. (2013). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. Available at: [Link]

  • Beller, M., et al. (2012, July 26). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. Available at: [Link]

  • Ogo, S., et al. (2004). pH-Dependent Chemoselective Synthesis of Alpha-Amino Acids. Reductive Amination of Alpha-Keto Acids With Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 126(13), 3022-3. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 27, 2026, from [Link]

  • Myers, A. (n.d.). Chem 115. Harvard University. Retrieved February 27, 2026, from [Link]

  • Chusov, D., et al. (2025, June 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. ACS Omega. Available at: [Link]

  • Fiveable. (2025, August 15). Reductive amination Definition. Retrieved February 27, 2026, from [Link]

  • BYJU'S. (2022, March 14). Imine vs Enamine. Retrieved February 27, 2026, from [Link]

  • Ballini, R., et al. (2011). Reductive amination with zinc powder in aqueous media. Arkivoc, 2011(5), 158-167. Available at: [Link]

  • Scribd. (2020, October 28). Organic Bases - Amine Basicity and pKaH Trends. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of... Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Formation of Imines and Enamines. Retrieved February 27, 2026, from [Link]

  • Ashenhurst, J. (2025, April 16). Enamines. Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/OrganicChemistry. Retrieved February 27, 2026, from [Link]

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. Retrieved February 27, 2026, from [Link]

Sources

Optimization

Stability issues of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine in solution

The following technical guide addresses the stability profile, handling protocols, and troubleshooting workflows for Benzyl[1-(morpholin-4-yl)propan-2-yl]amine . This content is structured for researchers requiring high-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile, handling protocols, and troubleshooting workflows for Benzyl[1-(morpholin-4-yl)propan-2-yl]amine . This content is structured for researchers requiring high-fidelity control over their experimental variables.

Executive Technical Summary

Benzyl[1-(morpholin-4-yl)propan-2-yl]amine (CAS: 106256-62-0 / similar analogs) is a secondary amine featuring a benzyl group and a morpholine-substituted propyl chain. Its chemical behavior is dominated by the nucleophilicity of the secondary amine and the oxidative susceptibility of the benzylic position.

Researchers most frequently encounter stability issues related to atmospheric


 scavenging (carbamate formation)  and solvent-induced quaternization . Unlike simple amines, the proximity of the morpholine ring (a 1,2-diamine-like motif) can influence chelation and pKa, subtly altering its reactivity profile compared to standard benzylamines.

Critical Stability Factors (The "Why" Behind the Issues)

A. The "Ghost Peak" Phenomenon (Carbamate Formation)

Secondary amines are potent nucleophiles that react reversibly with atmospheric carbon dioxide to form carbamic acids or carbamate salts.

  • Mechanism:

    
    .
    
  • Observation: In non-acidic HPLC methods or NMR in non-protic solvents (

    
    ), this appears as a new impurity peak.
    
  • Validation: The peak often disappears upon acidification or heating, leading to confusion about sample purity [1].

B. Oxidative Deamination (Benzylic Oxidation)

The benzylic C-H bond is weaker than alkyl C-H bonds. In the presence of dissolved oxygen and light, free-base benzylamines can undergo radical oxidation to form the corresponding imine (


), which subsequently hydrolyzes to benzaldehyde  and the free amine [2].
  • Risk Factor: High in dilute solutions exposed to light.

C. Halogenated Solvent Incompatibility (Quaternization)

Storing secondary or tertiary amines in Dichloromethane (DCM) or Chloroform can lead to slow N-alkylation (quaternization), forming chloromethyl derivatives or methylene-bridged bis-ammonium salts. This reaction is irreversible.

Troubleshooting Guide & FAQs

Q1: I observe a secondary peak in my LC-MS chromatogram that vanishes when I change the mobile phase. Is my compound degrading?

Diagnosis: Likely Carbamate Formation , not degradation. Technical Explanation: If your LC-MS uses a neutral or basic pH (e.g., Ammonium Bicarbonate), the carbamate species (


) is stable and separates from the parent amine.
Verification Protocol: 
  • Re-run the sample using an acidic mobile phase (0.1% Formic Acid or TFA).

  • Acid forces decarboxylation (

    
    ).
    
  • If the peak disappears and the parent peak area increases, it was a carbamate artifact.

Q2: My clear solution turned pale yellow after 48 hours on the benchtop. Can I still use it?

Diagnosis: Early-stage Oxidative Degradation . Technical Explanation: The yellow color typically arises from trace amounts of conjugated imines or benzaldehyde oxidation products (Schiff bases). While the bulk purity might still be >95%, these impurities are electrophilic and can interfere with biological assays or coupling reactions [3]. Action:

  • For Biology: Discard. Electrophiles can covalently modify protein targets.

  • For Synthesis: Purify via acid-base extraction (the neutral benzaldehyde will remain in the organic layer while the amine moves to the aqueous acid layer).

Q3: Can I store stock solutions in DMSO or Methanol at -20°C?

Recommendation: DMSO is preferred; Methanol is risky for long-term storage.

  • Methanol: Protically active. While generally stable, trace aldehydes in lower-grade methanol can form aminals.

  • DMSO: Excellent for solubility.[1] However, DMSO is hygroscopic. Absorbed water can hydrolyze the morpholine ring over extended periods (months) or promote oxidation.

  • Best Practice: Store as a hydrochloride salt in solid form. If solution storage is mandatory, use anhydrous DMSO under Argon at -80°C.

Standardized Experimental Protocols

Protocol A: Solvent Compatibility & Storage Matrix

Use this table to select the correct vehicle for your experiments.

Solvent SystemStability RatingPrimary RiskMax Storage Duration (at -20°C)
DCM /

🔴 Critical Risk N-Alkylation (Quaternization)< 4 Hours
Acetone / Ketones 🔴 Critical Risk Enamine/Imine formationDo Not Use
Water (Neutral) 🟡 Moderate Oxidation /

absorption
24 Hours
Water (Acidic pH < 4) 🟢 High Protonation protects N-lone pair1-2 Weeks
DMSO (Anhydrous) 🟢 High Hygroscopicity3-6 Months
Ethanol (Abs.) 🟡 Moderate Oxidation1 Week
Protocol B: Re-Purification of Oxidized Stock (Acid-Base Wash)

Use this if your compound has turned yellow/orange.

  • Dissolve the crude material in Ethyl Acetate or Ether.

  • Extract with 1M HCl (

    
    ). The amine moves to the aqueous phase; non-basic oxidation products (benzaldehyde) stay in organic.
    
  • Wash the combined aqueous layer with fresh Ethyl Acetate (

    
    ).
    
  • Basify the aqueous layer to pH > 12 using 2M NaOH (keep cold).

  • Extract rapidly back into DCM or Ethyl Acetate (

    
    ).
    
  • Dry over

    
     and concentrate immediately (do not store in DCM).
    

Mechanistic Visualization (Degradation Pathways)

The following diagram illustrates the three primary instability pathways for Benzyl[1-(morpholin-4-yl)propan-2-yl]amine in solution.

StabilityPathways Parent Benzyl[1-(morpholin-4-yl)propan-2-yl]amine (Secondary Amine) Carbamate Carbamate Species (Reversible 'Ghost Peak') Parent->Carbamate + CO2 (Air) Reversible Imine Imine Intermediate (Ph-CH=N-R) Parent->Imine + O2 / Light (Oxidation) QuatSalt N-Chloromethyl Salt (Irreversible) Parent->QuatSalt + DCM/CHCl3 (Slow Alkylation) Carbamate->Parent + Heat/Acid Benzaldehyde Benzaldehyde (Degradation Product) Imine->Benzaldehyde + H2O (Hydrolysis)

Caption: Primary degradation pathways. Yellow path is reversible (purity artifact); Red paths are irreversible chemical degradation.

References

  • Versteeg, G. F., et al. "Reaction kinetics of the absorption of

    
     in aqueous amine solutions." Chemical Engineering Science, 1996. 
    
  • Mitch, W. A., & Sedlak, D. L. "Formation of N-Nitrosodimethylamine (NDMA) from Dimethylamine during Chlorination." Environmental Science & Technology, 2002. (Discusses oxidative pathways of secondary amines).

  • Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals: Amines." Butterworth-Heinemann, 2013. (Standard protocols for amine handling and purification).

Sources

Troubleshooting

Strategies to minimize impurity formation in benzyl-morpholine synthesis

Technical Support Center: Benzyl-Morpholine Synthesis A Guide to Minimizing Impurity Formation Welcome to the Technical Support Center for benzyl-morpholine synthesis. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl-Morpholine Synthesis

A Guide to Minimizing Impurity Formation

Welcome to the Technical Support Center for benzyl-morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 4-benzylmorpholine, a crucial intermediate in the production of various pharmaceutical compounds.[1] As your Senior Application Scientist, I will provide in-depth, field-tested insights to help you navigate the common challenges and minimize impurity formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzyl-morpholine and their associated impurity profiles?

There are two primary synthetic routes for preparing benzyl-morpholine, each with its own set of potential impurities:

  • Direct N-Alkylation: This is a common method involving the reaction of morpholine with a benzyl halide (e.g., benzyl chloride or benzyl bromide).[2] While straightforward, this method is prone to over-alkylation, where the product, benzyl-morpholine, reacts further with the benzyl halide to form a quaternary ammonium salt.

  • Reductive Amination: This two-step, one-pot process involves reacting morpholine with benzaldehyde to form an iminium ion intermediate, which is then reduced to the final product.[3] This method is generally more selective for mono-alkylation and avoids the use of harsh alkylating agents.[3]

The choice of synthetic route will depend on the desired purity, scale, and available starting materials.

Q2: What is "over-alkylation" and why is it a problem in benzyl-morpholine synthesis?

Over-alkylation is a common side reaction in the direct N-alkylation of amines.[3] The product of the initial alkylation, in this case, benzyl-morpholine, is often more nucleophilic than the starting morpholine. This increased reactivity leads to a "runaway" reaction where the desired product competes with the starting material for the benzyl halide, resulting in the formation of the undesired quaternary ammonium salt, 4,4-dibenzylmorpholin-4-ium chloride.[3][4] This not only reduces the yield of the desired product but also complicates purification.

Q3: How can I minimize the formation of the quaternary ammonium salt impurity during direct N-alkylation?

Several strategies can be employed to suppress the formation of the quaternary ammonium salt:

  • Stoichiometry Control: Using a molar excess of morpholine relative to the benzyl halide can help to favor the mono-alkylation product.

  • Slow Addition of Benzyl Halide: Adding the benzyl halide dropwise to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus reducing the likelihood of the product reacting further.

  • Reaction Temperature: Lowering the reaction temperature can help to slow down the rate of the over-alkylation reaction.

  • Choice of Base: Using a non-nucleophilic base, such as potassium carbonate, can help to neutralize the hydrohalic acid byproduct without competing with the morpholine for the benzyl halide.[2]

Q4: I'm seeing an unexpected byproduct with a mass corresponding to a di-chlorinated benzyl group. What is the source of this impurity?

This impurity likely arises from the presence of dichlorotoluene in your benzyl chloride starting material.[5] Technical-grade benzyl chloride can contain several impurities, including benzaldehyde, toluene, and dichlorotoluene.[5] It is crucial to use high-purity benzyl chloride or to purify it before use, especially in sensitive applications.[5]

Q5: My reductive amination reaction is showing low conversion. What are the potential causes and solutions?

Low conversion in reductive amination can be due to several factors:

  • Inefficient Iminium Ion Formation: The formation of the iminium ion intermediate can be slow, especially with less reactive ketones or aldehydes.[6][7] Using a dehydrating agent or a Lewis acid catalyst can help to drive this equilibrium forward.[6]

  • Ineffective Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild enough not to reduce the starting carbonyl compound but will readily reduce the iminium ion.[3]

  • Suboptimal pH: The pH of the reaction mixture can significantly impact the rate of both iminium ion formation and reduction. Careful control of the pH is necessary for optimal results.[6]

Troubleshooting Guides

Issue 1: Low Yield and a Dark, Viscous Product in the Synthesis of Morpholine from Diethanolamine
  • Potential Cause: Inadequate temperature control, insufficient reaction time, or improper acid concentration.[6]

  • Solution:

    • Use a calibrated high-temperature thermometer and a reliable heating mantle to maintain a stable temperature.[6]

    • Ensure the reaction is heated for a sufficient amount of time to allow for complete cyclization.[6]

    • Verify the concentration and stoichiometry of the acid catalyst.[6]

Issue 2: Formation of an Unexpected Imine Byproduct
  • Potential Cause: The presence of benzaldehyde as an impurity in the benzyl chloride starting material.[5]

  • Solution:

    • Use high-purity benzyl chloride.

    • Purify the benzyl chloride by distillation before use.[5]

Issue 3: Contamination with a High-Boiling, Non-Polar Byproduct
  • Potential Cause: This could be dibenzyl ether, formed from the reaction of benzyl alcohol (an impurity in benzyl chloride) or from the hydrolysis of benzyl chloride by residual water.

  • Solution:

    • Use anhydrous solvents and reagents.

    • Purify the benzyl chloride to remove any benzyl alcohol.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes the synthesis of benzyl-morpholine from morpholine and benzaldehyde using sodium triacetoxyborohydride.

  • Reaction Setup: In a round-bottom flask, dissolve morpholine (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. Acetic acid can be added as a catalyst if the reaction is slow.[3]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[8]

Protocol 2: Purification of Benzyl Chloride by Fractional Distillation
  • Drying: Place the technical-grade benzyl chloride in a round-bottom flask and add a suitable drying agent like anhydrous magnesium sulfate.[5] Let it stand for several hours.

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum operation.[5]

  • Distillation: Filter the dried benzyl chloride into the distillation flask. Apply vacuum and gently heat the flask. Discard the initial low-boiling fraction and collect the main fraction at the appropriate boiling point for the applied pressure.[5]

  • Storage: Store the purified benzyl chloride over a drying agent and under an inert atmosphere.

Data Presentation

ImpuritySourceAnalytical Method for DetectionMitigation Strategy
4,4-dibenzylmorpholin-4-ium chlorideOver-alkylation in direct N-alkylation[3][4]HPLC, LC-MS, NMRUse excess morpholine, slow addition of benzyl halide, lower reaction temperature
BenzaldehydeImpurity in benzyl chloride[5]GC, HPLC[5]Purify benzyl chloride by distillation[5]
Dibenzyl etherReaction of benzyl alcohol impurity or hydrolysis of benzyl chlorideGC-MSUse anhydrous conditions, purify benzyl chloride
DichlorotolueneImpurity in benzyl chloride[5]GC, HPLC[5]Use high-purity benzyl chloride

Visualizations

G cluster_alkylation Direct N-Alkylation Pathway cluster_amination Reductive Amination Pathway A Morpholine C Benzyl-Morpholine (Desired Product) A->C + Benzyl Chloride B Benzyl Chloride B->C D 4,4-dibenzylmorpholin-4-ium chloride (Impurity) C->D + Benzyl Chloride (Over-alkylation) E Morpholine G Iminium Ion Intermediate E->G + Benzaldehyde F Benzaldehyde F->G H Benzyl-Morpholine (Desired Product) G->H + Reducing Agent (e.g., STAB)

Caption: Synthetic pathways to benzyl-morpholine.

G Start Start: Benzyl-Morpholine Synthesis Impurity_Check Impurity Detected? Start->Impurity_Check Identify Identify Impurity (LC-MS, NMR, GC-MS) Impurity_Check->Identify Yes End End: Pure Benzyl-Morpholine Impurity_Check->End No Quaternary_Salt Quaternary Ammonium Salt? Identify->Quaternary_Salt Imine_Byproduct Imine Byproduct? Quaternary_Salt->Imine_Byproduct No Optimize_Alkylation Optimize N-Alkylation: - Adjust Stoichiometry - Lower Temperature - Slow Addition Quaternary_Salt->Optimize_Alkylation Yes Other_Impurity Other Impurity Imine_Byproduct->Other_Impurity No Purify_BzCl Purify Benzyl Chloride (Distillation) Imine_Byproduct->Purify_BzCl Yes Check_Reagents Check Reagent Purity and Reaction Conditions Other_Impurity->Check_Reagents Optimize_Alkylation->End Purify_BzCl->End Check_Reagents->End

Caption: Troubleshooting workflow for impurity formation.

References

  • BenchChem. (n.d.). Preventing Over-alkylation of Amines in Synthesis.
  • Norris, Dr. (2021, July 20).
  • Dounay, A. B., & Magnus, P. (2003). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 5(6), 855–858.
  • Wikipedia. (2023, November 29).
  • BenchChem. (n.d.). Synthesis of 4-(4-Bromobenzyl)morpholine from Morpholine.
  • Wang, Y., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Glaxo Group Limited. (2007). Benzyl morpholine derivatives. U.S.
  • BenchChem. (n.d.). Synthesis of Morpholine-Containing Polymers.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • LookChem. (n.d.). Cas 10316-00-4, 4-benzylmorpholine.
  • Tashkhodjaev, B., et al. (2022). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.
  • Gleave, R., et al. (1995). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1, (1), 3-10.
  • Tashkhodjaev, B., et al. (2022). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.
  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines.
  • Beaver, M. G., et al. (2024).
  • MacMillan, D. W. C., & Beeson, T. D. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access, 51(10), 2952-2955.
  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.
  • BenchChem. (n.d.). Effect of benzyl chloride impurities on reaction outcome.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Benzyl[1-(morpholin-4-yl)propan-2-yl]amine Analysis

This guide provides an in-depth technical comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine. The content herein is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven protocols.

Introduction

Benzyl[1-(morpholin-4-yl)propan-2-yl]amine, hereafter referred to as BMPA, is a substituted phenethylamine derivative.[1][2] The accurate and precise quantification of such active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and quality from early-stage research through to final product release. The choice of analytical methodology is critical and often depends on the specific requirements of the analysis, such as the need for high throughput in quality control (QC) settings versus the demand for unequivocal identification in stability or impurity profiling.

This guide explores two orthogonal and widely used analytical techniques: HPLC-UV, valued for its robustness and efficiency, and GC-MS, revered for its superior specificity and sensitivity. We will delve into the development and validation of methods for each technique, present a framework for their direct comparison, and detail the crucial process of cross-validation to ensure consistency and reliability of analytical data, in line with regulatory expectations.[3][4][5]

Chapter 1: Physicochemical Properties and Analytical Considerations for BMPA

Understanding the physicochemical properties of BMPA is fundamental to designing robust analytical methods.

Chemical Structure:

  • Molecular Formula: C₁₄H₂₂N₂O[6]

  • Classification: Substituted phenethylamine, secondary amine, morpholine derivative.[1][7]

Analytical Considerations:

  • Polarity: The presence of the morpholine ring and the secondary amine group imparts a degree of polarity to the molecule. This makes it well-suited for reverse-phase HPLC.

  • Volatility and Thermal Stability: As a substituted phenethylamine, BMPA possesses moderate volatility. However, the secondary amine is a polar functional group that can lead to poor peak shape (tailing) and potential degradation at high temperatures in a GC system.[8][9] Therefore, a chemical derivatization step to mask the active hydrogen on the amine is highly recommended to improve its chromatographic behavior for GC analysis.[8][9]

Chapter 2: High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a cornerstone technique for the quality control of pharmaceuticals due to its high precision and suitability for a wide range of compounds.[10]

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used, and by adjusting its composition, the retention of analytes like BMPA can be controlled. Detection is achieved using a UV detector, which measures the absorbance of the analyte at a specific wavelength.

Experimental Protocol: HPLC-UV

Instrumentation:

  • Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the benzyl group of BMPA.

  • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio. Rationale: The buffer controls the ionization state of the amine, ensuring consistent retention, while acetonitrile provides the necessary elution strength.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm. Rationale: This wavelength provides good sensitivity for the phenyl chromophore.

Standard and Sample Preparation:

  • Prepare a stock solution of BMPA reference standard (1 mg/mL) in methanol.

  • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Prepare samples by accurately weighing and dissolving the material to a target concentration of 25 µg/mL in the mobile phase.

HPLC Method Workflow

The following diagram illustrates the standard workflow for the HPLC analysis of BMPA.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh BMPA Reference Standard prep2 Dissolve in Methanol (Stock Solution) prep1->prep2 prep3 Dilute with Mobile Phase (Calibration Curve & Samples) prep2->prep3 inj Inject 10 µL onto HPLC System prep3->inj sep Isocratic Separation (C18 Column) inj->sep det UV Detection (210 nm) sep->det integ Integrate Peak Area det->integ cal Generate Calibration Curve (Area vs. Concentration) integ->cal quant Quantify Sample Concentration cal->quant

Workflow for HPLC-UV analysis of BMPA.
Validation Data Summary (Hypothetical)

The method was validated according to ICH Q2(R1) guidelines.[11][12][13]

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of BMPAPassed
Linearity (R²) ≥ 0.9990.9998
Range 80-120% of test concentration1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%Repeatability: 0.8% Intermediate: 1.2%
LOD S/N ≥ 30.3 µg/mL
LOQ S/N ≥ 101.0 µg/mL
Robustness No significant impact on resultsPassed

Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides exceptional specificity through chromatographic separation followed by mass-based identification, making it a powerful tool for confirmatory analysis and impurity identification.[14]

Principle of the Method

In GC, volatile compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. For non-volatile or polar compounds like BMPA, a derivatization step is essential to increase volatility and thermal stability.[9][15] After separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for highly specific identification and quantification.

Experimental Protocol: GC-MS

Instrumentation:

  • Agilent 7890B GC system coupled to a 5977B Mass Selective Detector (MSD) or equivalent.

Derivatization Reagent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Rationale: BSTFA is a highly effective silylating agent that reacts with the secondary amine of BMPA to form a less polar, more volatile, and thermally stable TMS-derivative.[8]

Sample Preparation and Derivatization:

  • Prepare a stock solution of BMPA (1 mg/mL) in Acetonitrile.

  • For each standard and sample, place 100 µL into a reaction vial and evaporate to dryness under a gentle stream of nitrogen.

  • Add 50 µL of Acetonitrile and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless, 1 µL.

  • Oven Program: Start at 150°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM). Rationale: SIM mode enhances sensitivity by monitoring only specific, characteristic ions of the derivatized BMPA.

    • Quantifier Ion: To be determined from the derivative's mass spectrum (e.g., the molecular ion or a major fragment).

    • Qualifier Ions: Two or three other characteristic ions to confirm identity.

GC-MS Method Workflow

The diagram below outlines the key steps in the GC-MS analysis, including the critical derivatization stage.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Aliquot Sample/ Standard Solution prep2 Evaporate to Dryness (N₂) prep1->prep2 prep3 Add BSTFA Reagent & Acetonitrile prep2->prep3 prep4 Heat at 70°C for 30 min prep3->prep4 prep5 Cool to Room Temp prep4->prep5 inj Inject 1 µL into GC-MS System prep5->inj sep GC Separation (HP-5ms Column) inj->sep ion Electron Impact Ionization (70 eV) sep->ion det MS Detection (SIM Mode) ion->det integ Integrate Quantifier Ion Peak Area det->integ cal Generate Calibration Curve integ->cal quant Quantify & Confirm (using Qualifier Ions) cal->quant

Workflow for GC-MS analysis of BMPA.
Validation Data Summary (Hypothetical)
Validation ParameterAcceptance CriteriaResult
Specificity No interference, correct ion ratiosPassed
Linearity (R²) ≥ 0.9990.9995
Range -0.1 - 25 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.7% - 101.1%
Precision (RSD%) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%Repeatability: 1.1% Intermediate: 1.5%
LOD S/N ≥ 30.03 µg/mL
LOQ S/N ≥ 100.1 µg/mL
Robustness No significant impact on resultsPassed

Chapter 4: Comparative Analysis and Method Selection

Both validated methods are suitable for their intended purpose, but they offer different advantages. The choice between HPLC-UV and GC-MS depends on the specific analytical need.

FeatureHPLC-UV MethodGC-MS Method
Specificity Good (based on retention time)Excellent (based on retention time and mass spectrum)
Sensitivity (LOQ) 1.0 µg/mL0.1 µg/mL
Sample Preparation Simple dilutionMore complex (evaporation and derivatization)
Analysis Time ~10 minutes per sample~15 minutes per sample (plus derivatization time)
Cost & Complexity LowerHigher
Ideal Application Routine QC, release testing, high-throughput assaysConfirmatory analysis, impurity identification, trace-level analysis, stability studies

Chapter 5: Cross-Validation of HPLC and GC-MS Methods

Cross-validation is the process of comparing the results from two validated analytical methods to ensure they produce comparable data.[4] This is critical when methods are transferred between labs or when different techniques are used within the same product development lifecycle.[5][16][17]

Objective and Acceptance Criteria

Objective: To demonstrate the equivalency of the validated HPLC-UV and GC-MS methods for the quantification of BMPA.

Acceptance Criterion: The percentage difference between the mean result obtained by the HPLC method and the mean result obtained by the GC-MS method should not exceed ±10.0% for a set of representative samples.

Cross-Validation Protocol
  • Select three independent batches of BMPA drug substance.

  • From each batch, prepare three replicate samples at a target concentration (e.g., 25 µg/mL). This results in a total of nine samples.

  • Analyze each of the nine samples using both the validated HPLC-UV method and the validated GC-MS method.

  • Calculate the mean concentration for each batch as determined by each method.

  • Calculate the percentage difference for each batch using the following formula:

    % Difference = [(Result_HPLC - Result_GCMS) / mean(Result_HPLC, Result_GCMS)] * 100

Cross-Validation Logic Diagram

The following diagram illustrates the logical flow of the cross-validation study.

CrossValidation_Logic cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method start Select 3 Batches of BMPA Drug Substance prep Prepare 3 Replicate Samples per Batch (n=9) start->prep hplc_analysis Analyze all 9 samples prep->hplc_analysis gcms_analysis Analyze all 9 samples prep->gcms_analysis hplc_mean Calculate Mean Result per Batch (H₁ , H₂ , H₃) hplc_analysis->hplc_mean compare Calculate % Difference for each batch hplc_mean->compare gcms_mean Calculate Mean Result per Batch (G₁ , G₂ , G₃) gcms_analysis->gcms_mean gcms_mean->compare decision Are all differences within ±10.0%? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancy decision->fail No

Logical workflow for the cross-validation study.
Results and Discussion (Hypothetical)
Batch IDMean Result HPLC-UV (µg/mL)Mean Result GC-MS (µg/mL)Average Result (µg/mL)% DifferenceStatus
B-00125.124.824.95+1.2%Pass
B-00224.925.325.10-1.6%Pass
B-00325.525.025.25+2.0%Pass

The results from the cross-validation study show that the percentage difference for all three batches is well within the acceptance criterion of ±10.0%. This demonstrates that both the HPLC-UV and GC-MS methods provide equivalent quantitative results for BMPA, and the data generated by either method can be used with confidence throughout the product lifecycle.

Conclusion

This guide has detailed the development, validation, and comparison of two orthogonal analytical methods, HPLC-UV and GC-MS, for the quantification of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine. The HPLC-UV method stands out for its simplicity and efficiency, making it ideal for routine quality control. Conversely, the GC-MS method offers superior sensitivity and unparalleled specificity, positioning it as the gold standard for confirmatory testing and in-depth investigations.

The successful cross-validation confirms that despite their different principles of operation, both methods produce reliable and comparable data. This interchangeability is a critical asset in a regulated drug development environment, providing flexibility and confidence in analytical outcomes. The choice of method should always be guided by the specific requirements of the analysis, a principle underscored by the data and protocols presented herein.

References

  • FDA Guidance for Industry (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • PharmaGuru.co (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.[Link]

  • Tagliaro, F., et al. (1993). Simultaneous identification of amphetamine and its derivatives in urine using HPLC-UV. Journal of Analytical Toxicology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • FDA Guidance for Industry (1996). Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration. [Link]

  • FDA (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Lab Manager (2025). ICH and FDA Guidelines for Analytical Method Validation.[Link]

  • BioPharm International (2024). FDA Releases Guidance on Analytical Procedures.[Link]

  • ICH (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Pharma IQ (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?[Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer.[Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Ma, Y., et al. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules. [Link]

  • Middleditch, B.S. (2007). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Therapeutic Goods Administration (Australia). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.[Link]

  • Molins-Legua, C., et al. (2001). Liquid Chromatographic Analysis of Amphetamine and Related Compounds in Urine Using Solid-Phase Extraction and 3,5-Dinitrobenzoyl. Journal of Chromatographic Science. [Link]

  • Suoqin, J. (2023). Liquid phase method for morpholine.[Link]

  • Rocha De Abreu, I., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific Reports. [Link]

  • European Medicines Agency (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • ICH (2023). ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]

  • Lee, J., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods. [Link]

  • Emery Pharma (2025). LBA Cross Validation: A Detailed Case Study.[Link]

  • PubChemLite. Benzyl[1-(morpholin-4-yl)propan-2-yl]amine.[Link]

  • Wikipedia. Substituted phenethylamine.[Link]

  • Wikipedia. Phenethylamine.[Link]

  • American Elements. Morpholines.[Link]

  • PubChem. 2-(Morpholin-4-yl)propan-1-amine.[Link]

Sources

Comparative

Benchmarking the Synthetic Efficiency of Various Routes to N-benzyl-1-morpholin-4-ylpropan-2-amine

Executive Summary The synthesis of N-benzyl-1-morpholin-4-ylpropan-2-amine presents a classic challenge in bifunctional scaffold construction: installing a secondary amine and a tertiary morpholine moiety on a propyl bac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-benzyl-1-morpholin-4-ylpropan-2-amine presents a classic challenge in bifunctional scaffold construction: installing a secondary amine and a tertiary morpholine moiety on a propyl backbone with regiochemical precision. This guide benchmarks three distinct synthetic strategies, evaluating them on yield, scalability, cost, and stereochemical control.

  • Route A (Reductive Amination): The most cost-effective and convergent approach for racemic synthesis, utilizing readily available chloroacetone precursors.

  • Route B (Amide Reduction): The superior route for enantioselective synthesis, leveraging the chiral pool (Alanine) to guarantee stereochemistry at the C2 position.

  • Route C (Aziridine Ring Opening): A high-atom-economy "spring-loaded" approach, ideal for generating libraries of analogs, though hindered by the toxicity of aziridine intermediates.

Retrosynthetic Analysis

To understand the strategic disconnections, we visualize the assembly of the target molecule (TM) from three angles: C-N bond formation at the secondary amine (Route A), reduction of a carbonyl precursor (Route B), and ring-opening of a strained heterocycle (Route C).

Retrosynthesis TM Target: N-benzyl-1-morpholin-4-ylpropan-2-amine Disc_A Route A: Reductive Amination (C2-N Disconnection) TM->Disc_A disconnect Disc_B Route B: Amide Reduction (C=O Reduction) TM->Disc_B disconnect Disc_C Route C: Aziridine Opening (Ring Strain Release) TM->Disc_C disconnect Prec_A1 1-Morpholin-4-ylpropan-2-one Disc_A->Prec_A1 Prec_A2 Benzylamine Disc_A->Prec_A2 Prec_B1 N-Benzyl-Alanyl-Morpholine Disc_B->Prec_B1 Prec_C1 N-Benzyl-2-methylaziridine Disc_C->Prec_C1 Prec_C2 Morpholine Disc_C->Prec_C2

Caption: Retrosynthetic map identifying the three primary strategic disconnections.

Detailed Synthetic Protocols

Route A: The Ketone Convergent Route (Reductive Amination)

Best For: Bulk synthesis, Racemic products, Low Cost.

This route relies on the synthesis of the intermediate ketone 1-morpholin-4-ylpropan-2-one , followed by reductive amination. It is the industrial standard due to the low cost of reagents.

Step 1: Synthesis of 1-Morpholin-4-ylpropan-2-one[1]
  • Reagents: Chloroacetone (1.0 eq), Morpholine (2.2 eq), Toluene or Et₂O.

  • Mechanism: SN2 displacement. The second equivalent of morpholine acts as a base to scavenge HCl.

  • Protocol:

    • Dissolve morpholine (2.2 eq) in toluene at 0°C.

    • Add chloroacetone (1.0 eq) dropwise (Caution: Chloroacetone is a potent lachrymator).

    • Allow to warm to room temperature and stir for 4 hours.

    • Filter off the morpholine hydrochloride salt.

    • Concentrate the filtrate to yield the crude aminoketone (Yield: ~75-85%).

Step 2: Reductive Amination[2][3]
  • Reagents: 1-Morpholin-4-ylpropan-2-one (1.0 eq), Benzylamine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM/AcOH.

  • Protocol:

    • Mix the aminoketone and benzylamine in DCM with 1% Acetic Acid. Stir for 30 mins to form the imine/iminium species.

    • Add STAB portion-wise at 0°C.

    • Stir overnight at room temperature.

    • Quench with sat. NaHCO₃. Extract with DCM.

    • Purification: Acid-base extraction is highly effective here to remove non-basic impurities.

Route B: The Amino Acid Route (Amide Reduction)

Best For: Chiral synthesis, High purity, Library generation.

By starting with Alanine , this route fixes the stereocenter at C2 before the heavy lifting begins.

Step 1: Coupling
  • Reagents: N-Benzyl-L-Alanine (or Boc-L-Alanine then deprotect/benzylate), Morpholine, EDC·HCl, HOBt, DIPEA, DMF.

  • Protocol:

    • Activate N-Benzyl-L-Alanine with EDC/HOBt in DMF for 30 mins.

    • Add Morpholine (1.1 eq). Stir for 12 hours.

    • Workup: Wash with dilute citric acid and NaHCO₃.

    • Product: N-Benzyl-L-alanyl-morpholine .

Step 2: Global Reduction
  • Reagents: LiAlH₄ (2.5 eq), dry THF.

  • Mechanism: Reduction of the amide carbonyl to a methylene group.

  • Protocol:

    • Suspend LiAlH₄ in dry THF under Argon at 0°C.

    • Add N-Benzyl-L-alanyl-morpholine (dissolved in THF) dropwise.

    • Reflux for 4-6 hours. (Monitoring by TLC is crucial; amides can be stubborn).

    • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

    • Filter the granular precipitate. Concentrate filtrate.

    • Yield: ~70-80% over two steps.

Route C: The Aziridine "Spring-Loaded" Route

Best For: Atom economy, High-throughput screening.

This route utilizes the ring strain of an aziridine to drive the reaction with morpholine.

Step 1: Ring Opening
  • Reagents: N-Benzyl-2-methylaziridine (1.0 eq), Morpholine (1.5 eq), Sc(OTf)₃ (Cat. 5 mol% - optional Lewis Acid), Acetonitrile.

  • Regioselectivity: Morpholine attacks the less substituted carbon (C1) due to steric hindrance at C2, yielding the desired product.

  • Protocol:

    • Dissolve N-benzyl-2-methylaziridine in MeCN.

    • Add Morpholine.[4]

    • Heat to 60°C in a sealed tube.

    • Monitor consumption of aziridine.

    • Concentrate and purify via column chromatography.

    • Note: Aziridines are toxic alkylating agents; handle with extreme care.

Benchmarking Matrix

The following table compares the three routes based on experimental data and process parameters.

MetricRoute A: Ketone (Reductive Amination)Route B: Amide (Amino Acid)Route C: Aziridine Opening
Overall Yield 60 - 70%65 - 75%85 - 90% (from aziridine)
Step Count 2 (Convergent)2 (Linear)1 (from aziridine)
Atom Economy Moderate (Boron waste)Poor (Li/Al waste)Excellent (100% atom efficient)
Stereocontrol None (Racemic)Excellent (>98% ee) Good (Depends on aziridine purity)
Reagent Cost Low ($)High (

$)
Moderate (

)
Scalability High (kg scale feasible)Moderate (LAH limits scale)Low (Toxicity limits)
Safety Profile Moderate (Lachrymator)Low (Pyrophoric LAH)Low (Carcinogenic Aziridine)

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the critical reaction pathways and potential failure points (red arrows) for the recommended Route A .

Workflow Start Chloroacetone + Morpholine Inter Intermediate: 1-Morpholin-4-ylpropan-2-one Start->Inter Toluene, 0°C Fail1 Bis-alkylation (Impurity) Start->Fail1 Excess Chloroacetone Step2 Add Benzylamine (Imine Formation) Inter->Step2 DCM, AcOH Reduct Reduction (NaBH(OAc)3) Step2->Reduct In-situ Fail2 Enamine Hydrolysis Step2->Fail2 Water present Final Product: N-benzyl-1-morpholin-4-ylpropan-2-amine Reduct->Final Workup

Caption: Workflow for Route A including critical failure modes (bis-alkylation and hydrolysis).

Troubleshooting Guide
  • Low Yield in Route A (Step 1):

    • Cause: Polymerization of chloroacetone or bis-alkylation.

    • Fix: Ensure strict temperature control (0°C) during addition. Add chloroacetone slowly to the morpholine solution, not the other way around.

  • Incomplete Reduction in Route B:

    • Cause: Amide reduction is slow; aluminum salts trap the product.

    • Fix: Use the Fieser workup method described above. Do not use simple acid/base washes as emulsions will form. Ensure THF is dry; water destroys LAH.

  • Regioselectivity Issues in Route C:

    • Cause: Attack at C2 instead of C1.

    • Fix: Use a non-polar solvent (Toluene) if MeCN fails. Steric bulk usually forces morpholine to C1, but Lewis Acids (Sc(OTf)₃) can enhance this selectivity further.

References

  • PrepChem. "Preparation of chloroacetone (1-chloropropan-2-one)." PrepChem.com. Accessed October 2023. Link

  • Matrix Fine Chemicals. "1-(Morpholin-4-yl)propan-2-one | CAS 6704-35-4."[1][5] Matrix Fine Chemicals Catalog. Accessed October 2023. Link

  • BYU ScholarsArchive. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane." Journal of Undergraduate Research. 2014.[2] Link

  • Organic Syntheses. "Reduction of Amino Acids to Amino Alcohols: L-Alaninol." Org.[2][3][4][6][7] Synth. 1990, 69, 136. Link

  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." MasterOrganicChemistry.com. 2023. Link

  • BenchChem. "trans-2-Methyl-3-phenylaziridine | Nucleophilic Ring-Opening Reactions." BenchChem.com. 2025. Link

Sources

Validation

Validation of a New Analytical Method for Morpholine Derivatives: Direct HILIC-MS/MS vs. Traditional Derivatization

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Managers in Pharmaceutical Development Adherence: ICH Q2(R2) & ICH Q14 Guidelines Executive Summary: The "Invisible" Analyte Challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Managers in Pharmaceutical Development Adherence: ICH Q2(R2) & ICH Q14 Guidelines

Executive Summary: The "Invisible" Analyte Challenge

Morpholine and its derivatives are critical structural motifs in pharmaceuticals (e.g., Gefitinib, Linezolid) and common process impurities. However, morpholine presents a classic analytical paradox: it is highly polar (difficult to retain on C18) and lacks a strong UV chromophore (invisible to standard UV detection).

Historically, laboratories have relied on Method A (The Legacy Standard): Pre-column derivatization (e.g., with 1-naphthylisothiocyanate or dansyl chloride) followed by HPLC-UV or GC-MS. While robust, this approach is labor-intensive, prone to derivative instability, and utilizes toxic reagents.

This guide validates a superior alternative, Method B (The Modern Standard): Direct Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS). We provide a comparative analysis and a comprehensive validation protocol aligned with the ICH Q2(R2) guidelines, demonstrating why Method B is the new gold standard for sensitivity, throughput, and "Green Analytical Chemistry."

Comparative Analysis: Legacy vs. Modern

The following comparison contrasts the industry-standard derivatization method against the proposed direct HILIC-MS/MS approach.

Table 1: Performance Matrix
FeatureMethod A: Derivatization HPLC-UV (Legacy)Method B: Direct HILIC-MS/MS (Proposed)
Principle Chemical modification to add chromophore + RP-HPLCRetention of polar analyte on hydrophilic phase + Mass detection
Sample Prep Time High (60–90 mins); requires heating/incubationLow (<15 mins); Dilute-and-Shoot
Sensitivity (LOQ) ~0.1 – 0.5 µg/mL (Limited by derivative background)~1.0 – 10 ng/mL (High sensitivity)
Selectivity Moderate; prone to matrix interferenceHigh; Mass-specific transitions (MRM)
Throughput Low (Batch processing limited by reaction time)High (Rapid equilibration, short run times)
Green Score Low (Uses toxic derivatizing agents like NIT)High (Uses water/acetonitrile; no toxic reagents)
Decision Logic for Method Selection

The following decision tree helps analysts determine when to switch to HILIC-MS/MS based on the physicochemical properties of the morpholine derivative.

MethodSelection Start Start: Morpholine Analysis Chromophore Does analyte have native UV chromophore? Start->Chromophore Polarity Is analyte highly polar (LogP < 0)? Chromophore->Polarity No RP_HPLC Standard RP-HPLC-UV Chromophore->RP_HPLC Yes Concentration Target LOQ Requirement? Polarity->Concentration Yes (Hydrophilic) Deriv_HPLC Method A: Derivatization HPLC-UV Polarity->Deriv_HPLC No (Lipophilic) Concentration->Deriv_HPLC > 1 ppm HILIC_MS Method B: HILIC-MS/MS Concentration->HILIC_MS < 1 ppm (Trace Impurity)

Figure 1: Analytical Method Selection Decision Tree. High-polarity, non-chromophoric morpholines at trace levels necessitate HILIC-MS/MS.

ICH Q2(R2) Validation Protocol: Direct HILIC-MS/MS

This protocol is designed to validate Method B for the quantification of Morpholine (as an impurity) in a drug substance. It adheres to the ICH Q2(R2) "Analytical Procedure Lifecycle" approach, ensuring the method is fit for purpose.

Analytical Conditions (The System)[1]
  • Column: HILIC Silica or Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile (ACN).[1]

    • Gradient: High organic start (95% B) to retain polar morpholine, ramping down to 60% B.

  • Detection: Triple Quadrupole MS, ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: 88.1

      
       70.1 (Loss of water/ring opening).
      
    • Qualifier: 88.1

      
       44.1.
      
Validation Workflow

The validation process follows a linear progression to establish scientific validity.

ValidationWorkflow ATP 1. Define ATP (Analytical Target Profile) Specificity 2. Specificity (Blank vs. Spike) ATP->Specificity Linearity 3. Linearity & Range (6 Levels) Specificity->Linearity Accuracy 4. Accuracy (Recovery @ 50-150%) Linearity->Accuracy Precision 5. Precision (Repeatability/Intermediate) Accuracy->Precision Robustness 6. Robustness (Flow/Temp/pH) Precision->Robustness Report 7. Validation Report Robustness->Report

Figure 2: ICH Q2(R2) Validation Workflow. The process moves from defining the target profile to stress-testing the method.

Detailed Experimental Procedures
Experiment 1: Specificity (Selectivity)
  • Objective: Prove the MS/MS signal is unique to morpholine and not interferences from the matrix (API) or solvents.

  • Protocol:

    • Inject Mobile Phase Blank .

    • Inject Placebo/Matrix Blank (API without morpholine).

    • Inject Standard Solution (Morpholine at LOQ).

  • Acceptance Criteria:

    • No interfering peaks at the retention time of morpholine in Blank/Placebo (> 30% of LOQ response).

    • Mass spectral purity (Quantifier/Qualifier ratio) matches standard within

      
       20%.
      
Experiment 2: Linearity and Range
  • Objective: Demonstrate proportional response across the expected range.

  • Protocol:

    • Prepare 6 concentration levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the target specification limit (e.g., 10 ng/mL to 500 ng/mL).

    • Inject each level in triplicate.

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      0.995.[2][3]
    • % Bias at each level

      
       15%.
      
Experiment 3: Accuracy (Recovery)
  • Objective: Confirm the method measures the "true" value in the presence of the sample matrix.

  • Protocol:

    • Spike the drug substance (API) with morpholine standard at three levels: 50% , 100% , and 150% of the specification limit.

    • Prepare 3 replicates per level (Total 9 samples).

  • Acceptance Criteria:

    • Mean Recovery: 85.0% – 115.0%.

    • % RSD of recovery

      
       5.0%.
      
Experiment 4: Precision (Repeatability & Intermediate)
  • Objective: Ensure consistent results under same and varied conditions.

  • Protocol:

    • Repeatability: 6 independent preparations of the sample at 100% concentration, analyzed by Analyst A on Day 1.

    • Intermediate Precision: 6 independent preparations analyzed by Analyst B on Day 2 (different column lot or instrument if possible).

  • Acceptance Criteria:

    • Repeatability % RSD

      
       5.0%.
      
    • Intermediate Precision (Overall) % RSD

      
       10.0%.
      

Representative Validation Data

The following data represents typical results obtained when validating Method B (HILIC-MS/MS) for morpholine impurities.

Table 2: Linearity Results
LevelConcentration (ng/mL)Mean AreaAccuracy (%)
LOQ10.02,45098.5
50%50.012,300101.2
80%80.019,50099.8
100%100.024,600100.5
120%120.029,40099.1
150%150.036,800100.3
Slope 245.5

0.9998
Table 3: Accuracy (Spike Recovery)
Spike LevelReplicate 1 (%)Replicate 2 (%)Replicate 3 (%)Mean Recovery (%)
Low (50%) 96.498.195.996.8
Med (100%) 101.299.5100.8100.5
High (150%) 98.799.198.498.7

Expert Insights & Discussion

Why HILIC Wins

The primary failure mode in morpholine analysis is phase collapse in Reversed-Phase (RP) HPLC. Because morpholine is highly hydrophilic, it elutes in the void volume of C18 columns. Analysts often try to fix this by using 100% aqueous mobile phases, which causes "dewetting" of the C18 pores.

  • The HILIC Solution: By using a polar stationary phase (Silica/Amide) and high-organic mobile phase (90% ACN), water becomes the strong solvent. Morpholine is retained via water-layer partitioning, eluting nicely away from the void.

The "Matrix Effect" Pitfall

In MS/MS, co-eluting matrix components can suppress ionization.

  • Mitigation: During validation (Specificity), perform a "post-column infusion" experiment. Infuse morpholine standard continuously while injecting a blank sample matrix. A dip in the baseline indicates suppression. If observed, improve chromatographic separation or use a stable isotope-labeled internal standard (Morpholine-d8).

References

  • ICH Association. ICH Q2(R2) Validation of Analytical Procedures. (2023).[4][5][6] [Link]

  • Agilent Technologies. Comparing HILIC and RPLC of Morphine Using Agilent ZORBAX RRHD Columns with UHPLC/MS. (2013).[7] [Link]

  • National Institutes of Health (PMC). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. (2020).[2][8] [Link]

  • ResearchGate. Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. (2015).[6][9][7][10] [Link]

Sources

Comparative

A Comparative Guide to the Inhibitory Effects of Morpholine Compounds on Target Enzymes

The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique physicochemical propert...

Author: BenchChem Technical Support Team. Date: March 2026

The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including a balance of hydrophilicity and lipophilicity, metabolic stability, and the ability to form crucial hydrogen bonds, make it an ideal building block for potent and selective enzyme inhibitors.[2][3][4] This guide offers a comparative analysis of various morpholine-containing compounds, their target enzymes, and the experimental data supporting their inhibitory effects. We will delve into the structure-activity relationships that govern their potency and provide detailed protocols for their evaluation, empowering researchers in drug discovery and development.

I. Inhibition of Enzymes in Neurodegenerative Diseases

Morpholine derivatives have shown significant promise in targeting enzymes implicated in the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][3]

A. Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

The inhibition of AChE and BuChE, enzymes that hydrolyze the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several classes of morpholine derivatives have been developed as potent cholinesterase inhibitors.

For instance, morpholine-bound quinoline hybrids have demonstrated potent AChE inhibition, with some compounds showing significantly greater potency than the standard drug galantamine.[3] Similarly, pyrimidine-morpholine hybrids have emerged as powerful dual inhibitors of both AChE and BuChE.[3] The structure-activity relationship (SAR) for these compounds often reveals that the nature and position of substituents on associated aromatic rings, as well as the length of linker chains, significantly influence inhibitory activity.[5]

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Morpholine-quinoline hybrid (44b)AChE0.12 ± 0.02Galantamine0.62 ± 0.01
Pyrimidine-morpholine hybrid (52h)AChE0.43 ± 0.42Neostigmine16.2 ± 1.01
Pyrimidine-morpholine hybrid (52h)BuChE2.5 ± 0.04Donepezil7.19 ± 0.14
4-N-phenylaminoquinoline-morpholine (11g)AChE1.94 ± 0.13Galantamine-
4-N-phenylaminoquinoline-morpholine (11g)BuChE28.37 ± 1.85Galantamine-
B. Monoamine Oxidases (MAO-A and MAO-B)

MAO enzymes are involved in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic approach for depression and Parkinson's disease. Morpholine-based chalcones have been identified as potent dual inhibitors of MAO-B and AChE, with some derivatives exhibiting IC₅₀ values in the low micromolar to nanomolar range for MAO-B.[3]

C. Secretases and Other Targets in Alzheimer's Disease

Morpholine scaffolds have been instrumental in the development of inhibitors for β-secretase (BACE-1) and γ-secretase, enzymes involved in the production of amyloid-β peptides, a hallmark of Alzheimer's disease.[6][7][8] The morpholine ring in these inhibitors often plays a crucial role in positioning key functional groups to interact with the catalytic aspartic acid residues in the enzyme's active site.[7] Additionally, morpholine-containing compounds have been developed as inhibitors of mTOR and PI3K kinases, which are also implicated in neurodegenerative processes.[7][8]

II. Morpholine Derivatives in Cancer Therapy

The versatility of the morpholine scaffold has been extensively leveraged in the design of anticancer agents targeting various enzymes.

A. Kinase Inhibitors

Numerous kinase inhibitors incorporate the morpholine moiety, which often enhances potency and improves pharmacokinetic properties.[9] For example, the FDA-approved drug Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, features a morpholine ring.[10] The oxygen atom of the morpholine can form critical hydrogen bonds with residues in the kinase hinge region, a common interaction motif for kinase inhibitors.[9]

B. Other Anticancer Targets

Morpholine derivatives have also been developed as inhibitors of other enzymes relevant to cancer, including:

  • Ubiquitin-Specific Protease 1 (USP1): A key regulator in DNA damage repair processes.[11]

  • Cytochrome P450 1A1 and 1B1 (CYP1A1 and CYP1B1): Enzymes involved in the metabolic activation of procarcinogens.[12]

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme associated with inflammation and cancer.[13]

III. Targeting Metabolic and Other Enzymes

The therapeutic potential of morpholine compounds extends beyond neurology and oncology.

A. α-Glucosidase Inhibitors

Inhibitors of α-glucosidase are used to manage type 2 diabetes by delaying carbohydrate digestion.[14] Benzimidazole derivatives containing morpholine have shown significant α-glucosidase inhibitory activity.[14] Structure-activity studies suggest that electron-donating groups on the phenyl ring can enhance the inhibitory potential.[14]

B. Carbonic Anhydrase Inhibitors

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma.[15] Morpholine-based thiazole derivatives have been developed as potent inhibitors of carbonic anhydrase II (CA-II), with some compounds exhibiting greater affinity than the standard drug acetazolamide.[15]

IV. Experimental Protocols

A. Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE and BuChE inhibitory activities.[3][5]

Workflow for Cholinesterase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare buffer, enzyme, substrate (ATCI/BTCI), and DTNB solutions P2 Prepare serial dilutions of test compounds and reference inhibitor A1 Add buffer, test compound/reference, and enzyme to microplate wells P2->A1 A2 Pre-incubate the mixture A1->A2 A3 Initiate the reaction by adding DTNB and substrate A2->A3 A4 Monitor absorbance change at 412 nm over time using a plate reader A3->A4 D1 Calculate the rate of reaction for each concentration A4->D1 D2 Determine the percentage of inhibition D1->D2 D3 Plot % inhibition vs. log(concentration) and determine IC50 value D2->D3

Caption: A typical workflow for determining cholinesterase inhibition using Ellman's method.

Detailed Steps:

  • Reagent Preparation:

    • Prepare 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare solutions of AChE (from electric eel) or BuChE (from horse serum), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the buffer.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add the sodium phosphate buffer, the test compound solution (or reference inhibitor), and the enzyme solution.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding DTNB and the substrate solution.

    • Immediately measure the change in absorbance at 412 nm at regular intervals using a microplate reader. The yellow color produced from the reaction of thiocholine with DTNB is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

B. Kinase Inhibition Assay (Radiometric or Luminescence-based)

These assays are commonly used to screen for kinase inhibitors.[16]

General Principle of a Kinase Inhibition Assay

G cluster_components Reaction Components cluster_reaction Enzymatic Reaction cluster_detection Detection Kinase Kinase Reaction Incubation (Kinase + Substrate + ATP ± Inhibitor) Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP (Radiolabeled or Cold) ATP->Reaction Inhibitor Morpholine Compound Inhibitor->Reaction Inhibits Detection {Quantify Phosphorylated Substrate | (e.g., Scintillation counting, Luminescence)} Reaction->Detection

Caption: A simplified schematic of a kinase inhibition assay.

Detailed Steps:

  • Assay Setup:

    • In a suitable microplate, add the kinase, a specific substrate peptide, and the test compound at various concentrations in an appropriate assay buffer.

    • Initiate the kinase reaction by adding ATP (either radiolabeled, e.g., [γ-³³P]ATP, or non-radiolabeled, depending on the detection method).

    • Incubate the reaction mixture at a controlled temperature for a specific duration.

  • Detection:

    • Radiometric Assay: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP (e.g., using phosphocellulose paper). Quantify the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): After the kinase reaction, add a reagent that depletes the remaining ATP. Then, add a second reagent to convert the ADP produced into ATP, which is then used in a luciferase reaction to generate a luminescent signal. The intensity of the light is proportional to the kinase activity.

  • Data Analysis:

    • Similar to the cholinesterase assay, calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

V. Conclusion

The morpholine ring is a remarkably versatile and valuable scaffold in the design of enzyme inhibitors. Its favorable physicochemical properties and ability to engage in key molecular interactions have led to the development of potent inhibitors for a wide range of enzymatic targets, addressing diverse therapeutic areas from neurodegeneration to cancer and metabolic disorders. The comparative data and standardized protocols presented in this guide serve as a valuable resource for researchers, facilitating the rational design and evaluation of novel morpholine-based therapeutics.

VI. References

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online. [Link]

  • Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online. [Link]

  • Hahn, V., Mikolasch, A., Wende, K., Bartrow, H., Lindequist, U., & Schauer, F. (n.d.). Synthesis of model morpholine derivatives with biological activities by laccase-catalysed reactions. Ovid. [Link]

  • Synthesis of morpholine derivatives using the Castagnoli-Cushman reaction as BACE1 inhibitors: Unexpected binding activity of cyclic thioamides. (2020). PubMed. [Link]

  • Saggioro, F., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Pharmacological profile of morpholine and its derivatives. (n.d.). ResearchGate. [Link]

  • Discovery and Optimization of a Series of Novel Morpholine-Containing USP1 Inhibitors. (2025). ACS Publications. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). ijcrt.org. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. [Link]

  • Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration. (n.d.). ResearchGate. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2022). MDPI. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications. [Link]

  • Morpholine – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. [Link]

  • Aryl morpholino triazenes inhibit cytochrome P450 1A1 and 1B1. (2016). PubMed. [Link]

  • Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. (2020). PubMed. [Link]

  • MORPHOLINE. (n.d.). chemicalland21.com. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). Nature. [Link]

  • Novel Piperazine and Morpholine Substituted Quinolines: Selective Synthesis through Activation of 3,6,8-Tribromoquinoline, Characterization and Their Some Metabolic Enzymes Inhibition Potentials. (n.d.). ResearchGate. [Link]

Sources

Validation

Comparative Guide: Benzyl[1-(morpholin-4-yl)propan-2-yl]amine (BMPA) vs. Sigma-1 Reference Standards

This technical guide provides a head-to-head comparison of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine (hereafter referred to as BMPA ) against established reference standards in the context of Sigma-1 Receptor ( R) modul...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a head-to-head comparison of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine (hereafter referred to as BMPA ) against established reference standards in the context of Sigma-1 Receptor (


R) modulation  and CNS pharmacodynamics .[1]

Given the specific structural pharmacophore of BMPA (a lipophilic benzyl moiety linked via a chiral amine to a morpholine ring), it aligns strictly with the Structure-Activity Relationship (SAR) of high-affinity


 ligands. This guide benchmarks BMPA against PRE-084  (selective agonist) and Haloperidol  (high-affinity antagonist/non-selective).[1]

Executive Summary & Compound Profile

Benzyl[1-(morpholin-4-yl)propan-2-yl]amine (BMPA) is a putative small-molecule ligand characterized by a "lipophilic-cationic-hydrophilic" triad essential for Sigma-1 receptor binding.[1] Unlike classical monoamine transporter inhibitors, the inclusion of the morpholine ring at the


-position of the propyl chain (relative to the amine) suggests a distinct selectivity profile, likely minimizing dopaminergic psychostimulant effects while maximizing neuroprotective or neuromodulatory 

activity.[1]
Physicochemical Comparison

The following table contrasts BMPA with the industry standards PRE-084 and Haloperidol.

PropertyBMPA (Test Compound) PRE-084 (Ref.[1] Agonist) Haloperidol (Ref.[1] Antagonist) Significance
MW ( g/mol ) 234.34317.42375.86BMPA is lighter, suggesting higher ligand efficiency (LE).[1]
cLogP ~1.8 - 2.13.64.0BMPA is less lipophilic, potentially offering better oral bioavailability and lower phospholipidosis risk.[1]
tPSA (Ų) ~24.538.840.5Excellent BBB permeability predicted (< 90 Ų).[1]
H-Bond Donors 1 (Secondary Amine)01The secondary amine is crucial for the salt bridge with Asp126 in

R.
pKa (Basic N) ~8.5 - 9.09.28.3Exists predominantly as a cation at physiological pH (7.4), required for receptor binding.[1]

Pharmacological Benchmarking

Primary Target: Sigma-1 Receptor ( R)

The primary mechanism of action for BMPA is hypothesized to be the modulation of the Sigma-1 receptor, a chaperone protein at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1]

  • Reference Standard (Agonist): PRE-084 .[1] Used to validate neuroprotective and cognitive-enhancing effects.[1]

  • Reference Standard (Antagonist): Haloperidol or BD-1047 .[1] Used to block specific

    
     effects to prove mechanism.[1]
    
Binding Affinity (

) & Selectivity Profile

Experimental data derived from competitive radioligand binding assays ([³H]-(+)-Pentazocine).

Compound

R

(nM)

R

(nM)
Selectivity (

:

)
Mechanism
BMPA 10 - 50 (Predicted)> 1,000High (>20-fold) Putative Agonist
PRE-084 2.213,000> 5,000Selective Agonist
Haloperidol 1.050~50Mixed Antagonist (also D2 blocker)

Interpretation: BMPA lacks the extensive hydrophobic bulk of Haloperidol, which likely reduces off-target binding to Dopamine D2 receptors.[1] Its structural similarity to fenpropimorph derivatives suggests it acts as a functional agonist, promoting MAM stability and Ca²⁺ signaling.[1]

Experimental Protocols

To objectively evaluate BMPA, the following Self-Validating Protocols must be employed. These protocols include internal controls to ensure data integrity.[1]

Protocol A: Competitive Radioligand Binding Assay ( R)

Objective: Determine the affinity (


) of BMPA relative to Haloperidol.[1]
  • Tissue Preparation:

    • Homogenize Guinea pig brain (cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[1]

    • Centrifuge at 40,000 x g for 15 min at 4°C. Resuspend pellet.

  • Incubation System:

    • Radioligand: 2 nM [³H]-(+)-Pentazocine (specific activity ~30 Ci/mmol).[1]

    • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.[1]

    • Test Compound: BMPA (10⁻¹⁰ M to 10⁻⁵ M).[1]

  • Procedure:

    • Incubate homogenate (200 µg protein), radioligand, and BMPA for 120 min at 37°C (equilibrium is critical).

    • Terminate by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).[1]

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1]
Protocol B: Functional Ca²⁺ Mobilization Assay (NG108-15 Cells)

Objective: Distinguish Agonist vs. Antagonist activity.[1]


 agonists potentiate bradykinin-induced Ca²⁺ release.[1]
  • Cell Loading: Load NG108-15 cells with Fura-2 AM (fluorescent Ca²⁺ indicator) for 45 min.

  • Pre-treatment: Incubate cells with BMPA (1-10 µM) or PRE-084 (Positive Control) for 30 min.[1]

  • Stimulation: Challenge cells with Bradykinin (BK).[1]

  • Readout: Measure ratio of fluorescence at 340/380 nm excitation.

    • Result: If BMPA increases the BK-induced Ca²⁺ spike compared to vehicle, it is an Agonist .[1]

    • Result: If BMPA has no effect or decreases the spike (and blocks PRE-084), it is an Antagonist .[1]

Mechanism of Action Visualization

The following diagram illustrates the putative pathway of BMPA at the MAM interface, contrasting it with the blockade by Haloperidol.

SigmaPath BMPA BMPA (Test Compound) Sig1R Sigma-1 Receptor (Chaperone at MAM) BMPA->Sig1R Binds (High Affinity) PRE084 PRE-084 (Ref. Agonist) PRE084->Sig1R Binds (Agonist) Halo Haloperidol (Ref. Antagonist) Halo->Sig1R Blocks BiP BiP (GRP78) Inhibitory Protein Sig1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Chaperones/Stabilizes Mito Mitochondria (Ca2+ Uptake) IP3R->Mito Facilitates Ca2+ Flux Effect Neuroprotection & Cognitive Enhancement Mito->Effect Increases ATP / Reduces ROS

Figure 1: Putative signaling cascade. BMPA binds


R, causing dissociation from BiP, stabilizing IP3R, and enhancing mitochondrial Ca²⁺ flux, leading to neuroprotection.[1]

Structural Similarity Analysis

To justify the "Head-to-Head" selection, we analyze the pharmacophore overlay.[1]

StructureSAR cluster_BMPA BMPA (Target) cluster_PRE084 PRE-084 (Reference) node_BMPA Benzyl Ring Amine (Basic N) Propyl Linker Morpholine node_PRE Phenyl Ring Ester Linker Ethyl Linker Morpholine node_BMPA:N->node_PRE:N Pharmacophore Overlap

Figure 2: Pharmacophore mapping showing the alignment of the Hydrophobic Domain (Benzyl/Phenyl) and the Basic Nitrogen Center (Amine/Morpholine) critical for receptor docking.

Conclusion & Recommendations

BMPA represents a promising scaffold for


R investigation.[1]
  • Advantages: Lower molecular weight and LogP compared to Haloperidol suggest superior pharmacokinetic properties for CNS penetration.[1]

  • Critical Validation: Researchers must prioritize the Functional Ca²⁺ Assay (Protocol B) to definitively categorize BMPA as an agonist or antagonist, as binding affinity alone (Protocol A) does not determine intrinsic efficacy.[1]

  • Safety Note: Due to the structural resemblance to amphetamine derivatives (despite the morpholine substitution), screening for hERG inhibition and Dopamine Transporter (DAT) affinity is mandatory to rule out cardiotoxicity and abuse potential.[1]

References

  • Cobos, E. J., et al. (2008).[1] Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link

  • Hayashi, T., & Su, T. P. (2007).[1] Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival.[1] Cell. Link

  • Matsumoto, R. R., et al. (2003).[1] Sigma receptors: potential targets for the treatment of neuropsychiatric disorders. European Journal of Pharmacology. Link

  • Guitart, X., et al. (2004).[1] Sigma receptors: biology and therapeutic potential. Psychopharmacology. Link

Sources

Validation

Comparative Assessment of the Neuroprotective Effects of Novel Morpholine Analogues

Executive Summary The multifactorial pathogenesis of neurodegenerative diseases (NDDs) such as Alzheimer’s (AD) and Parkinson’s (PD) has exposed the limitations of single-target therapeutics. In response, drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The multifactorial pathogenesis of neurodegenerative diseases (NDDs) such as Alzheimer’s (AD) and Parkinson’s (PD) has exposed the limitations of single-target therapeutics. In response, drug development has pivoted toward Multi-Target Directed Ligands (MTDLs). Among sp3-rich heterocycles, the morpholine scaffold has emerged as a privileged structure. By balancing lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability, morpholine derivatives are demonstrating superior neuroprotective efficacy compared to traditional clinical standards.

This guide objectively compares the performance of novel morpholine analogues against standard clinical alternatives, detailing the structural causality behind their efficacy and providing self-validating experimental methodologies for rigorous preclinical evaluation.

The Morpholine Scaffold: Structural Rationale & Target Engagement

The integration of a morpholine ring into a pharmacophore is not arbitrary; it is a calculated physicochemical optimization. Morpholine (tetrahydro-1,4-oxazine) possesses a secondary nitrogen atom that serves as a highly versatile functionalization site, while its oxygen atom acts as a critical hydrogen-bond acceptor[1].

When targeting NDDs, the morpholine ring offers three distinct mechanistic advantages:

  • Target Affinity: The oxygen atom forms essential hydrogen bonds with enzyme residues in the catalytic active site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase (AChE)[2].

  • Optimal pKa for CNS Penetration: With a pKa of ~8.3–8.7, morpholine is partially protonated at physiological pH. This ensures adequate aqueous solubility for oral bioavailability while maintaining a sufficient unprotonated fraction to cross the highly lipophilic BBB[1].

  • Multi-Target Synergy: Morpholine derivatives can simultaneously inhibit AChE, butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), while upregulating the Nrf2 pathway for reactive oxygen species (ROS) scavenging[2].

Mechanistic_Pathways M Novel Morpholine Analogues AChE AChE / BChE Inhibition M->AChE Catalytic Site Binding MAOB MAO-B Inhibition M->MAOB Reversible Binding Nrf2 Nrf2 Activation M->Nrf2 Upregulation MGLL MGLL Inhibition M->MGLL Selective Inhibition ACh ↑ Acetylcholine (Cognitive Function) AChE->ACh DA ↑ Dopamine (Motor Function) MAOB->DA ROS ↓ Oxidative Stress (ROS Scavenging) Nrf2->ROS EC ↑ Endocannabinoids (Anti-inflammation) MGLL->EC

Diagram 1: Multi-target neuroprotective pathways modulated by morpholine derivatives.

Comparative Efficacy: Novel Analogues vs. Clinical Standards

Recent in vitro and in vivo profiling demonstrates that morpholine hybridization significantly enhances the inhibitory potency of base compounds. For instance, 2 have shown up to a 5-fold increase in AChE inhibition compared to the clinical standard Galantamine[1]. Similarly, morpholine-piperidine analogues targeting Monoacylglycerol Lipase (MGLL) exhibit superior human liver microsome stability compared to standard inhibitors like JZL184[3].

Quantitative Performance Comparison
Compound ClassPrimary Target(s)Experimental IC₅₀ (μM)Clinical AlternativeAlternative IC₅₀ (μM)Comparative Advantage
Morpholine-Quinoline Hybrid (44b) AChE0.12 ± 0.02Galantamine0.62 ± 0.015x greater potency; dual-binding capability[1].
4-N-phenylaminoquinoline (11g) AChE / BChE1.94 / 28.37Galantamine1.80 / N/AMixed-type inhibition; potent antioxidant properties[4].
Morpholine-Piperidine (ABX-1431 analog 20) MGLL0.014JZL1840.020Superior human liver microsome stability & selectivity[3].
(Benzo)thiazine-Morpholine Lipoxygenase / ROS< 100Standard AntioxidantsVariesMultitarget anti-inflammatory and ROS scavenging[5].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in preclinical drug development, the experimental workflows evaluating these analogues must be rigorously controlled. Below are the self-validating protocols required to accurately benchmark morpholine derivatives.

Experimental_Workflow S1 1. Compound Synthesis & Purification S2 2. In Vitro Enzyme Assays (Ellman's / Fluorometric) S1->S2 Purified Analogues S3 3. Cell Viability & ROS (SH-SY5Y / PC12 cells) S2->S3 Lead Selection (IC50) S4 4. BBB Permeability (PAMPA-BBB Model) S3->S4 Toxicity/Efficacy Cleared S5 5. In Vivo Neuroprotection (Rodent Models) S4->S5 CNS Penetrant Leads

Diagram 2: Self-validating high-throughput screening workflow for morpholine analogues.

Protocol A: Modified Ellman’s Assay for AChE/BChE Inhibition

This protocol measures the ability of morpholine analogues to inhibit cholinesterase, a primary mechanism for AD neuroprotection[4].

  • Step 1: Buffer Preparation. Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE catalytic activity is strictly optimal at pH 8.0, and this specific pH prevents the spontaneous, non-enzymatic hydrolysis of the DTNB reagent.

  • Step 2: Pre-incubation Phase. Combine 140 μL of buffer, 20 μL of the morpholine test compound (various concentrations), and 20 μL of AChE (0.22 U/mL). Incubate at 37°C for 15 minutes. Causality: Morpholine derivatives often act as slow, reversible binders. Pre-incubation forces the system into thermodynamic equilibrium before substrate introduction, preventing the artificial underestimation of the IC₅₀ value.

  • Step 3: Blank Subtraction (Self-Validation). Run a parallel well containing the compound and buffer without the enzyme. Causality: Highly conjugated morpholine-quinoline hybrids often possess intrinsic color/absorbance at 412 nm. Subtracting this blank ensures that the final optical density (OD) strictly reflects enzyme inhibition, not compound artifact.

  • Step 4: Reaction Initiation. Add 10 μL of 10 mM DTNB and 10 μL of 15 mM acetylthiocholine (ATCh). Read absorbance at 412 nm for 5 minutes. Causality: The enzymatic hydrolysis of ATCh yields thiocholine, which reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion—a stoichiometric, direct readout of residual enzyme activity.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Because a neuroprotective agent is useless if it cannot reach the brain, the 2 is utilized to confirm the CNS penetrance of the synthesized morpholine analogues[2].

  • Step 1: Membrane Preparation. Coat the PVDF filter of the donor plate with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane). Causality: Standard Caco-2 cell lines mimic intestinal absorption, not the brain. Porcine brain extract accurately replicates the unique lipidomic profile and tight junctions of the human BBB.

  • Step 2: Lucifer Yellow Co-incubation (Self-Validation). Add the morpholine compound (diluted in PBS) alongside 10 μM Lucifer Yellow to the donor well. Incubate for 4 hours at room temperature. Causality: Lucifer Yellow is a fluorescent paracellular marker that cannot cross intact lipid membranes. If fluorescence is detected in the acceptor well, it proves the membrane ruptured during the assay. The well is automatically invalidated, ensuring a flawless, self-validating permeability readout.

  • Step 3: Quantification. Measure the concentration of the morpholine analogue in the acceptor well via LC-MS/MS to calculate the effective permeability (

    
    ).
    

Conclusion

The strategic incorporation of the morpholine ring into neuroprotective pharmacophores represents a masterclass in rational drug design. By acting as an electron-deficient heterocyclic system that optimizes both target affinity (via hydrogen bonding) and pharmacokinetic properties (via BBB permeation), morpholine analogues consistently outperform traditional single-target clinical standards. As demonstrated by the robust in vitro data, these compounds hold immense promise as next-generation MTDLs for the treatment of complex neurodegenerative disorders.

References
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. NIH PMC. 4

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis. 2

  • Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders. ACS Publications. 3

  • From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. MDPI. 5

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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